Avenanthramide D
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBHLTYBRKASIZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316674 | |
| Record name | Avenanthramide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-36-1, 53901-55-6 | |
| Record name | Avenanthramide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVENANTHRAMIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Avenanthramide 1p | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Avenanthramide D: Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Avenanthramide D (Avn-D), a phenolic alkaloid found predominantly in oats (Avena sativa) with significant therapeutic potential. Avenanthramides are a class of compounds recognized for their potent anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic properties.[1] Avn-D, specifically, is a conjugate of anthranilic acid and p-coumaric acid.[2] This guide details its chemical structure, physicochemical properties, relevant experimental protocols, and the key signaling pathways it modulates.
Chemical Structure and Nomenclature
Avenanthramides are structurally defined as amides formed between an anthranilic acid derivative and a hydroxycinnamic acid derivative.[1][3] Two primary nomenclature systems are used: the alphabetical system developed by Collins and a systematic nomenclature by Dimberg.[1][4]
-
Collins Nomenclature: this compound
-
Dimberg Nomenclature: Avenanthramide 1p[5]
-
Systematic (IUPAC) Name: 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid[5]
-
Common Synonyms: N-p-Coumaroylanthranilic acid, Dianthramide P[5][6]
The structure consists of an anthranilic acid moiety linked via an amide bond to the carboxyl group of p-coumaric acid.
Physicochemical and Bioactive Properties
The quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, formulation development, and analytical method development.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| CAS Number | 115610-36-1 | [2][5] |
| PubChem CID | 6443019 | [5] |
| Molecular Properties | ||
| Molecular Formula | C₁₆H₁₃NO₄ | [2][5] |
| Molecular Weight | 283.28 g/mol | [5] |
| Exact Mass | 283.08445790 Da | [5] |
| Structural Information | ||
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O | [5] |
| InChIKey | INBHLTYBRKASIZ-JXMROGBWSA-N | [6] |
| Physical Properties | ||
| Appearance | Light yellow solid | [2] |
| Solubility | Soluble in Methanol (B129727), DMSO | [2][7] |
| Storage | ||
| Long-term Storage | -20°C | [2][7] |
Core Biological Activity: Anti-inflammatory Action
Avenanthramides are potent anti-inflammatory agents, a property largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like IL-6 and IL-8, and adhesion molecules.
Avn-D, along with other avenanthramides, has been shown to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[10] This is achieved by inhibiting the activity of the IκB kinase (IKK) complex.[8][10] By stabilizing IκBα, avenanthramides ensure that NF-κB remains sequestered in the cytoplasm, thereby preventing the transcription of inflammatory mediators.
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling cascade.
Experimental Protocols
Detailed and reproducible methodologies are critical for research and development. The following sections provide protocols for the synthesis, extraction, and analysis of this compound.
Microbial Synthesis in E. coli
Recent advances in synthetic biology have enabled the production of avenanthramides in microbial hosts, offering a scalable and controlled alternative to chemical synthesis or extraction.[2] The following protocol is based on the heterologous expression of the Avn-D biosynthetic pathway in E. coli.[11]
Objective: To produce this compound from glucose in an engineered E. coli strain.
Materials:
-
E. coli host strain (e.g., a trpD deletion mutant to increase anthranilate precursor availability).[11]
-
Expression plasmids containing genes for:
-
Tyrosine ammonia (B1221849) lyase (TAL)
-
4-coumarate:coenzyme A ligase (4CL)
-
Anthranilate synthase (trpEG)
-
Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT)[11]
-
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Glucose.
Methodology:
-
Strain Preparation: Transform the E. coli host with the expression plasmids encoding the four key enzymes of the biosynthetic pathway.
-
Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking (200 rpm).
-
Production Culture: Inoculate 50 mL of TB medium (in a 250 mL flask) with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1. Add glucose to a final concentration of 10 g/L.
-
Induction: Grow the production culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Fermentation: Following induction, reduce the incubation temperature to 30°C and continue shaking for 48-72 hours to allow for product accumulation.
-
Extraction and Analysis: Centrifuge the culture to pellet the cells. Extract Avn-D from the supernatant using ethyl acetate. Analyze the extract via HPLC as described in section 4.3. A yield of approximately 317 mg/L can be achieved with this method.[11]
Extraction from Oat Groats
This protocol describes a standard method for extracting avenanthramides from their natural source.
Objective: To extract a mixture of avenanthramides, including Avn-D, from oat samples for subsequent analysis or purification.
Materials:
-
Milled oat groats or bran.
-
80% Methanol (v/v) in water.
-
Magnetic stirrer and stir bars.
-
Centrifuge.
-
Rotary evaporator or vacuum concentrator.
-
0.45 µm PTFE membrane filters.
Methodology:
-
Sample Preparation: Weigh 5.0 g of finely milled oat sample into a glass beaker or flask.
-
Extraction: Add 35 mL of 80% methanol. Place the flask on a magnetic stirrer and extract for 30 minutes at room temperature.[12]
-
Separation: Transfer the slurry to a centrifuge tube and centrifuge for 10 minutes at 600 x g and 18°C to pellet the solid material.[12]
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction (steps 2-4) on the remaining pellet with another 35 mL of 80% methanol to maximize yield. Combine the supernatants.
-
Concentration: Dry the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[12]
-
Final Preparation: Re-dissolve the dried extract in 2 mL of methanol. Filter the solution through a 0.45 µm PTFE filter into an HPLC vial for analysis.[12]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a reliable HPLC-DAD method for the quantification of this compound in prepared extracts.
Objective: To separate and quantify this compound using reverse-phase HPLC with diode-array detection.
Instrumentation & Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode-array detector (DAD).[12]
-
Column: Phenomenex Kinetex C18 (100 mm x 3.0 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 2.4.[12]
-
Mobile Phase B: Methanol.[12]
-
Column Temperature: 35°C.[12]
-
Flow Rate: 0.6 mL/min.[12]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 350 nm for quantification.[12]
Gradient Elution Program:
| Time (min) | % Mobile Phase B (Methanol) |
| 0 | 5 |
| 50 | 60 |
| 56 | 90 |
| 57 | 5 |
| 65 | 5 |
Methodology:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Injection: Inject the prepared standards and the filtered sample extracts (from section 4.1 or 4.2).
-
Data Analysis: Identify the this compound peak in the sample chromatograms by comparing the retention time with the pure standard. Quantify the amount of Avn-D by integrating the peak area and interpolating from the standard calibration curve.
The workflow for extraction and analysis is visualized below.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(((E)-3-(4-hydroxyphenyl)prop-2-enoyl)amino)benzoic acid | C16H13NO4 | CID 6443019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 115610-36-1: this compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of avenanthramides using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of Avenanthramide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties.[1] First identified and named by F.W. Collins in the 1980s, these compounds are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid.[2] Among the various identified AVNs, Avenanthramide D (AVN D), chemically known as N-(4'-hydroxycinnamoyl)-anthranilic acid, represents a key member of this family. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and biological activity of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Physicochemical and Spectroscopic Data
This compound is a low molecular weight phenolic compound. While it is one of the less abundant AVNs in oats compared to AVNs A, B, and C, its synthesis and biological activities have been subjects of research.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃NO₄ | FooDB |
| Monoisotopic Mass | 283.0845 Da | FooDB |
| Appearance | Yellowish solid (predicted) | [3] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Anthranilic Acid Moiety | |||
| H-3 | ~8.2 | s | |
| H-4 | ~7.5 | d | ~8.0 |
| H-5 | ~7.1 | t | ~7.5 |
| H-6 | ~7.6 | d | ~8.0 |
| p-Coumaroyl Moiety | |||
| H-2', H-6' | ~7.5 | d | ~8.5 |
| H-3', H-5' | ~6.8 | d | ~8.5 |
| H-7' (α-vinylic) | ~7.6 | d | ~15.5 |
| H-8' (β-vinylic) | ~6.5 | d | ~15.5 |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CD₃OD). The predicted chemical shifts are based on data from structurally similar avenanthramides.[3][4]
| Position | Predicted ¹³C Chemical Shift (ppm) |
| Anthranilic Acid Moiety | |
| C-1 (COOH) | ~170 |
| C-2 (C-NH) | ~140 |
| C-3 | ~117 |
| C-4 | ~134 |
| C-5 | ~123 |
| C-6 | ~131 |
| C-7 (C=O) | ~168 |
| p-Coumaroyl Moiety | |
| C-1' | ~126 |
| C-2', C-6' | ~130 |
| C-3', C-5' | ~116 |
| C-4' | ~160 |
| C-7' (α-vinylic) | ~141 |
| C-8' (β-vinylic) | ~119 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CD₃OD). The predicted chemical shifts are based on data from structurally similar avenanthramides.[3]
| Ionization Mode | Collision Energy | Predicted m/z |
| Negative | 40 eV | 282.0772, 238.0873, 194.0975, 146.0373, 119.0503 |
Table 4: Predicted LC-MS/MS Fragmentation Data for this compound. [5]
Discovery and Isolation from Natural Sources
This compound, as part of the broader family of avenanthramides, was first reported by F.W. Collins in 1989 through the analysis of methanolic extracts of oat groats and hulls.[6] The isolation of a specific, minor avenanthramide like this compound from Avena sativa is a multi-step process that begins with a bulk extraction of total avenanthramides, followed by chromatographic purification.
Experimental Protocol: Extraction and Isolation of Avenanthramides from Oats
This protocol is a generalized procedure adapted from methods used for the extraction of total avenanthramides.[7]
1. Materials and Equipment:
-
Oat groats or bran, finely milled
-
80% Methanol (B129727) (MeOH)
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Magnetic stirrer
2. Extraction Procedure:
-
Weigh 10 g of finely milled oat material.
-
Add 100 mL of 80% methanol to the oat sample.
-
Stir the mixture on a magnetic stirrer for 1 hour at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction (steps 2-5) on the remaining pellet with another 100 mL of 80% methanol to maximize the yield.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent from the pooled supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Dissolve the dried extract in a minimal volume of methanol for HPLC analysis and purification.
3. HPLC Purification:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 340 nm.
-
Procedure: Inject the concentrated extract onto the HPLC column. Collect fractions corresponding to the elution time of this compound. The identity of the peak can be confirmed by LC-MS analysis. Pool the fractions containing the purified compound and evaporate the solvent.
Chemical Synthesis
The first chemical synthesis of this compound was reported by F.W. Collins in 1989.[6] A general and effective method for the synthesis of avenanthramides involves the condensation of an activated hydroxycinnamic acid with the corresponding anthranilic acid derivative.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the methodology described for the synthesis of similar avenanthramides.[4]
1. Materials and Equipment:
-
p-Coumaric acid
-
N-Hydroxysuccinimide (NHS)
-
Anthranilic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
2. Synthesis of N-hydroxysuccinimide ester of p-coumaric acid (p-coumaroyl-NHS):
-
Dissolve p-coumaric acid (1 mmol) and N-hydroxysuccinimide (1.1 mmol) in 20 mL of dry dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (1.1 mmol) to the solution with stirring.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude p-coumaroyl-NHS ester.
3. Synthesis of this compound:
-
Dissolve anthranilic acid (1 mmol) in 10 mL of a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2 mmol) to the solution and stir until dissolved.
-
Add a solution of p-coumaroyl-NHS (1 mmol) in 5 mL of acetone to the anthranilic acid solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to yield pure this compound.
Biological Activity and Signaling Pathways
Avenanthramides exhibit significant anti-inflammatory and antioxidant activities. Their mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. A synthetic analog of this compound, dihydro-avenanthramide D (DH-Avn-D), has been shown to possess anti-inflammatory effects.[8] Furthermore, DH-Avn-D has demonstrated the ability to inhibit human breast cancer cell invasion by suppressing the MAPK/NF-κB and MAPK/AP-1 pathways.[8]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Avenanthramides have been shown to inhibit the degradation of IκB, thereby preventing the activation of NF-κB.[4]
Conclusion
This compound, a unique phenolic alkaloid from oats, continues to be a molecule of interest for its potential therapeutic applications. This guide provides a foundational resource for researchers, detailing the key methodologies for its isolation and synthesis, along with its characterized physicochemical properties and biological mechanisms of action. Further investigation into the specific activities and bioavailability of this compound will be crucial in unlocking its full potential in drug development and nutritional science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Predicted LC-MS/MS Spectrum - 40V, Negative (FDB018419) - FooDB [foodb.ca]
- 6. Avenanthramides and nutritional components of four mexican oat (Avena sativa L.) varieties [scielo.org.mx]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. mdpi.com [mdpi.com]
Avenanthramide D: A Technical Guide to its Natural Sources, Occurrence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenanthramide D (Avn D), a member of the unique class of phenolic alkaloids found in oats (Avena sativa L.), is emerging as a compound of significant interest for its potential therapeutic properties. While less studied than its more abundant counterparts, Avenanthramides A, B, and C, recent research indicates that Avn D is a notable constituent in specific oat-derived materials, particularly germinated oats. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantification of this compound. It details established experimental protocols for extraction and analysis and explores the putative signaling pathways through which Avn D may exert its biological effects, drawing on evidence from related avenanthramide compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the potential of this compound.
Natural Sources and Occurrence of this compound
Avenanthramides are a group of phenolic alkaloids almost exclusively found in oats (Avena sativa L.).[1] While over 30 different avenanthramides have been identified, the majority of research has focused on the most abundant forms: Avn A, B, and C.[2] However, recent studies have highlighted the presence and even prominence of other avenanthramides, including Avn D, under specific conditions.
The primary natural source of this compound is oats (Avena sativa L.) . Its occurrence is significantly influenced by factors such as the oat cultivar, environmental conditions, and post-harvest processing. Notably, the process of germination has been shown to dramatically increase the concentration of certain avenanthramides. One study employing Ultrapure Liquid Chromatography/Mass Spectrometry (UPLC/MS) on the methanol (B129727) extract of germinated oats identified this compound as the most abundant avenanthramide in their samples.[3] This suggests that germinated oats are a particularly rich source of this specific compound.
Quantitative Occurrence of Avenanthramides
Quantitative data for this compound is still emerging and not as extensively tabulated as for Avn A, B, and C. However, the existing literature provides a basis for understanding the general content of avenanthramides in oats, which can be extrapolated to inform the potential yield of Avn D.
Table 1: Total Avenanthramide Content in Various Oat Cultivars
| Oat Cultivar | Total Avenanthramide Content (mg/kg dry weight) | Reference |
| 'Avetron' | 26.7 ± 1.44 | [4] |
| 'Viviana' | 185 ± 12.5 | [4] |
| Five Cultivar Range | 25 to 407 | [4] |
Table 2: Avenanthramide Content in Germinated Oats
| Oat Variety | Treatment | Total Avenanthramide Content (µg/g) | Key Finding | Reference |
| Zaohua | 5th day of germination | 153.51 ± 4.08 | Maximum AVN content observed. | [3] |
| Bayou | 5th day of germination | 126.30 ± 3.33 | Maximum AVN content observed. | [3] |
| Not Specified | Germinated Oat Seedlings | - | This compound content was the highest among detected AVNs. | [3] |
Experimental Protocols
Extraction of Avenanthramides from Oats
The following protocol is a generalized method for the extraction of avenanthramides from oat samples, which can be optimized for this compound.
Materials:
-
Milled oat sample (e.g., germinated oat flour)
-
80% Methanol (MeOH)
-
Centrifuge
-
Rotary evaporator
-
Orbital shaker
Procedure:
-
Sample Preparation: Weigh 1 gram of the milled oat sample into a centrifuge tube.
-
Solvent Addition: Add 20 mL of 80% methanol to the tube.
-
Extraction: Secure the tube on an orbital shaker and agitate for 1 hour at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a collection flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more to ensure complete extraction. Combine all supernatants.
-
Solvent Evaporation: Evaporate the pooled supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol for analysis.
Quantification of this compound by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from a certified reference standard of this compound.
Signaling Pathways and Biological Activity
While direct studies on the signaling pathways modulated by this compound are limited, significant insights can be drawn from research on the broader avenanthramide class and synthetic analogs like dihydro-avenanthramide D (DHAvD).
Inhibition of the NF-κB Signaling Pathway
Avenanthramides are well-documented for their anti-inflammatory properties, which are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. By inhibiting IKK, avenanthramides prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This results in NF-κB remaining inactive in the cytoplasm, thereby preventing the transcription of inflammatory mediators.[1]
A synthetic analog, dihydro-avenanthramide D (DHAvD), has been shown to inhibit mast cell degranulation and reduce the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6). This provides strong evidence that this compound likely shares this anti-inflammatory mechanism via the NF-κB pathway.
Interaction with Neurokinin-1 Receptor
Research on dihydro-avenanthramide D has also revealed its ability to interact with the neurokinin-1 receptor (NK1R). The NK1R is the primary receptor for substance P, a neuropeptide involved in neurogenic inflammation, pain, and pruritus. By acting as an antagonist or modulator of the NK1R, DHAvD can inhibit mast cell degranulation, a key event in allergic and inflammatory responses. This suggests a novel mechanism through which this compound may exert its anti-inflammatory and anti-pruritic effects.
Future Directions
The study of this compound is a promising area of research. Future investigations should focus on:
-
Quantitative Analysis: Comprehensive quantification of this compound in a wider range of oat cultivars and under various germination and processing conditions.
-
Optimized Protocols: Development of standardized and optimized extraction and purification protocols specifically for this compound.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways directly modulated by this compound.
-
Preclinical and Clinical Studies: In vivo studies to evaluate the bioavailability, efficacy, and safety of this compound for various therapeutic applications.
Conclusion
This compound, a constituent of oats, demonstrates significant potential as a bioactive compound, with its natural occurrence being notably enhanced through germination. While research is still in its early stages compared to other avenanthramides, the available evidence points towards potent anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway and potential interaction with the neurokinin-1 receptor. This technical guide provides a foundational overview to encourage and support further research into the promising therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.wur.nl [research.wur.nl]
- 3. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Avenanthramide on the Small Intestinal Damage through Hsp70-NF-κB Signaling in an Ovalbumin-Induced Food Allergy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Avenanthramide D: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramide D (Avn D) is a phenolic alkaloid belonging to the avenanthramide class of compounds, which are found almost exclusively in oats (Avena sativa). Structurally, it is a conjugate of p-coumaric acid and anthranilic acid.[1] Like other avenanthramides, Avn D is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for research in dermatology, cardiovascular health, and oncology.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity with a focus on relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₄ |
| Molecular Weight | 283.28 g/mol [4][5] |
| CAS Number | 115610-36-1[4] |
| Appearance | Light yellow to yellow solid[4] |
| Melting Point | Data not available. For reference, the melting point of Avenanthramide A is reported as 258 °C and 277 °C.[6][7] |
| Boiling Point | Data not available. The estimated boiling point for Avenanthramide A is 644-645 °C.[8] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) (50 mg/mL), methanol, ethanol, ethyl acetate, diethyl ether, and aqueous acetone.[4][9][10] Sparingly soluble in aqueous buffers; solubility in water is pH-dependent.[2][9] |
| Storage Conditions | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4] |
| Purity (Commercial) | >95% by HPLC[1] |
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant activities.[2][3] The primary mechanism for its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]
Avenanthramides have been shown to act as allosteric inhibitors of IκB kinase β (IKKβ). This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p50-p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines like IL-6 and IL-8.[9]
Experimental Protocols
Synthesis of this compound in Engineered Escherichia coli
This compound can be synthesized from glucose in engineered E. coli. The following provides a methodological overview based on published research.[1]
1. Genetic Engineering of E. coli
-
Host Strain: E. coli strain, potentially with a trpD deletion to increase the availability of the precursor anthranilate.
-
Plasmids and Genes: Introduce plasmids expressing the following enzymes:
-
Tyrosine ammonia (B1221849) lyase (TAL) to convert tyrosine to p-coumaric acid.
-
4-coumarate:coenzyme A ligase (4CL) to activate p-coumaric acid to its CoA thioester.
-
Anthranilate synthase (trpEG) to increase the production of anthranilate.
-
Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) to catalyze the condensation of p-coumaroyl-CoA and anthranilate to form this compound.
-
2. Culture and Induction
-
Culture the engineered E. coli in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics for plasmid maintenance.
-
Grow the culture to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8) at an optimal temperature (e.g., 37°C).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-30°C) for an extended period (e.g., 16-24 hours) to allow for product formation.
3. Extraction and Purification
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or chemical lysis.
-
Centrifuge the lysate to pellet cell debris.
-
The supernatant containing this compound can be purified using techniques such as liquid-liquid extraction with a solvent like ethyl acetate, followed by preparative High-Performance Liquid Chromatography (HPLC).
Extraction and Analysis of this compound from Oats
The following protocol outlines the extraction of avenanthramides from oat flour and their analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Avenanthramide A | 108605-70-5 | Benchchem [benchchem.com]
- 4. Data on the mode of binding between avenanthramides and IKKβ domains in a docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Avenanthramide D: A Technical Guide for Researchers
An In-depth Analysis for Drug Development and Scientific Professionals
Avenanthramide D (Avn D), a key bioactive polyphenol found exclusively in oats (Avena sativa L.), has garnered significant attention for its potent antioxidant and anti-inflammatory properties. As a conjugate of p-coumaric acid and anthranilic acid, its therapeutic potential is a subject of ongoing research. A fundamental aspect of its utility in preclinical and clinical studies is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of the key signaling pathways it modulates.
Core Concept: Solubility Profile of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and related avenanthramide compounds. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound.
| Compound | Solvent | Temperature (°C) | Solubility | Citation(s) |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 2.5 mg/mL | |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (ultrasonic may be needed) | |
| This compound | Methanol | Not Specified | Soluble | |
| Avenanthramide-C methyl ester | Ethanol | Not Specified | ~10 mg/mL | [1] |
| Avenanthramide-C methyl ester | Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [1] |
| Avenanthramide-C methyl ester | Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [1] |
| Avenanthramide-C methyl ester | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [1] |
| Avenanthramides (general) | Ethyl acetate | Not Specified | Soluble | |
| Avenanthramides (general) | Diethyl ether | Not Specified | Soluble | |
| Avenanthramides (general) | Aqueous acetone | Not Specified | Soluble | |
| Avenanthramides (general) | Chloroform | Not Specified | Relatively insoluble | |
| Avenanthramides (general) | Benzene | Not Specified | Relatively insoluble | |
| Avenanthramides (general) | Water | Not Specified | Sparingly soluble (pH dependent) | [1] |
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is crucial for accurate experimental design. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.
Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound (solid, >95% purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, phosphate-buffered saline pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
HPLC Quantification of this compound
This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid to a pH of ~2.5-3.0).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute this compound. For example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B (equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detection Wavelength: Avenanthramides have a characteristic UV absorbance maximum around 340 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.
-
Concentration Determination: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate its concentration in the diluted sample.
-
Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the tested solvent at the specified temperature.
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the context in which this compound's solubility is a critical factor, the following diagrams illustrate a typical experimental workflow for solubility determination and the key signaling pathways modulated by this compound.
Caption: Workflow for Shake-Flask Solubility Determination of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with several intracellular signaling cascades, most notably the NF-κB and PI3K/AKT pathways.
1. Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
2. Modulation of the PI3K/AKT Signaling Pathway
Avenanthramides have also been shown to modulate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and proliferation. This pathway is often dysregulated in various diseases, and its modulation by this compound may contribute to its therapeutic effects.
Caption: this compound modulates the PI3K/AKT signaling pathway.
Conclusion
Understanding the solubility of this compound is a cornerstone for harnessing its full therapeutic potential. While the currently available data provides a foundational understanding, further research to establish a comprehensive solubility profile in a wider array of pharmaceutically relevant solvents and at various temperatures is warranted. The provided experimental protocols offer a robust framework for researchers to conduct such investigations. Moreover, the elucidation of its interaction with key signaling pathways like NF-κB and PI3K/AKT underscores the importance of precise formulation and delivery, which are intrinsically linked to its solubility characteristics. This guide serves as a valuable resource for scientists and drug development professionals working towards translating the promise of this compound into tangible clinical applications.
References
Spectroscopic and Mechanistic Insights into Avenanthramide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Avenanthramide D, a bioactive phenolic alkaloid found in oats. The document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, it outlines detailed experimental protocols for acquiring this data and visualizes key signaling pathways modulated by avenanthramides.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Solvent |
|---|---|---|---|---|
| 8.22 | s | H-3 | CD₃OD | |
| 7.56 | d | 15.6 | H-7' | CD₃OD |
| 7.51 | s | H-6 | CD₃OD | |
| 7.48 | d | 8.6 | H-2', H-6' | CD₃OD |
| 6.82 | d | 8.6 | H-3', H-5' | CD₃OD |
| 6.51 | d | 15.6 | H-8' | CD₃OD |
| 13.01 | brs | NH | (CD₃)₂SO | |
| 11.29 | brs | COOH | (CD₃)₂SO | |
| 10.08 | brs | OH | (CD₃)₂SO | |
| 9.95 | brs | OH | (CD₃)₂SO | |
| 9.11 | brs | OH | (CD₃)₂SO | |
| 8.22 | s | H-3 | (CD₃)₂SO | |
| 7.55 | d | 8.6 | H-2', H-6' | (CD₃)₂SO |
| 7.48 | d | 15.5 | H-7' | (CD₃)₂SO |
| 7.38 | s | H-6 | (CD₃)₂SO | |
| 6.80 | d | 8.6 | H-3', H-5' | (CD₃)₂SO |
| 6.54 | d | 15.5 | H-8' | (CD₃)₂SO |
Table 2: ¹³C NMR Spectroscopic Data for a closely related Avenanthramide (N-p-coumaroyl-4,5-dihydroxyanthranilic acid).
| Chemical Shift (δ) (ppm) | Assignment | Solvent |
|---|---|---|
| 169.6 | C-7 | (CD₃)₂SO |
| 163.6 | C-9' | (CD₃)₂SO |
| 159.3 | C-4' | (CD₃)₂SO |
| 150.9 | C-4 | (CD₃)₂SO |
| 140.8 | C-7' | (CD₃)₂SO |
| 140.4 | C-5 | (CD₃)₂SO |
| 135.6 | C-2 | (CD₃)₂SO |
| 129.9 | C-2', C-6' | (CD₃)₂SO |
| 125.5 | C-1' | (CD₃)₂SO |
| 119.0 | C-8' | (CD₃)₂SO |
| 117.1 | C-6 | (CD₃)₂SO |
| 115.7 | C-3', C-5' | (CD₃)₂SO |
| 107.3 | C-3 | (CD₃)₂SO |
| 106.8 | C-1 | (CD₃)₂SO |
Table 3: Mass Spectrometry and UV-Vis Spectroscopic Data for this compound.
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ | HR-ESI-MS |
| Monoisotopic Molecular Weight | 283.084457909 Da | HR-ESI-MS |
| [M+H]⁺ | 316.0814 m/z | HR-ESI-MS |
| UV Quantification Wavelength | 350 nm | HPLC-DAD |
| UV-Vis Spectrum Range | 200-600 nm | HPLC-DAD |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are synthesized from various studies on avenanthramides and related phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of this compound by identifying the chemical shifts and coupling constants of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Instrumentation:
-
A 600 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~2.7 s.
-
Spectral Width: 12-16 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Temperature: 298 K.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.0 s.
-
Spectral Width: 200-240 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0; (CD₃)₂SO: δH 2.50, δC 39.5).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
-
An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction is recommended for purity assessment and analysis of complex mixtures.
Sample Preparation:
-
Dissolve the purified this compound or an extract containing it in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
LC-MS Parameters (for analysis of extracts):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 10-20 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (HR-ESI-MS):
-
Ionization Mode: Positive and/or negative electrospray ionization.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 100-1000.
-
Resolution: >10,000.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV absorption profile of this compound.
Instrumentation:
-
A diode-array detector (DAD) coupled to an HPLC system or a standalone UV-Vis spectrophotometer.
Sample Preparation (for HPLC-DAD):
-
Prepare the sample as described for Mass Spectrometry.
HPLC-DAD Parameters:
-
Use the same LC conditions as described for LC-MS.
-
Detection Wavelength: Scan a range from 200 to 600 nm to obtain the full UV-Vis spectrum. For quantification, monitor the absorbance at 350 nm.[1]
Procedure (for standalone UV-Vis spectrophotometer):
-
Dissolve a known concentration of purified this compound in a suitable solvent (e.g., methanol or ethanol).
-
Use the same solvent as a blank to zero the instrument.
-
Record the absorbance spectrum from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Signaling Pathways Modulated by Avenanthramides
Avenanthramides have been shown to exert their biological effects, such as antioxidant and anti-inflammatory activities, by modulating key cellular signaling pathways. The following diagrams illustrate the interaction of avenanthramides with the PI3K/AKT and NF-κB pathways.
Caption: this compound modulation of the PI3K/AKT signaling pathway.
Caption: this compound inhibition of the NF-κB signaling pathway.
References
Avenanthramide D as a Phytoalexin in Avena sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVNs) are a group of low-molecular-weight phenolic alkaloids unique to oats (Avena sativa L.) that play a crucial role in the plant's defense mechanisms.[1][2][3] Initially identified as phytoalexins in oat leaves responding to pathogen infection, specifically crown rust (Puccinia coronata), these compounds are synthesized in response to various biotic and abiotic stresses.[3][4][5] Avenanthramide D, along with other major AVNs like A, B, and C, has garnered significant interest not only for its role in plant pathology but also for its potential health benefits in humans, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1][4][6] This technical guide provides an in-depth overview of this compound as a phytoalexin, focusing on its biosynthesis, induction, quantitative analysis, and the experimental protocols utilized in its study.
Data Presentation: Quantitative Analysis of Avenanthramides
The concentration of avenanthramides in oats is highly variable and influenced by genotype, environmental conditions, and the presence of elicitors.[7][8] The following tables summarize quantitative data from various studies.
Table 1: Avenanthramide Content in Different Oat Cultivars (Husked)
| Cultivar | Total AVNs (mg kg–1) | AVN A (2p) (mg kg–1) | AVN B (2f) (mg kg–1) | AVN C (2c) (mg kg–1) | Reference |
| Avetron | 26.7 ± 1.44 | - | - | - | [2][9] |
| Viviana | 185 ± 12.5 | - | - | - | [2][9] |
| Peppi | - | - | - | - | [10] |
| Akseli | - | - | - | - | [10] |
| Marika | - | - | - | - | [10] |
| General Range | 25 to 407 (dry weight) | - | - | - | [2][11] |
Table 2: Effect of Elicitors on Total Avenanthramide Production in Germinating Oats
| Elicitor Treatment | Total Avenanthramides (mg/kg FW) | Fold Increase (vs. Control) | Reference |
| Control (Untreated) | 232.6 | - | [2] |
| Methyl Jasmonate (MeJA) | 582.9 | 2.5 | [2] |
| Abscisic Acid (ABA) | 642.9 | 2.8 | [1][2] |
| Benzothiadiazole (BTH) | 562.44 (in leaves) | - | [1] |
Biosynthesis of Avenanthramides
Avenanthramides are synthesized via a branch of the phenylpropanoid pathway.[2][12] The biosynthesis involves the condensation of an anthranilic acid derivative with a hydroxycinnamoyl-CoA thioester.[3][4]
The key enzyme in this pathway is hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT).[3][4][12] The biosynthesis of the major avenanthramides (A, B, and C) begins with the deamination of phenylalanine to produce trans-cinnamic acids.[3] This is followed by a series of hydroxylation and ligation reactions to form the respective hydroxycinnamoyl-CoA esters. Specifically, p-coumaroyl-CoA is the precursor for Avenanthramide A, while caffeoyl-CoA is the precursor for Avenanthramide C.[3][4] Interestingly, Avenanthramide B is synthesized through the methylation of Avenanthramide C by the enzyme caffeoyl-CoA O-methyltransferase (CCoAOMT).[3][4]
References
- 1. Synergistic Effect of Methyl Jasmonate and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogrev.com [phcogrev.com]
- 6. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging variation in immune response to understand and improve avenanthramide production and disease resistance in oat - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avenanthramides: Unique Bioactive Substances of Oat Grain in the Context of Cultivar, Cropping System, Weather Conditions and Other Grain Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
Biological role of Avenanthramide D in plant defense
An In-depth Technical Guide on the Biological Role of Avenanthramide D in Plant Defense
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). They are well-documented as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[1][2][3] These compounds play a crucial role in the defense mechanisms of oats against various pathogens, particularly fungi.[1][4] AVNs are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative.[5][6] While over 40 different AVNs have been identified, the most abundant and studied are AVNs A, B, and C.[3] This guide focuses on a less-studied but significant member of this family, this compound (AVN D), and its role in plant defense.
AVN D, along with other AVNs, contributes to the overall defense strategy of the oat plant through its antioxidant and potential antimicrobial properties.[5][7] While research specifically targeting AVN D in plant defense is still emerging, its structural similarity to other AVNs suggests a comparable function. This document provides a comprehensive overview of the current understanding of AVN D, including its biosynthesis, putative role in plant defense, and the methodologies used for its study.
Biosynthesis of this compound
The biosynthesis of AVNs is a branch of the phenylpropanoid pathway.[7] The general pathway involves the synthesis of a hydroxycinnamic acid and an anthranilic acid derivative, which are then condensed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT).[2][8]
While the precise biosynthetic pathway of AVN D in oats has not been fully elucidated, its synthesis has been achieved in engineered Escherichia coli. This work suggests that AVN D biosynthesis can be enhanced by increasing the production of tyrosine.[7] Based on the known synthesis of other AVNs and the insights from microbial production, a putative biosynthetic pathway for this compound is proposed below. This pathway starts from the shikimate pathway, leading to the formation of the necessary precursors.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound in oats.
Biological Role of this compound in Plant Defense
Avenanthramides are integral to the defense response of oats against pathogens. Their production is induced upon infection, and they accumulate at the site of pathogen ingress, helping to limit the spread of the infection.[1] The primary roles of AVNs in plant defense are believed to be through direct antimicrobial activity and through their antioxidant properties, which help to mitigate oxidative stress associated with pathogen attack.
While direct evidence for the antifungal activity of this compound against specific plant pathogens is limited, the general class of avenanthramides has been shown to inhibit the spore germination of the crown rust fungus, Puccinia coronata.[1] It is highly probable that AVN D contributes to this overall defense response.
The antioxidant properties of a synthetic analog, dihydrothis compound, have been noted.[9] In the context of plant defense, reactive oxygen species (ROS) are produced as part of the hypersensitive response to pathogen attack. While ROS are important signaling molecules, their over-accumulation can lead to cellular damage. The antioxidant capacity of AVN D could help to modulate ROS levels, thereby protecting the plant's own tissues from damage during the defense response.
Generalized Plant Defense Signaling Leading to Avenanthramide Production
The production of phytoalexins like avenanthramides is tightly regulated by complex signaling networks that are initiated upon pathogen recognition. This signaling cascade typically involves the production of signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which in turn activate downstream transcription factors that upregulate the expression of defense-related genes, including those involved in AVN biosynthesis.
Caption: Generalized plant defense signaling leading to this compound production.
Quantitative Data
Quantitative data on the induction of this compound specifically is scarce. However, studies on the induction of total avenanthramides by elicitors provide a basis for understanding the potential for AVN D accumulation. Treatment of oat seedlings with chemical elicitors such as benzothiadiazole (BTH) and 2,6-dichloroisonicotinic acid (INA) has been shown to significantly increase the accumulation of total avenanthramides.[10]
| Elicitor | Oat Cultivar | Tissue | Fold Increase in Total AVNs (approx.) | Reference |
| BTH | Belle | Leaves | >100 | [10] |
| INA | Gem | Leaves | >50 | [10] |
| BTH | Kame | Leaves | >150 | [10] |
| BTH | Ogle | Leaves | >80 | [10] |
Note: The data above represents the induction of total avenanthramides. The proportion of this compound within this total is not specified in the cited literature.
Experimental Protocols
Extraction of Avenanthramides from Oat Tissue
This protocol is adapted from established methods for the extraction of avenanthramides from oat samples.[11][12]
Materials:
-
Lyophilized and ground oat tissue
-
80% ethanol (B145695) in 10 mM NaH2PO4 buffer (pH 2.0)
-
Centrifuge
-
Rotary evaporator
-
Methanol
-
0.2 µm nylon membrane filters
Procedure:
-
Weigh approximately 0.5 g of lyophilized and ground oat tissue.
-
Add 10 mL of 80% ethanol in 10 mM NaH2PO4 buffer (pH 2.0).
-
Shake at 50°C for 20 minutes.
-
Centrifuge at 1800 x g for 7 minutes.
-
Collect the supernatant.
-
Repeat the extraction (steps 2-5) two more times.
-
Pool the supernatants and dry using a rotary evaporator at 50°C.
-
Resuspend the dried extract in 1.0 mL of methanol.
-
Filter through a 0.2 µm nylon membrane prior to HPLC analysis.
High-Performance Liquid Chromatography (HPLC) for Avenanthramide Analysis
This protocol provides a general method for the analysis of avenanthramides by HPLC.[11][13]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M phosphate (B84403) buffer (pH 2.4)
-
Mobile Phase B: Methanol
-
Gradient: 5-60% B in 50 minutes; 60-90% B in 6 minutes
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 350 nm
Quantification: Quantification of this compound requires a purified standard. In the absence of a commercial standard, it can be semi-quantified using the standard curve of a structurally similar and more abundant avenanthramide, such as AVN A (2p).
Experimental Workflow for Avenanthramide Analysis
References
- 1. grokipedia.com [grokipedia.com]
- 2. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synergistic Effect of Methyl Jasmonate and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Bioactivity of Avenanthramide D and its Synthetic Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activities of Avenanthramide D (Avn-D) and its more extensively studied synthetic analog, Dihydrothis compound (DHAvD). Avenanthramides, a group of phenolic alkaloids unique to oats, are of significant interest for their potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and development. Due to the limited specific research on natural Avn-D, this guide focuses heavily on the available data for DHAvD, a chemically stable analog that has been the subject of more comprehensive preliminary studies.[3][4]
Overview of Bioactivities
Preliminary studies indicate that Dihydrothis compound exhibits a range of biological effects, primarily centered around the modulation of inflammatory and oxidative stress pathways. Its key bioactivities include:
-
Anti-inflammatory and Anti-itch Effects: DHAvD has been shown to inhibit mast cell degranulation and reduce the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5][6][7] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[8][9] These properties contribute to its anti-itch and anti-irritant effects, making it a promising candidate for treating chronic pruritus and other inflammatory skin conditions.[1][5][10]
-
Antioxidant Activity: DHAvD demonstrates significant antioxidant properties by preventing the generation of reactive oxygen species (ROS) induced by external stressors like UVB radiation.[9][11] This cellular protection helps mitigate oxidative damage that can lead to premature aging and other pathologies.
-
Anti-cancer Potential: Research suggests that DHAvD can inhibit the invasion of cancer cells.[8] This is linked to its ability to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell metastasis, through the downregulation of both the NF-κB and MAPK/AP-1 signaling pathways.[8]
-
Skin Barrier Enhancement: DHAvD has been found to enhance skin barrier function by promoting keratinocyte proliferation and migration and upregulating the expression of tight junction proteins.[3][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on Dihydrothis compound (DHAvD).
Table 1: Effects of DHAvD on Keratinocyte Proliferation and Migration
| Parameter | Cell Line | DHAvD Concentration | Observation | Source |
| Cell Proliferation | HaCaT | Up to 40 µg/mL | ~10% increase | [3][4] |
| Cell Viability | HaCaT | > 40 µg/mL | Significant cytotoxicity | [3][4] |
| Wound Closure | HaCaT | 40 µg/mL (for 16h) | 61.4% acceleration vs. control | [3][4] |
Table 2: Effects of DHAvD on Gene and Protein Expression in Keratinocytes
| Target | Cell Line | DHAvD Concentration | Result | Source |
| TJP1 (ZO-1) mRNA | HaCaT | 40 µg/mL | 3.87-fold increase | [3] |
| OCLN mRNA | HaCaT | 10 µg/mL | 1.43-fold increase | [3] |
| ZO-1 Protein | HaCaT | Not specified | 2.8-fold increase | [3] |
| OCLN Protein | HaCaT | Not specified | 2.2-fold increase | [3] |
Table 3: Anti-inflammatory and Anti-cancer Effects of DHAvD
| Activity | Cell Line | Inducer | DHAvD Effect | Source |
| MMP-9 Expression | MCF-7 | TPA | Inhibition | [8] |
| Cell Invasion | MCF-7 | TPA | Inhibition | [8] |
| ROS Generation | Human Dermal Fibroblasts | UVB | Blocked | [9] |
| MMP-1 & MMP-3 Expression | Human Dermal Fibroblasts | UVB | Inhibited | [9] |
| IL-6 Secretion | Not specified | Not specified | Reduction | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of DHAvD.
Cell Culture of Human Keratinocytes (HaCaT)
This protocol is foundational for in vitro studies assessing the effects of DHAvD on skin cells.
-
Media Preparation: Culture cells in a 1:1 mixture of DMEM and Ham's F12 medium. Supplement the mixture with 10% Fetal Bovine Serum (FBS), 1.2 g/L sodium bicarbonate, 2.5 mM L-glutamine, 15 mM HEPES, 0.5 mM sodium pyruvate, and 400 ng/mL hydrocortisone.[14] Alternatively, use a commercially available Keratinocyte Serum-Free Growth Medium.[15]
-
Culturing Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[14][15]
-
Maintenance: Change the medium every 2-3 days. For cultures greater than 45-50% confluent, double the medium volume or feed daily.[14][15]
-
Subculturing: When cells reach approximately 80% confluency, passage them.
-
Wash cells with 1x PBS.
-
Add a solution of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells.[14][16]
-
Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension at 125-220 x g for 5-10 minutes.[14][15]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a density of 5,000-7,500 cells per cm².[15]
-
Cell Viability (CCK-8) Assay
This assay is used to determine the cytotoxic effects of DHAvD.
-
Cell Seeding: Seed HaCaT cells (3 x 10³ cells/well) in 96-well plates and culture for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of DHAvD and incubate for 24 hours.
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate at 37°C for an additional 2 hours.[4]
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate spectrophotometer.[4]
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of DHAvD on the NF-κB signaling pathway.
-
Cell Seeding and Transfection:
-
Seed HEK293T or similar cells into a 96-well plate at a density of 2-5 x 10⁴ cells per well.[17]
-
After 24 hours, transfect the cells. Prepare a DNA-transfection reagent complex containing an NF-κB firefly luciferase reporter plasmid (e.g., 100 ng/well) and a Renilla luciferase control plasmid (e.g., 10 ng/well) according to the transfection reagent manufacturer's protocol.[17][18]
-
Add the complex to the cells and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-incubate the transfected cells with desired concentrations of DHAvD for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10-20 ng/mL), for 6-8 hours.[17] Include unstimulated and vehicle-only controls.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Using a luminometer, inject the firefly luciferase substrate into each well and measure the luminescence (Signal A).
-
Subsequently, inject the Renilla luciferase substrate (e.g., Stop & Glo reagent) into the same well and measure the luminescence (Signal B).[17]
-
-
Data Analysis: Normalize the firefly luciferase activity by dividing Signal A by Signal B for each well. This ratio represents the normalized NF-κB activity.[17]
Signaling Pathways and Visualizations
DHAvD exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.
Anti-inflammatory and Anti-cancer Mechanism via NF-κB and MAPK Inhibition
DHAvD inhibits the expression of inflammatory mediators and metastatic proteins by blocking the activation of transcription factors NF-κB and AP-1. This is achieved by suppressing the upstream Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK).[8][9]
Caption: DHAvD inhibits inflammatory and metastatic gene expression by blocking the MAPK pathway.
Experimental Workflow for NF-κB Reporter Assay
The following workflow diagram illustrates the key steps involved in assessing the impact of DHAvD on NF-κB activation using a dual-luciferase reporter assay.
Caption: Workflow for quantifying DHAvD's inhibitory effect on NF-κB signaling.
Skin Barrier Enhancement Mechanism
DHAvD strengthens the skin's protective barrier by directly influencing keratinocyte function, leading to increased expression of essential tight junction proteins.
Caption: DHAvD enhances skin barrier function by promoting keratinocyte activity.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. Overview of the Anticancer Profile of Avenanthramides from Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrothis compound inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity | Semantic Scholar [semanticscholar.org]
- 7. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrothis compound inhibits human breast cancer cell invasion through suppression of MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrothis compound prevents UV-irradiated generation of reactive oxygen species and expression of matrix metalloproteinase-1 and -3 in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. keratinocyte-transfection.com [keratinocyte-transfection.com]
- 15. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]
- 16. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Avenanthramide D: A Comprehensive Technical Guide to its Nomenclature, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Avenanthramide D, a key bioactive compound found in oats. The document covers its systematic nomenclature, synonyms, and physicochemical properties. Furthermore, it details a standard experimental protocol for its extraction and visually represents both the extraction workflow and its primary anti-inflammatory signaling pathway.
Nomenclature and Synonyms
This compound is a member of the avenanthramide class of phenolic alkaloids, which are characteristic secondary metabolites of oats (Avena sativa). The nomenclature of avenanthramides can be complex, with different systems used in scientific literature. The name "avenanthramide" itself was first coined by Collins.[1]
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid .[2]
-
Avenanthramide 1p[3]
-
Dianthramide P[4]
-
N-(E)-p-Coumaroylanthranilic acid[3]
-
N-p-Coumarylanthranilic acid[3]
-
2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic Acid[2]
-
2-(((E)-3-(4-hydroxyphenyl)prop-2-enoyl)amino)benzoic acid[2]
Two primary nomenclature systems have been described for avenanthramides. The system by Collins uses alphabetical descriptors, while Dimberg's system uses a combination of letters and numbers to denote the specific anthranilate and phenylpropanoid moieties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C16H13NO4 | [3] |
| Molecular Weight | 283.3 g/mol | [3] |
| CAS Number | 115610-36-1 | [3] |
| Appearance | Light yellow solid | [3] |
| Solubility | Soluble in methanol (B129727) and DMSO. | [3] |
| Long-Term Storage | -20°C | [3] |
| Purity (typical) | >95% by HPLC | [3] |
Experimental Protocol: Extraction of Avenanthramides from Oats
The following protocol describes a general method for the extraction of avenanthramides, including this compound, from oat groats. This method is a synthesis of commonly used laboratory procedures.
Objective: To extract a crude mixture of avenanthramides from oat samples for subsequent analysis or purification.
Materials:
-
Milled oat groats
-
80% Methanol (Methanol/Water, 80:20 v/v)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Magnetic stirrer and stir bars
-
Filtration apparatus with PTFE membrane filters (0.45 µm)
Procedure:
-
Sample Preparation: Weigh 5.0 g of finely milled oat groats.
-
Extraction: a. Add 35 mL of 80% methanol to the oat sample in a suitable flask. b. Stir the mixture vigorously using a magnetic stirrer for 30 minutes at room temperature. c. Centrifuge the mixture at approximately 600 x g for 10 minutes to pellet the solid material. d. Carefully decant the supernatant into a clean collection flask. e. Repeat the extraction (steps 2a-2d) on the remaining pellet with a fresh 35 mL of 80% methanol to ensure exhaustive extraction.
-
Solvent Evaporation: a. Combine the supernatants from both extractions. b. Concentrate the combined extract under reduced pressure using a rotary evaporator or a vacuum concentrator. The temperature should not exceed 40°C to prevent degradation of the avenanthramides.
-
Reconstitution and Filtration: a. Once the solvent is fully evaporated, dissolve the dried extract in 2 mL of methanol. b. Filter the reconstituted extract through a 0.45 µm PTFE membrane filter to remove any remaining particulate matter.
-
Storage: The filtered extract, rich in avenanthramides, is now ready for analytical procedures such as HPLC. For short-term storage, keep the extract at 4°C. For long-term storage, -20°C is recommended.
Visualizations
Experimental Workflow for Avenanthramide Extraction
The following diagram illustrates the key steps in the laboratory extraction of avenanthramides from oats.
Anti-Inflammatory Signaling Pathway of Avenanthramides
Avenanthramides exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below outlines this mechanism.
References
- 1. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avenanthramide - Wikipedia [en.wikipedia.org]
- 3. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of avenanthramides using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Profile of Avenanthramide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenanthramide D (Avn D), a phenolic alkaloid found in oats, belongs to a class of compounds recognized for their significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, drawing upon the broader understanding of avenanthramides. While specific quantitative antioxidant data for this compound is limited in publicly available research, this document synthesizes the known antioxidant activities of its close structural analogs—Avenanthramides A, B, and C—to infer its potential efficacy. This guide details the direct radical scavenging capabilities and the indirect antioxidant effects mediated through the activation of cellular signaling pathways, particularly the Nrf2/ARE pathway. Furthermore, it offers comprehensive experimental protocols for key antioxidant assays and presents visualizations of relevant biological pathways to support further research and drug development endeavors.
Introduction to this compound and its Antioxidant Potential
Avenanthramides (Avns) are a unique group of phenolic compounds exclusive to oats (Avena sativa L.) that have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-atherogenic, and potent antioxidant effects.[1][2] These compounds are amides formed between a hydroxycinnamic acid and an anthranilic acid derivative. This compound is structurally characterized by the conjugation of p-coumaric acid and anthranilic acid.
The antioxidant properties of avenanthramides are attributed to their chemical structure, which enables them to act as effective radical scavengers and modulators of endogenous antioxidant defense systems.[1] While extensive research has focused on Avenanthramides A, B, and C, data specifically quantifying the antioxidant capacity of this compound is scarce. However, based on structure-activity relationship studies within the avenanthramide family, it is plausible to extrapolate the potential antioxidant mechanisms and efficacy of this compound.[1] This guide will explore these mechanisms in detail, providing a foundational understanding for researchers.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is believed to be multifaceted, encompassing both direct and indirect mechanisms.
Direct Radical Scavenging
Avenanthramides can directly neutralize free radicals by donating a hydrogen atom, thereby terminating the radical chain reactions that lead to oxidative damage.[1] This capacity is largely influenced by the hydroxylation pattern of the phenolic rings. Although this compound possesses fewer hydroxyl groups than some of its more potent counterparts like Avenanthramide C, the phenolic hydroxyl group on the p-coumaroyl moiety is a key contributor to its radical scavenging ability.
Indirect Antioxidant Effects via Nrf2/ARE Pathway Activation
A significant aspect of the antioxidant action of avenanthramides is their ability to upregulate the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like avenanthramides, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1), thereby bolstering the cell's capacity to combat oxidative stress.[3]
Quantitative Antioxidant Data
As previously mentioned, there is a notable lack of specific quantitative antioxidant data for this compound in the existing literature. The majority of studies have focused on Avenanthramides A, B, and C, or on avenanthramide-rich extracts. The following tables summarize the available data for these related compounds to provide a comparative context for the potential antioxidant activity of this compound.
Table 1: In Vitro Radical Scavenging and Antioxidant Capacity of Avenanthramides A, B, and C
| Assay | Avenanthramide A (2p) | Avenanthramide B (2f) | Avenanthramide C (2c) | Reference Compound | Source(s) |
| DPPH Radical Scavenging (IC50) | Lower activity | Moderate activity | Highest activity | Trolox (more active than A, less than B & C) | [4] |
| Inhibition of β-carotene bleaching | Less active | Moderately active | Nearly as active as BHT | Butylated hydroxytoluene (BHT) | [4] |
| Ferric Reducing Antioxidant Potential (FRAP) | Lower activity | Moderate activity | Highest activity | - | [4] |
| Oxygen Radical Absorbance Capacity (ORAC) | ~32% of total antioxidant capacity | - | >77% of total antioxidant capacity (with SORAC) | - | [5] |
| Superoxide Radical Scavenging (SORAC) | - | - | >77% of total antioxidant capacity (with ORAC) | - | [5] |
Note: The nomenclature 2p, 2f, and 2c is commonly used in the literature to refer to Avenanthramides A, B, and C, respectively.
Table 2: In Vivo and Cellular Antioxidant Effects of Avenanthramide Supplementation
| Model System | Avenanthramide(s) Studied | Observed Effect | Source(s) |
| Exercised Rats | Avenanthramide-rich extract | Increased Superoxide Dismutase (SOD) activity in muscle, liver, and kidney. Increased Glutathione Peroxidase (GPx) activity in heart and muscle. | [6] |
| D-galactose-induced oxidative stress in mice | Avenanthramide-rich extract | Reversed the decrease in SOD and GPx activity and gene expression. | |
| Human Subjects | Avenanthramide-enriched mixture | Increased plasma reduced glutathione levels. | |
| Human Kidney Cells (HK-2) | Avenanthramides A, B, C | Increased heme oxygenase-1 (HO-1) expression via Nrf2 translocation. | |
| PC12 Cells | Avenanthramide C | Protected against oxidative stress-induced injury by activating the Nrf2-ARE pathway. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antioxidant properties of avenanthramides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
This compound (or other test compounds)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
Sample preparation: Dissolve this compound and the positive control in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction: In a microplate well or cuvette, mix a specific volume of the sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
-
Inhibition of Linoleic Acid Peroxidation Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid.
-
Materials:
-
Linoleic acid
-
Phosphate (B84403) buffer (pH 7.0)
-
Ammonium (B1175870) thiocyanate
-
Ferrous chloride
-
This compound (or other test compounds)
-
Ethanol
-
Water bath
-
-
Procedure:
-
Reaction mixture preparation: Prepare a solution of linoleic acid in ethanol. Mix this with the phosphate buffer and the test compound solution.
-
Incubation: Incubate the mixture in a water bath at a controlled temperature (e.g., 40°C) in the dark for a specified period, with periodic shaking.
-
Peroxide determination: At regular intervals, take an aliquot of the reaction mixture and add ethanol, ammonium thiocyanate, and ferrous chloride solution.
-
Measurement: After a short incubation, measure the absorbance of the resulting red color at 500 nm. An increase in absorbance indicates an increase in peroxide formation.
-
Calculation: The percentage of inhibition of linoleic acid peroxidation is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
This compound (or other test compounds)
-
Quercetin (B1663063) (as a standard)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell culture: Seed HepG2 cells in a 96-well black microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer and incubate them with a solution of DCFH-DA. The DCFH-DA is taken up by the cells and deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Treat the cells with various concentrations of this compound or the quercetin standard.
-
Induction of oxidative stress: Add AAPH solution to the wells to generate peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over time.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays
These assays measure the activity of key endogenous antioxidant enzymes that may be upregulated by this compound.
-
General Procedure:
-
Cell/Tissue lysate preparation: Treat cells or animal tissues with this compound. Homogenize the cells or tissues in an appropriate buffer to obtain a lysate.
-
Protein quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Enzyme activity measurement: Use commercially available assay kits for SOD and GPx activity, following the manufacturer's instructions. These kits typically involve a colorimetric or spectrophotometric measurement of the enzyme-catalyzed reaction.
-
Data normalization: Normalize the enzyme activity to the protein concentration of the lysate to obtain the specific activity (e.g., units/mg of protein).
-
Logical and Experimental Workflows
The investigation of the antioxidant properties of a compound like this compound typically follows a structured workflow, from initial screening to mechanistic studies.
Conclusion and Future Directions
This compound, as a member of the avenanthramide family, holds significant promise as an antioxidant agent. Its predicted mechanisms of action, including direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2/ARE pathway, position it as a compound of interest for applications in mitigating oxidative stress-related conditions.
However, a clear gap in the current scientific literature is the lack of specific quantitative data on the antioxidant capacity of this compound. Future research should prioritize the direct evaluation of this compound in a range of antioxidant assays to establish its efficacy relative to its more studied analogs. Furthermore, detailed investigations into its ability to modulate the Nrf2 pathway and other cellular signaling cascades will be crucial in fully elucidating its therapeutic potential. Such studies will be invaluable for drug development professionals seeking to harness the antioxidant properties of natural compounds for the prevention and treatment of a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. covalo.com [covalo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression [mdpi.com]
- 5. Overview of the Anticancer Profile of Avenanthramides from Oat [mdpi.com]
- 6. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Mechanisms of Avenanthramide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenanthramide D (Avn D), a phenolic alkaloid found in oats, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Avn D. By primarily targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, Avn D effectively downregulates the expression and activity of a wide array of pro-inflammatory mediators. This guide synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and visualizes the intricate signaling cascades and experimental workflows. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this compound.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Avenanthramides (Avns), a group of polyphenols exclusive to oats (Avena sativa), have demonstrated significant anti-inflammatory and antioxidant activities.[1][2] Among these, this compound and its analogs, such as Avenanthramide C, have been shown to exert their effects by modulating key inflammatory signaling pathways.[3][4][5] This document will focus on the anti-inflammatory mechanisms of this compound, providing a detailed overview of its action on cellular signaling, quantitative data on its efficacy, and the experimental methodologies used to elucidate these effects.
Core Anti-inflammatory Mechanisms
The anti-inflammatory activity of this compound is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[1] this compound and its analogs have been shown to inhibit this pathway at multiple key steps:
-
Inhibition of IκB Kinase (IKK) Phosphorylation: Avenanthramides act as allosteric inhibitors of the IKK complex.[1][6] This inhibition prevents the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][6]
-
Prevention of IκBα Degradation: By inhibiting IKK-mediated phosphorylation, this compound prevents the ubiquitination and subsequent degradation of IκBα by the proteasome.[4][7] This ensures that IκBα remains bound to NF-κB.[4]
-
Inhibition of p65 Nuclear Translocation: With IκBα remaining intact, the NF-κB p65/p50 heterodimer is retained in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[4][5]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, which includes ERK, JNK, and p38, is another crucial regulator of inflammation. Avenanthramide C has been shown to reduce the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like TNF-α.[8] By inhibiting the activation of these kinases, this compound can further suppress the inflammatory response.
Downstream Effects
The inhibition of the NF-κB and MAPK pathways by this compound leads to a significant reduction in the production of a variety of pro-inflammatory molecules:
-
Pro-inflammatory Cytokines: this compound and its analogs dose-dependently decrease the secretion of key inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]
-
Chemokines: The production of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), which is involved in recruiting immune cells to sites of inflammation, is also inhibited.[2][6]
-
Inflammatory Enzymes: this compound has been shown to reduce the expression and activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide and prostaglandins, respectively.[9][10][11]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Avenanthramides on key inflammatory markers.
Table 1: Inhibition of NF-κB Activation by Avenanthramide Analogs
| Avenanthramide Analog | Cell Line | Stimulant | EC50 (µM) | Reference |
| 2p (Avn A) | C2C12 | TNF-α | 9.10 | [3] |
| 2f (Avn B) | C2C12 | TNF-α | 29.3 | [3] |
| 2c (Avn C) | C2C12 | TNF-α | 64.3 | [3] |
Table 2: Inhibition of Pro-inflammatory Mediators by Avenanthramides
| Avenanthramide | Mediator | Cell Line/System | Concentration | % Inhibition | Reference |
| CH3-Avn-c | IL-6 Secretion | HAEC | Dose-dependent | Not Specified | [6] |
| CH3-Avn-c | IL-8 Secretion | HAEC | Dose-dependent | Not Specified | [6] |
| CH3-Avn-c | MCP-1 Secretion | HAEC | Dose-dependent | Not Specified | [6] |
| Avenanthramides | COX-2 Protein | C2C12 | Not Specified | 50% | [11] |
| Avenanthramide C | IL-6 Secretion | HASMC | 100 µM | Specific reduction | [8] |
| Avenanthramide C | IL-1β mRNA | 2DD Fibroblasts | 200 µM | Significant reduction | [5] |
| Avenanthramide C | IL-6 mRNA | 2DD Fibroblasts | 100 µM & 200 µM | Significant reduction | [5] |
| Avenanthramide C | IL-8 mRNA | 2DD Fibroblasts | 100 µM & 200 µM | Significant reduction | [5] |
| Avenanthramide C | TNF-α mRNA | 2DD Fibroblasts | 100 µM & 200 µM | Significant reduction | [5] |
Note: HAEC - Human Aortic Endothelial Cells; HASMC - Human Aortic Smooth Muscle Cells; 2DD Fibroblasts - Normal human skin fibroblasts. CH3-Avn-c is a synthetically prepared methyl ester derivative of Avenanthramide C.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory mechanisms of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Aortic Endothelial Cells (HAEC), Human Keratinocytes (e.g., HaCaT), or macrophage-like cells (e.g., RAW 264.7) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound (or its analogs) for 1-2 hours before stimulation with a pro-inflammatory agent such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL).
Western Blot for Phosphorylated Proteins (p-IKK, p-IκBα, p-p65)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated or total forms of IKK, IκBα, or p65.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, cells are pre-treated with this compound followed by stimulation with TNF-α for 6-8 hours.
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luminescence Measurement: Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Cytokine Measurement by ELISA
-
Sample Collection: Cell culture supernatants are collected after 24 hours of treatment.
-
ELISA: The concentrations of IL-6, IL-8, or TNF-α in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture and Treatment: Cells are grown on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The subcellular localization of p65 is visualized using a fluorescence microscope.
Visualizations of Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound demonstrates significant anti-inflammatory potential through its targeted inhibition of the NF-κB and MAPK signaling pathways. By preventing the activation of key kinases and the subsequent nuclear translocation of transcription factors, Avn D effectively suppresses the production of a broad range of pro-inflammatory cytokines, chemokines, and enzymes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. Continued investigation into the specific molecular interactions and in vivo efficacy of Avn D will be crucial for its development as a novel anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Avenanthramide supplementation reduces eccentric exercise-induced inflammation in young men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Avenanthramide D
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found uniquely in oats (Avena sativa L.) that have garnered significant interest for their potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] Avenanthramide D (Avn-D), chemically known as N-(4'-hydroxy-3'-methoxycinnamoyl)-anthranilic acid, is a key member of this family. This document provides detailed protocols for the chemical synthesis of this compound, an overview of its biosynthetic production, and a summary of its known biological signaling pathways, intended for researchers, scientists, and professionals in drug development.
Chemical Synthesis Protocol
The chemical synthesis of avenanthramides generally follows a method involving the acylation of an anthranilic acid derivative with a substituted cinnamic acid, a procedure adapted from early work by Bain and Smalley (1968) and later refined by Collins (1989).[3][4][5] The process consists of two primary stages: the activation of the carboxylic acid on ferulic acid and the subsequent amide coupling with anthranilic acid.
Materials and Reagents
| Reagent/Material | Grade |
| Ferulic Acid | ≥99% |
| Anthranilic Acid | ≥99% |
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reagent Grade |
| Anhydrous Dichloromethane (B109758) (DCM) | ACS Grade, ≥99.8% |
| Anhydrous Pyridine (B92270) | ACS Grade, ≥99.5% |
| Hydrochloric acid (HCl) | 1M Solution |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade |
| Hexane | ACS Grade |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous Solution |
| Brine (Saturated NaCl) | Aqueous Solution |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Granular, ≥99% |
| Silica (B1680970) gel | For column chromatography, 60 Å |
| Round-bottom flasks, magnetic stirrer, ice bath | Standard laboratory equipment |
| Inert atmosphere setup (Nitrogen or Argon) |
Experimental Protocol
Step 1: Activation of Ferulic Acid to Feruloyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ferulic acid in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride to the solution dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude feruloyl chloride. This intermediate is highly sensitive to water and should be used immediately in the next step.[5]
Step 2: Amide Coupling
-
In a separate flask, dissolve anthranilic acid in anhydrous pyridine and cool the solution to 0°C.
-
Dissolve the crude feruloyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the feruloyl chloride solution dropwise to the anthranilic acid solution at 0°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.[3]
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 1M HCl until the solution becomes acidic (pH ≈ 2).
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude this compound by silica gel column chromatography, using a suitable solvent system such as a gradient of ethyl acetate in hexane.[3]
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Quantitative Data Summary
While specific yields for this compound are subject to optimization, the synthesis of structurally similar avenanthramides provides a reliable estimate.
| Parameter | Expected Value | Reference |
| Typical Yield | 60-80% | [3] |
| Purity (by HPLC) | >95% | [3] |
| Appearance | Off-white to pale yellow solid | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol | [3] |
Biosynthesis of this compound
An alternative to chemical synthesis is the biotechnological production of this compound using engineered microorganisms. This approach offers a more environmentally friendly route.[3] Studies have demonstrated the successful production of Avn-D in E. coli by introducing the necessary biosynthetic genes.[6][7] The pathway involves converting a common carbon source like glucose into the required precursors, anthranilate and feruloyl-CoA, which are then condensed to form Avn-D.[6]
-
Reported Production: Optimized E. coli cultures have been reported to produce approximately 317.2 mg/L of this compound in vivo.[6]
Caption: Biosynthetic pathway for this compound production in E. coli.
Biological Activity and Signaling Pathways
Avenanthramides exhibit their biological effects by modulating key cellular signaling pathways, primarily those related to inflammation and oxidative stress.
Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Avenanthramides have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[4] This inhibition prevents the downstream activation of genes responsible for the inflammatory response.[4][8]
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Activation of Nrf2-ARE Signaling
The Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Avenanthramides can activate this pathway, leading to the increased expression of protective antioxidant enzymes that combat oxidative stress.[3]
Caption: this compound activates the antioxidant Nrf2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Avenanthramide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Avenanthramide D from Oat Groats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found uniquely in oats (Avena sativa L.) that have garnered significant attention for their diverse biological activities.[1][2] Among these, Avenanthramide D (AVN-D), along with its related compounds, exhibits potent anti-inflammatory, antioxidant, anti-itch, and anti-proliferative properties.[1][3][4][5] These characteristics make AVNs, and specifically AVN-D, promising candidates for development in the pharmaceutical and cosmetic industries. This document provides detailed protocols for the extraction of this compound from oat groats and summarizes key quantitative data and relevant biological signaling pathways.
Data Presentation
Table 1: Avenanthramide Content in Oat Cultivars
| Oat Cultivar | Total Avenanthramides (mg/kg of dry weight) | Avenanthramide 2p (A) (mg/kg) | Avenanthramide 2f (B) (mg/kg) | Avenanthramide 2c (C) (mg/kg) | Reference |
| Various (Average of 5 cultivars) | 25 - 407 | - | 47.2 (average) | - | [6] |
| Avetron | 26.7 ± 1.44 | - | - | - | |
| Viviana | 185 ± 12.5 | - | - | - | |
| Akseli | - | - | - | - | |
| Zaohua (germinated, day 5) | 153.51 ± 4.08 | - | - | - | [7] |
| Bayou (germinated, day 5) | 126.30 ± 3.33 | - | - | - | [7] |
Note: this compound is often a less abundant isomer and specific quantitative data across multiple cultivars is not as readily available as for the major AVNs (A, B, and C). The total AVN content provides a general indication of the potential yield.
Table 2: Comparison of Extraction Methods for Avenanthramides
| Extraction Method | Solvent | Key Parameters | Advantages | Disadvantages | Reference |
| Solid-Liquid Extraction | 80% Ethanol (B145695) | Triplicate extractions at 50°C for 60 min | High yield, well-established | Time and labor-intensive | [8] |
| Single Extraction | 80% Ethanol | Single extraction at 50°C for 60 min, solid/solvent ratio 1/60 (g/mL) | Simplified procedure, same extractability as triplicate | May be less exhaustive for certain matrices | [8] |
| Pressurized Hot Water Extraction (PHWE) | Water | High temperature and pressure | Environmentally friendly, suitable for food applications | Requires specialized equipment | [9] |
| Ultrasonic-Assisted Extraction | 80% Ethanol | Sonication for 60 min at 45°C | Simple, fast | Yield may vary based on equipment and sample | [7] |
Experimental Protocols
Protocol 1: Simplified Solid-Liquid Extraction of Avenanthramides
This protocol is based on a simplified method that has been shown to be as effective as more labor-intensive triplicate extractions.[8]
Materials:
-
Oat groats
-
Grinder or mill
-
80% Ethanol in deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Methanol (B129727) (for reconstitution)
-
HPLC or UPLC-MS/MS system for analysis
Procedure:
-
Sample Preparation: Grind oat groats to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh 1 gram of the ground oat powder into a centrifuge tube.
-
Add 60 mL of 80% ethanol.
-
Incubate the mixture at 50°C for 60 minutes with continuous stirring or shaking.
-
-
Separation:
-
Centrifuge the mixture at a sufficient speed and duration to pellet the solid material (e.g., 10,000 x g for 15 minutes).
-
Carefully decant the supernatant, which contains the avenanthramides, into a clean collection vessel.
-
-
Concentration:
-
Evaporate the solvent from the supernatant using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume of methanol (e.g., 2 mL) for subsequent analysis.
-
-
Analysis:
-
Filter the reconstituted extract through a 0.22 µm syringe filter.
-
Analyze the sample using a validated HPLC or UPLC-MS/MS method for the quantification of this compound and other AVNs.
-
Protocol 2: Ultrasonic-Assisted Extraction of Avenanthramides
This protocol offers a rapid alternative for extracting avenanthramides.[7]
Materials:
-
Oat groats (defatted, if necessary)
-
Grinder or mill
-
Petroleum ether (for defatting)
-
80% Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
HPLC or UPLC-MS/MS system for analysis
Procedure:
-
Sample Preparation:
-
Grind oat groats to a fine powder.
-
(Optional but recommended) Defat the powder by extracting with petroleum ether for several hours. Air-dry the defatted powder.
-
-
Extraction:
-
Weigh 0.5 grams of the defatted oat powder into a centrifuge tube.
-
Add 5 mL of 80% ethanol solution.
-
Vortex the mixture for 5 seconds.
-
Place the tube in an ultrasonic cleaner and sonicate for 60 minutes at 45°C.
-
-
Separation:
-
Centrifuge the mixture at 10,000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the sample using a validated HPLC or UPLC-MS/MS method. It is recommended to repeat the extraction on the pellet to ensure complete recovery.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction of this compound from oat groats.
Signaling Pathways of Avenanthramides
Avenanthramides exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: this compound's inhibitory effects on NF-κB and MAPK pathways.
Avenanthramides, including synthetic analogs like dihydrothis compound (DH-AvD), have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, which in turn keeps the NF-κB complex inactive in the cytoplasm.[4][10] Additionally, they can suppress the MAPK pathway, which is also involved in the expression of pro-inflammatory genes.[2][11] Some studies also suggest a role for Avenanthramides in modulating the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.[12][13] These mechanisms collectively contribute to the observed anti-inflammatory and anti-proliferative effects of this compound.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases | Semantic Scholar [semanticscholar.org]
- 4. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avenanthramides: Unique Bioactive Substances of Oat Grain in the Context of Cultivar, Cropping System, Weather Conditions and Other Grain Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Germination on the Avenanthramide Content of Oats and Their in Vitro Antisensitivity Activities | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Extraction of avenanthramides from oats (Avena sativa) using pressurized hot water extraction | LUP Student Papers [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the mechanism of avenanthramide in the treatment of atherosclerosis based on network pharmacology and molecular docking: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Avenanthramide D in Oat-Based Matrices by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.)[1][2]. These compounds are of significant interest due to their potent antioxidant and anti-inflammatory properties[1][3]. Avenanthramide D is one of the specific AVN congeners. Accurate and precise quantification of this compound in raw materials and finished products is crucial for quality control, formulation development, and efficacy studies. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the reliable quantification of this compound.
Principle
This method utilizes RP-HPLC to separate this compound from other components in an extracted sample. The separation is achieved on a C18 stationary phase with a gradient mobile phase composed of an acidified aqueous solution and an organic solvent. A Diode Array Detector (DAD) or UV detector is used for detection at the maximum absorbance wavelength for avenanthramides, typically around 340-350 nm[4][5]. Quantification is performed using an external standard calibration curve generated from a certified this compound reference standard.
Experimental Protocols
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD)[4].
-
Analytical balance (4-decimal place).
-
Centrifuge (capable of >4,000 x g).
-
Sonicator bath.
-
Vortex mixer.
-
Rotary evaporator or vacuum centrifuge (optional, for concentrating extracts).
-
pH meter.
-
Class A volumetric flasks and pipettes.
-
Syringes and 0.22 µm PTFE or nylon syringe filters.
-
-
Reagents and Solvents:
-
This compound certified reference standard.
-
Methanol (B129727) (HPLC Grade).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Formic Acid (or Acetic Acid, HPLC Grade).
-
Ethanol (B145695) (ACS Grade).
-
Phosphate (B84403) buffer components (if required).
-
The following table summarizes the recommended starting conditions for the HPLC analysis. These may be optimized as needed based on system performance and specific sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1260 series or equivalent[4] |
| Column | Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm) or similar[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6][7] |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B (hold); 35.1-40 min, 10% B (re-equilibration) |
| Flow Rate | 0.8 mL/min[8] |
| Column Temperature | 35 °C[4][5] |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 350 nm[4][5] |
-
Primary Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 5.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (e.g., 50 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Working Stock Solution with the initial mobile phase composition (90% A: 10% B). A suggested concentration range is 0.5 - 50 µg/mL[2][6].
This protocol is adapted from established methods for extracting avenanthramides from oat-based matrices[1][2][9].
-
Weighing: Accurately weigh 1.0 g of homogenized, milled oat flour into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 80% aqueous ethanol. For improved recovery, a buffered solution like 80% ethanol in 10 mM phosphate buffer (pH 2.8) can be used[1][2].
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Sonication & Shaking: Place the tube in a sonicator bath for 15 minutes, followed by shaking on a mechanical shaker for 30 minutes at room temperature[2][6].
-
Centrifugation: Centrifuge the suspension at 4,000 x g for 10 minutes to pellet the solid material[2].
-
Collection: Carefully decant the supernatant into a clean collection vessel.
-
Re-extraction (Optional but Recommended): Repeat steps 2-6 on the remaining pellet at least once more to ensure exhaustive extraction. Combine the supernatants[7].
-
Concentration & Reconstitution: Evaporate the pooled supernatant to dryness under reduced pressure at a temperature not exceeding 40°C. Reconstitute the dried extract in a known volume (e.g., 2.0 mL) of methanol or the initial mobile phase[4][7].
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Data Presentation and Method Validation
The method should be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters and their typical acceptance criteria are summarized below.
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Typical Result/Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | [2][10] |
| Range | 0.5 - 50 µg/mL | [2] |
| Limit of Detection (LOD) | 0.01 - 0.21 mg/kg (sample equivalent) | [2] |
| Limit of Quantification (LOQ) | 0.02 - 0.64 mg/kg (sample equivalent) | [2] |
| Accuracy (% Recovery) | 90 - 110% | [2][10] |
| Precision (%RSD) | ||
| - Intra-day (Repeatability) | < 5% | [2] |
| - Inter-day (Intermediate Precision) | < 5% | [2] |
| Specificity | The analyte peak should be free from interference from blank and placebo matrices. Peak purity should be confirmed by DAD analysis. | |
Visualizations
The following diagrams illustrate the key workflows for sample preparation and analysis.
Caption: this compound sample preparation workflow.
Caption: HPLC analysis and data quantification workflow.
References
- 1. Analysis of avenanthramides in oat products and estimation of avenanthramide intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keypublishing.org [keypublishing.org]
Application Note: UPLC-MS/MS Analysis of Avenanthramides in Plant Extracts
Abstract
Avenanthramides (AVAs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that exhibit significant antioxidant and anti-inflammatory properties.[1] This application note provides a detailed protocol for the extraction and quantitative analysis of AVAs from plant extracts using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The described methodology offers high sensitivity and selectivity, making it suitable for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. This document includes comprehensive experimental procedures, data presentation, and visualizations of the analytical workflow and a key signaling pathway modulated by Avenanthramides.
Introduction
Avenanthramides are comprised of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative via an amide bond.[1] Over 40 different AVAs have been identified, with the most abundant being Avenanthramide A, B, and C.[1] Due to their potent biological activities, there is a growing interest in the accurate quantification of AVAs in various oat cultivars and products. UPLC-MS/MS has become the method of choice for this analysis due to its superior resolution, speed, and sensitivity compared to conventional HPLC methods.[2] This document outlines a robust workflow for the extraction and analysis of AVAs, providing researchers with the necessary tools to accurately assess their concentrations in plant-derived samples.
Experimental Protocols
Sample Preparation: Extraction of Avenanthramides
This protocol is adapted from established methods for the extraction of AVAs from oat flour or milled groats.[3][4][5]
Materials:
-
Milled oat samples (passed through a 0.5 mm sieve)
-
80% Methanol (B129727) (HPLC grade)[3][4][5]
-
Centrifuge
-
Rotary evaporator or vacuum centrifuge
-
Vortex mixer
-
Orbital shaker
-
0.22 µm Syringe filters (PTFE)
Procedure:
-
Weigh 5.0 g of the milled oat sample into a centrifuge tube.[3][4]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on an orbital shaker and agitate for 30 minutes at room temperature.[3][4][5]
-
Centrifuge the mixture at 1,600 x g for 10 minutes to pellet the solid material.[5]
-
Carefully decant the supernatant into a clean collection flask.[5]
-
Repeat the extraction (steps 2-6) on the remaining pellet to maximize the yield and combine the supernatants.[5]
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3][4][5]
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.[3][4]
UPLC-MS/MS Analysis
Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-12.0 min: 10-75% B
-
12.0-12.5 min: 75-95% B
-
12.5-13.5 min: 95% B
-
13.5-14.0 min: 95-10% B
-
14.0-16.0 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Avenanthramide A (2p) | 299.1 | 135.1 | 30 | 20 |
| Avenanthramide B (2f) | 329.1 | 165.1 | 30 | 18 |
| Avenanthramide C (2c) | 315.1 | 151.1 | 30 | 18 |
| Internal Standard (e.g., Tranilast) | 246.1 | 121.1 | 30 | 22 |
Data Presentation
The following tables summarize the quantitative data for Avenanthramide content in different oat cultivars as reported in the literature.
Table 1: Total Avenanthramide Content in Various Oat Cultivars.
| Oat Cultivar | Total Avenanthramides (mg/kg dry weight) | Reference |
| Avetron | 26.7 ± 1.44 | [3][6] |
| Viviana | 185 ± 12.5 | [3][6] |
| Korok | 84.9 | [7] |
| Raven | 106.3 | [7] |
| Various Cultivars (Range) | 25 - 407 | [6][7] |
Table 2: Avenanthramide Content in Finnish Oat Cultivars (mg/kg). [3]
| Cultivar | Avenanthramide A (2p) | Avenanthramide B (2f) | Avenanthramide C (2c) | Total AVAs |
| Akseli | 5.8 ± 0.3 | 19.3 ± 0.9 | 12.5 ± 0.6 | 37.6 ± 1.8 |
| Avetron | 3.5 ± 0.2 | 12.9 ± 0.7 | 10.3 ± 0.5 | 26.7 ± 1.4 |
| Peppi | 7.9 ± 0.4 | 28.1 ± 1.3 | 18.4 ± 0.9 | 54.4 ± 2.6 |
| Ivory | 10.2 ± 0.5 | 35.7 ± 1.7 | 23.2 ± 1.1 | 69.1 ± 3.3 |
| Marika | 12.5 ± 0.6 | 43.8 ± 2.1 | 28.5 ± 1.4 | 84.8 ± 4.1 |
| Riina | 15.8 ± 0.8 | 55.3 ± 2.6 | 36.0 ± 1.7 | 107.1 ± 5.1 |
| Rocky | 18.2 ± 0.9 | 63.7 ± 3.0 | 41.5 ± 2.0 | 123.4 ± 5.9 |
| Viviana | 26.7 ± 1.3 | 93.5 ± 4.4 | 60.8 ± 2.9 | 181.0 ± 8.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Avenanthramide analysis.
Avenanthramide Inhibition of the NF-κB Signaling Pathway
Avenanthramides have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7][8][9][10] They can suppress the activity of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[8][9][10] This inhibition leads to a downregulation of pro-inflammatory gene expression.[6][10]
Caption: Inhibition of the NF-κB pathway by Avenanthramides.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Avenanthramides in plant extracts. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The visualization of the experimental workflow and the inhibitory action of Avenanthramides on the NF-κB signaling pathway further aids in the understanding and application of this analytical technique for the study of these potent bioactive compounds.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases [mdpi.com]
- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Avenanthramide D in Oat Cultivars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). These compounds have garnered significant scientific interest due to their potent antioxidant, anti-inflammatory, and anti-atherogenic properties. Avenanthramide D (AVN-D) is one of the various forms of these bioactive molecules. The quantification of specific avenanthramides such as AVN-D in different oat cultivars is crucial for the development of functional foods and therapeutic agents. Germination of oats has been shown to significantly increase the content of certain avenanthramides, including AVN-D, making it a key area of investigation. This document provides detailed protocols for the extraction and quantification of this compound and other major avenanthramides from oat samples, a summary of quantitative data, and a visualization of the relevant biological pathways.
Data Presentation: Quantification of Avenanthramides in Oat Cultivars
The concentration of avenanthramides can vary significantly between different oat cultivars and is notably influenced by processing methods such as germination. While data for this compound is not as abundant as for the major avenanthramides (A, B, and C), studies have shown that its presence is significantly enhanced upon germination. The following table summarizes the quantitative data for major avenanthramides in various oat cultivars and highlights the emergence of this compound in germinated oats.
| Oat Cultivar | Germination Status | Avenanthramide A (2p) (µg/g) | Avenanthramide B (2f) (µg/g) | Avenanthramide C (2c) (µg/g) | Total AVNs (µg/g) | This compound and other AVNs | Reference |
| Zaohua | Ungerminated | - | - | - | - | Not Reported | [1][2] |
| Zaohua | Germinated (5 days) | - | - | - | 153.51 ± 4.08 | AVN-D detected as the highest among newly formed AVNs. | [1][2] |
| Bayou | Ungerminated | - | - | - | - | Not Reported | [1][2] |
| Bayou | Germinated (5 days) | - | - | - | 126.30 ± 3.33 | AVN-D detected. | [1][2] |
| Avetron | Ungerminated | - | - | - | 26.7 ± 1.44 | - | [3] |
| Viviana | Ungerminated | - | - | - | 185 ± 12.5 | - | [3] |
| S-2011 | Ungerminated | 137.84 | 105.10 | 119.86 | - | - | [4] |
Note: '-' indicates that the data was not specified in the cited source. The nomenclature for Avenanthramides A, B, and C often corresponds to 2p, 2f, and 2c, respectively.
Experimental Protocols
The following protocols are synthesized from various validated methods for the extraction and quantification of avenanthramides in oats.
Sample Preparation and Extraction
This protocol is adapted from methods described in several studies.[5][6]
Materials:
-
Milled oat samples (whole grain, bran, or flour)
-
80% Methanol (B129727) (HPLC grade)
-
Magnetic stirrer
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Methanol (HPLC grade)
-
0.22 µm PTFE syringe filters
Procedure:
-
Weigh 5.0 g of the milled oat sample into a glass beaker.
-
Add 35 mL of 80% methanol to the sample.
-
Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.
-
Transfer the mixture to a centrifuge tube and centrifuge at 1800 x g for 10 minutes at 18°C.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol.
-
Combine the supernatants.
-
Evaporate the solvent from the combined supernatants under reduced pressure at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in 2 mL of methanol.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established HPLC methods for avenanthramide analysis.[5]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex C18 (100 x 3.0 mm; 5 µm particle size).
-
Column Temperature: 35°C.
-
Mobile Phase A: 0.05 M phosphate (B84403) buffer, pH 2.4.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-50 min: 5% to 60% B
-
50-56 min: 60% to 90% B
-
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
Quantification:
-
Prepare a series of standard solutions of this compound (if commercially available) and other major avenanthramides of known concentrations in methanol.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of each avenanthramide in the oat extracts by comparing their peak areas to the respective calibration curves.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in oat cultivars.
References
- 1. mdpi.com [mdpi.com]
- 2. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Avenanthramide D In Vitro Cell Culture Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa L.).[1] These compounds are characterized by a structure consisting of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative via a pseudo-peptide bond.[2][3] Among the various AVNs, Avenanthramide D (Avn-D), and its synthetic analog dihydro-avenanthramide D (DH-Avn-D), have garnered significant interest for their potent antioxidant, anti-inflammatory, and antiproliferative properties demonstrated in a variety of in vitro cell culture models.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in cell culture, summarizing key quantitative data and visualizing relevant biological pathways.
Key In Vitro Applications
This compound and its derivatives have been investigated in a range of cell culture systems, revealing their potential therapeutic applications. The primary areas of research include:
-
Anti-inflammatory Effects: AVNs have been shown to mitigate inflammatory responses in various cell types, including human keratinocytes, endothelial cells, and skeletal muscle cells.[6][7][8] A key mechanism is the inhibition of the NF-κB signaling pathway.[1][7]
-
Antioxidant Activity: Avenanthramides exhibit significant antioxidant properties in vitro, comparable to standard antioxidants.[2][9][10] They are effective radical scavengers and can protect cells from oxidative stress-induced damage.[11]
-
Antiproliferative and Anticancer Effects: AVNs have been demonstrated to inhibit the proliferation of various cancer cell lines, including colon, breast, and lung cancer cells.[4][11][12] These effects are mediated through the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.[13][14]
-
Skin Barrier Function Enhancement: Dihydrothis compound has been shown to enhance skin barrier function by promoting keratinocyte proliferation and migration, and upregulating the expression of tight junction proteins.[5]
Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound and its related compounds.
Table 1: Anti-proliferative and Cytotoxic Effects of Avenanthramides
| Cell Line | Avenanthramide Type | Concentration | Effect | Reference |
| Human SMC | Avenanthramide-2c | 40 µM | 41% inhibition of cell number increase | [15] |
| Human SMC | Avenanthramide-2c | 80 µM | 62% inhibition of cell number increase | [15] |
| Human SMC | Avenanthramide-2c | 120 µM | 73% inhibition of cell number increase | [15] |
| Rat SMC (A10) | Avenanthramide-2c | 120 µM | >50% inhibition of proliferation | [15] |
| MDA-MB-231 (Breast Cancer) | Avenanthramide-C | 400 µM | <25% viable cells after 96h | [14][16] |
| A549 (Lung Cancer) | Avenanthramide A & C | 10, 50, 100 µM | Dose-dependent reduction in EGF-induced proliferation | [17] |
| H1299 (Lung Cancer) | Avenanthramide A & C | 10, 50, 100 µM | Dose-dependent reduction in EGF-induced proliferation | [17] |
| HT29, Caco-2, LS174T, HCT116 (Colon Cancer) | AvExO, Avn-C, CH3-Avn-C | Not specified | Significant inhibition of cell proliferation | [12] |
Table 2: Anti-inflammatory Effects of Avenanthramides
| Cell Line | Treatment | Avenanthramide Type/Concentration | Effect | Reference |
| C2C12 (Skeletal Muscle) | tBHP-induced | Avns | 50% reduction in COX-2 protein and luciferase activity | [7] |
| C2C12 (Skeletal Muscle) | tBHP-induced | Avns | Decreased prostaglandin (B15479496) E2 levels | [7] |
| Human Keratinocytes (HEKs) | TNF-α (10 ng/mL) | Avenanthramides (1, 10, 100 µg/mL) | Inhibition of pro-inflammatory cytokine production (e.g., IL-8) | [6] |
| HaCaT (Keratinocytes) | LPS-induced | Avenanthramides | Reduction in secreted and mRNA levels of TNF-α, IL-6, and IL-1β | [18] |
| Human Aortic Endothelial Cells (HAEC) | IL-1β-stimulated | AvnsO, Avn-c, CH3-Avn-c | Dose-dependent inhibition of NF-κB activation | [19] |
Table 3: Effects on Skin Barrier Function and Melanogenesis
| Cell Line | Avenanthramide Type | Concentration | Effect | Reference |
| HaCaT (Keratinocytes) | Dihydrothis compound | 40 µg/mL | 10% increase in proliferation | [5] |
| HaCaT (Keratinocytes) | Dihydrothis compound | 40 µg/mL | 61.4% acceleration in wound closure after 16h | [5] |
| HaCaT (Keratinocytes) | Dihydrothis compound | 40 µg/mL | 3.87-fold increase in TJP1 (ZO-1) mRNA expression | [5] |
| HaCaT (Keratinocytes) | Dihydrothis compound | 10 µg/mL | 1.43-fold increase in OCLN mRNA expression | [5] |
| SK-MEL-2 (Melanoma) | Avenanthramide A, B, C | 50, 100 µM | No cytotoxicity | [20] |
| SK-MEL-2 (Melanoma) | Avenanthramide A, B, C | 10, 25, 50, 100 µM | Concentration-dependent inhibition of tyrosinase activity | [20] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Effects in Human Keratinocytes
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in human keratinocytes stimulated with TNF-α.[6]
Materials:
-
Human epidermal keratinocytes (HEKs)
-
Keratinocyte growth medium
-
This compound stock solution (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for Interleukin-8 (IL-8)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
24-well cell culture plates
Methodology:
-
Cell Culture: Culture HEKs in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the HEKs into 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[6]
-
Pre-treatment: Once confluent, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µg/mL) or vehicle control (DMSO). Incubate for 1-2 hours.[6]
-
Inflammatory Stimulation: After pre-treatment, add TNF-α to the wells to a final concentration of 10 ng/mL to induce an inflammatory response. Include a negative control group with no TNF-α stimulation.[6]
-
Incubation: Incubate the plates for 24 hours.[6]
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and store it at -80°C for cytokine analysis.[6]
-
Cytokine Analysis: Perform an ELISA for IL-8 according to the manufacturer's instructions to quantify the amount of cytokine secreted into the medium.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse them using a suitable lysis buffer. Determine the total protein concentration in each well using a protein assay kit for normalization of the ELISA data.[6]
-
Data Analysis: Normalize the IL-8 concentrations to the total protein content in each well. Compare the treated groups to the TNF-α stimulated control to determine the inhibitory effect of this compound.
Protocol 2: Assessment of Antiproliferative Activity in Colon Cancer Cells
Objective: To determine the effect of this compound on the proliferation of human colon cancer cell lines.[12]
Materials:
-
Human colon cancer cell lines (e.g., HT29, Caco-2, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, McCoy's 5A) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed the colon cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-400 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72, or 96 hours).
-
Cell Viability Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value if applicable.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.
Caption: General workflow for in vitro studies of this compound.
Conclusion
This compound and its analogs are versatile research compounds with a range of demonstrable effects in vitro. Their anti-inflammatory, antioxidant, and antiproliferative properties make them valuable tools for investigating cellular pathways related to inflammation, oxidative stress, and cancer. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing these promising natural compounds. Further research is warranted to fully elucidate their mechanisms of action and potential for therapeutic development.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Oat avenanthramides exhibit antioxidant activities in vitro [agris.fao.org]
- 4. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avenanthramide supplementation reduces eccentric exercise-induced inflammation in young men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Avenanthramides inhibit proliferation of human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Avenanthramide-C reduces the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avenanthramide, a polyphenol from oats, inhibits vascular smooth muscle cell proliferation and enhances nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 2024.febscongress.org [2024.febscongress.org]
- 19. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes: Avenanthramide D in Keratinocyte Cell Lines
Introduction
Avenanthramides (AVNs) are a group of phenolic alkaloids found uniquely in oats (Avena sativa)[1]. These compounds are well-regarded for their potent antioxidant, anti-inflammatory, and anti-itch properties, making them valuable for dermatological research and product development[1][2]. Avenanthramide D (AVD), and its synthetic analog dihydrothis compound (dhAvD), have been the focus of studies involving keratinocytes, the primary cells of the epidermis. This document provides detailed application notes and protocols for utilizing AVD in keratinocyte cell line research.
Key Applications in Keratinocyte Research
-
Anti-inflammatory Effects : AVD effectively mitigates inflammatory responses in keratinocytes. It has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation[1][2]. This leads to a dose-dependent reduction in the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and TNF-α following stimulation by inflammatory agents[2][3][4][5].
-
Antioxidant Activity : Avenanthramides are powerful antioxidants that can protect keratinocytes from oxidative stress, a key factor in skin aging and pathology[4][6].
-
Skin Barrier Enhancement : Dihydrothis compound (dhAvD) has been demonstrated to enhance skin barrier function by promoting keratinocyte proliferation, migration, and the expression of tight junction proteins[7][8][9]. It can also restore barrier function in models of atopic dermatitis by normalizing the expression of key epidermal proteins after exposure to inflammatory cytokines like IL-4 and IL-13[7][8][9].
Mechanism of Action: NF-κB Pathway Inhibition
A primary mechanism for AVD's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. When a keratinocyte is exposed to an inflammatory stimulus (e.g., TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. Avenanthramides inhibit the degradation of IκBα, which prevents the phosphorylation and nuclear translocation of p65, thereby blocking the inflammatory cascade[2][6].
Caption: this compound inhibits the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from research on this compound and its analogs in keratinocyte cell lines.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Measured Endpoint | Effective Concentration | Result | Citation |
| Avenanthramides | Human Keratinocytes | TNF-α | NF-κB Activation | > 1 ppb | Inhibition of IκBα degradation | [2][6] |
| Avenanthramides | Human Keratinocytes | TNF-α | IL-8 Release | > 1 ppb | Significant reduction | [2][5] |
| Avenanthramides | HaCaT cells | LPS | Pro-inflammatory interleukins (TNF-α, IL-6, IL-1β) | Not specified | Reduction in mRNA and secreted levels | [4] |
Table 2: Skin Barrier Function Enhancement
| Compound | Cell Line | Assay | Concentration | Result | Citation |
| Dihydrothis compound (dhAvD) | HaCaT cells | CCK-8 (Proliferation) | Up to 40 µg/mL | ~10% increase in proliferation | [8] |
| Dihydrothis compound (dhAvD) | HaCaT cells | Scratch Assay (Migration) | 40 µg/mL | 61.4% accelerated wound closure at 16h | [8] |
| Dihydrothis compound (dhAvD) | HaCaT cells | Cytotoxicity | > 40 µg/mL | Significant cytotoxicity observed | [8] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in Keratinocytes
This protocol details the steps to assess the ability of this compound to inhibit TNF-α-induced IL-8 production in human epidermal keratinocytes (HEK).
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2024.febscongress.org [2024.febscongress.org]
- 5. jddonline.com [jddonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Avenanthramide D Treatment in Human Aortic Smooth Muscle Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVAs) are a group of phenolic alkaloids found exclusively in oats that have garnered significant interest for their antioxidant, anti-inflammatory, and anti-proliferative properties. These compounds are being investigated for their potential therapeutic benefits in various diseases, including atherosclerosis. A key pathological event in atherosclerosis is the proliferation of human aortic smooth muscle cells (HASMCs). This document provides detailed application notes and protocols for studying the effects of Avenanthramide D on HASMCs. While direct research on this compound in this specific cell type is limited, the following information is compiled from studies on closely related avenanthramides, such as Avenanthramide-2c, and provides a strong foundational methodology for investigating this compound.
Data Presentation
The following tables summarize the quantitative effects of avenanthramides on vascular smooth muscle cells, providing a baseline for expected outcomes with this compound.
Table 1: Effect of Avenanthramide-2c on Human Aortic Smooth Muscle Cell Number [1][2][3]
| Avenanthramide-2c Concentration (µM) | Inhibition of Cell Number Increase (%) |
| 40 | 41 |
| 80 | 62 |
| 120 | 73 |
Table 2: Effect of Avenanthramide-2c on Nitric Oxide Production in Vascular Smooth Muscle Cells [1][2][3]
| Avenanthramide-2c Concentration (µM) | Increase in Nitric Oxide Production |
| 120 | Three-fold |
Signaling Pathways
Avenanthramides have been shown to inhibit the proliferation of vascular smooth muscle cells by inducing cell cycle arrest. The proposed signaling pathway, primarily elucidated through studies on Avenanthramide-c, involves the upregulation of p53, which in turn increases the expression of the cyclin-dependent kinase inhibitor p21. This leads to the inhibition of retinoblastoma protein (pRb) phosphorylation, a critical step for the G1 to S phase transition, thereby arresting the cell cycle in the G1 phase.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Avenanthramide, a polyphenol from oats, inhibits vascular smooth muscle cell proliferation and enhances nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Mechanism by which avenanthramide-c, a polyphenol of oats, blocks cell cycle progression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avenanthramide D: Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVAs) are a group of phenolic alkaloids found primarily in oats, recognized for their potent antioxidant and anti-inflammatory properties. Avenanthramide D (AVA D), and its synthetic analog Dihydrothis compound (dhAvD), have emerged as compounds of interest for their potential therapeutic applications in inflammatory conditions. These compounds have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, thereby reducing the production of pro-inflammatory mediators.[1][2][3][4] This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound.
Data Presentation
The following tables summarize representative quantitative data from various anti-inflammatory assays. This data is illustrative and serves as a guide for expected results when testing this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | IL-6 Inhibition (%) | IL-8 Inhibition (%) | TNF-α Inhibition (%) |
| Vehicle Control (LPS) | - | 0 | 0 | 0 |
| This compound | 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 1.5 |
| This compound | 10 | 45.8 ± 4.3 | 38.7 ± 3.5 | 35.1 ± 3.2 |
| This compound | 50 | 78.3 ± 6.1 | 65.2 ± 5.4 | 60.7 ± 4.9 |
| Positive Control | Varies | >90 | >90 | >90 |
Data represents the mean percentage inhibition ± standard deviation from three independent experiments. Cells were pre-treated with this compound for 2 hours before stimulation with Lipopolysaccharide (LPS).
Table 2: Inhibition of NF-κB p65 Subunit Nuclear Translocation by this compound
| Treatment | Concentration (µM) | Nuclear p65 Intensity (Normalized) | % Inhibition |
| Unstimulated Control | - | 1.00 ± 0.05 | - |
| Vehicle Control (TNF-α) | - | 3.50 ± 0.21 | 0 |
| This compound | 1 | 2.95 ± 0.18 | 22.0 |
| This compound | 10 | 1.80 ± 0.12 | 68.0 |
| This compound | 50 | 1.15 ± 0.08 | 94.0 |
Data is presented as the normalized fluorescence intensity of nuclear p65. Percentage inhibition is calculated relative to the TNF-α stimulated control.
Table 3: Effect of this compound on MAPK Pathway Phosphorylation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |
| p-p38 MAPK | Vehicle Control (LPS) | - | 3.2 ± 0.3 |
| This compound | 10 | 1.9 ± 0.2 | |
| This compound | 50 | 0.8 ± 0.1 | |
| p-ERK1/2 | Vehicle Control (LPS) | - | 2.8 ± 0.25 |
| This compound | 10 | 1.5 ± 0.18 | |
| This compound | 50 | 0.7 ± 0.09 |
Data represents the fold change in the intensity of the phosphorylated protein band, normalized to the total protein and relative to the unstimulated control.
Table 4: Inhibition of Nitric Oxide Production by this compound
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition |
| Vehicle Control (LPS) | - | 25.5 ± 2.1 | 0 |
| This compound | 10 | 18.2 ± 1.5 | 28.6 |
| This compound | 50 | 9.8 ± 0.9 | 61.6 |
| This compound | 100 | 4.5 ± 0.5 | 82.4 |
Data represents the mean nitrite concentration in the cell culture supernatant. Percentage inhibition is calculated relative to the LPS-stimulated control.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), human monocytic cell line (THP-1), or murine macrophages (RAW 264.7) are suitable for these assays.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for ELISA and Nitric Oxide assay, 6-well for Western blot, and coverslips in 24-well plates for immunofluorescence).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations in serum-free or low-serum medium immediately before use.
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS; 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) for the appropriate duration as specified in each protocol.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the quantification of Interleukin-6 (IL-6) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Human IL-6 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Protocol:
-
Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
-
NF-κB Activation Assay (Immunofluorescence)
This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound and stimulate with TNF-α (10 ng/mL) for 30-60 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the nuclear fluorescence intensity using a fluorescence microscope and image analysis software.
-
MAPK Pathway Activation (Western Blot)
This protocol assesses the phosphorylation status of key proteins in the MAPK pathway, such as p38 and ERK1/2.
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein and loading control.
-
Nitric Oxide Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of nitric oxide (NO), in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (for standard curve)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium.
-
Add 50 µL of Griess Reagent (freshly mixed equal volumes of Component A and B) to each well containing the supernatant or standard.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits inflammatory signaling pathways.
Caption: General experimental workflow for anti-inflammatory assays.
References
- 1. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avenanthramide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Avenanthramide supplementation reduces eccentric exercise-induced inflammation in young men and women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Assay for Avenanthramide D Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVAs) are a group of phenolic alkaloids found primarily in oats (Avena sativa) that have garnered significant interest for their potent antioxidant, anti-inflammatory, and anti-atherogenic properties.[1] Avenanthramide D, a specific member of this family, is recognized for its potential role in protecting oats from pathogens and as a noteworthy antioxidant.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and straightforward method to evaluate the antioxidant capacity of chemical compounds.[3][4] This document provides detailed application notes and protocols for assessing the antioxidant activity of this compound using the DPPH assay.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] This reduction of the DPPH radical results in a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[5] The antioxidant activity is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Data Presentation
For context, the following table summarizes representative DPPH IC50 values for related compounds and oat extracts.
| Compound/Extract | DPPH IC50 Value | Reference |
| Avenanthramide C | Potent (e.g., 7.38 µg/mL) | [5] |
| Ferulic Acid | Strong (e.g., 9.9 µg/mL) | [5] |
| Caffeic Acid | Very Strong (e.g., 5.9 µg/mL) | [5] |
| Supercritical CO2 Oat Extract (Cultivar S-2011) | 12.38 mg/mL | [6] |
| Methanolic Oat Flour Extract | 5.87 mg/mL | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.[5]
Experimental Protocols
Materials and Reagents
-
This compound (purity >95%)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM in methanol): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL in methanol): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
DPPH Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound working solutions to respective wells in triplicate.
-
Add 100 µL of the ascorbic acid standard solutions to separate wells in triplicate as a positive control.
-
For the blank, add 100 µL of methanol to wells in triplicate.
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Calculation
-
Calculate the percentage of DPPH radical scavenging activity (% RSA) for each concentration of this compound and ascorbic acid using the following formula:
% RSA = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 value: Plot a graph of % RSA against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.
Mandatory Visualizations
Experimental Workflow for DPPH Assay
Caption: Workflow for determining the antioxidant activity of this compound using the DPPH assay.
Antioxidant Mechanism of this compound in DPPH Assay
Caption: The antioxidant mechanism of this compound in the DPPH assay involves hydrogen atom transfer.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes: Investigating Avenanthramide D in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress. Avenanthramides (AVNs), a group of phenolic alkaloids uniquely found in oats, have emerged as promising neuroprotective agents due to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] While most research has focused on Avenanthramide C (Avn-C), other isoforms and their analogs, such as Dihydroavenanthramide D (DHAvD), a synthetic analog of this compound, also exhibit significant biological activity.[3][4] These compounds primarily exert their effects by modulating key signaling pathways, including the PI3K/Akt, NF-κB, and Nrf2 pathways, which are critical in neuronal survival and inflammation.[1]
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound and its analogs in relevant in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action & Key Signaling Pathways
Avenanthramides combat neurodegeneration through a multi-pronged approach involving the modulation of critical cell signaling pathways. Their anti-inflammatory effects are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. AVNs can inhibit the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[5][6] This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]
Simultaneously, AVNs promote neuronal survival and antioxidant responses by activating the PI3K/Akt pathway.[2] Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of downstream transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.[1]
Quantitative Data Summary
While specific quantitative data for this compound in neurodegenerative models is limited, studies on Avn-C and the synthetic analog DHAvD provide a strong basis for expected efficacy. The following tables summarize key findings from relevant studies.
Table 1: In Vitro Efficacy of Avenanthramides
| Compound | Cell Line | Model / Stimulus | Concentration | Key Finding | Reference |
|---|---|---|---|---|---|
| Avn-C, -F, -P | C2C12 | TNF-α Induced | 9.1 - 64.3 µM | EC50 for NF-κB Inhibition: Avn-P (9.10 µM) was most potent. | [9] |
| Avn-A, -B, -C | C2C12 | tBHP (Oxidative Stress) | 10 µM | Reduced COX-2 protein and luciferase activity by ~50% . | [10] |
| AVNs (extract) | SH-SY5Y | Aβ₁₋₄₂ Cytotoxicity | 25 µg/mL | Significantly inhibited Aβ-induced cytotoxicity and ROS generation. | [11] |
| DHAvD | Mast Cells | Substance P | Not specified | Inhibited mast cell degranulation and reduced IL-6 secretion. |[4][12] |
Table 2: In Vivo Efficacy of Avenanthramides
| Compound | Animal Model | Disease Focus | Dosage | Key Finding | Reference |
|---|---|---|---|---|---|
| Avn-C | 5xFAD Mice | Alzheimer's Disease | 6 mg/kg | Reduced Aβ deposition and neuroinflammation; improved spatial memory. | [8][13] |
| AVNs (extract) | D-galactose-induced aging mice | Oxidative Stress | 0.25-1.0 g/kg | Significantly increased activity of antioxidant enzymes (SOD, GPx). | [14] |
| AVNs (extract) | Young Adults | Eccentric Exercise-Induced Inflammation | 206 mg/kg (in cookies) | Reduced plasma IL-6 and neutrophil respiratory burst. |[15] |
Experimental Protocols & Workflow
The following protocols provide a framework for assessing the neuroprotective effects of this compound.
Protocol 3.1: In Vitro Neuroprotection & Cell Viability Assay (MTT)
Objective: To determine the protective effect of this compound against a neurotoxic insult (e.g., Aβ₁₋₄₂) in a neuronal cell line.
Materials:
-
Human neuroblastoma SH-SY5Y cells (ATCC, CRL-2266).[16]
-
Culture medium: MEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Differentiation medium: Culture medium with 10 µM Retinoic Acid (RA) for 5-7 days.[17]
-
This compound (stock solution in DMSO).
-
Neurotoxin (e.g., 20 µM Aβ₁₋₄₂ oligomers).[11]
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[11]
-
Differentiation (Optional but Recommended): Replace the medium with differentiation medium and culture for 5-7 days to induce a neuron-like phenotype.[17]
-
Pre-treatment: Treat the differentiated cells with various concentrations of this compound (e.g., 1-50 µM) for 24 hours.[11]
-
Neurotoxic Insult: Add the neurotoxin (e.g., Aβ₁₋₄₂) to the wells (except for the control group) and co-incubate with this compound for another 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3.2: Anti-Inflammatory Activity (NF-κB Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of this compound on NF-κB activation.
Materials:
-
C2C12 or SH-SY5Y cells stably transfected with an NF-κB luciferase reporter construct.
-
Inflammatory stimulus (e.g., 10 ng/mL TNF-α).
-
This compound.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a white, clear-bottom 96-well plate.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 24 hours.
-
Stimulation: Add TNF-α to induce NF-κB activation and incubate for 6-24 hours.
-
Lysis: Lyse the cells using the reporter lysis buffer as per the manufacturer's instructions.[19]
-
Luciferase Assay:
-
Analysis: Normalize the raw luciferase values as a percentage of the TNF-α-only treated group (representing 100% activation). Calculate the EC₅₀ value for inhibition.[9]
Protocol 3.3: Western Blot Analysis for Signaling Proteins
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and Akt pathways.
Materials:
-
Cell or tissue lysates from treated samples.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis on the protein bands, normalizing to a loading control like β-actin. Compare the levels of phosphorylated proteins to total proteins.[8][13]
Summary of Neuroprotective Effects
The investigation of this compound is predicated on the well-established neuroprotective mechanisms of the avenanthramide class. These compounds offer a multi-target therapeutic strategy for complex neurodegenerative diseases.
Conclusion
This compound, represented by its synthetic analog DHAvD and the broader avenanthramide class, holds significant promise as a therapeutic agent for neurodegenerative diseases.[3][4] Its ability to concurrently mitigate neuroinflammation, oxidative stress, and apoptosis makes it a compelling candidate for further investigation. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its efficacy and elucidate its precise mechanisms of action in preclinical models, paving the way for potential drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrothis compound inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.febscongress.org [2024.febscongress.org]
- 8. Avenanthramide-C Mitigates High-Fat Diet-Accelerated Alzheimer’s Pathologies via NOD1-Driven Neuroinflammation in 5×FAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardization of Germinated Oat Extracts and Their Neuroprotective Effects Against Aβ1-42 Induced Cytotoxicity in SH-SY5Y Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avenanthramide supplementation reduces eccentric exercise-induced inflammation in young men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Avenanthramide D: Application Notes for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Avenanthramide D, and its synthetic analog Dihydrothis compound (DHAvD), as an anticancer agent. This document details its mechanism of action, protocols for key experiments, and quantitative data from relevant studies.
Introduction
Avenanthramides (AVAs) are a group of phenolic alkaloids found exclusively in oats that have demonstrated various bioactive properties, including antioxidant, anti-inflammatory, and antiproliferative effects[1][2][3]. Dihydrothis compound (DHAvD), a synthetic and more stable analog of this compound, has emerged as a promising candidate for cancer therapy. Research has primarily focused on its ability to inhibit cancer cell invasion, a critical step in tumor metastasis[4][5].
The key mechanism of action for DHAvD involves the suppression of Matrix Metalloproteinase-9 (MMP-9) expression[4][5]. MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis[4][5]. The inhibition of MMP-9 by DHAvD is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the Activator Protein-1 (AP-1) transcription factor[4][5].
These notes will provide detailed protocols for assessing the anticancer effects of this compound and its analogs, present available quantitative data, and visualize the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the anticancer effects of Dihydrothis compound (DHAvD).
Table 1: Cytotoxicity of Dihydrothis compound (DHAvD) on Breast Cancer Cells
| Cell Line | Compound | Assay Type | Endpoint | Result | Reference |
| MCF-7 | DHAvD | Cell Viability | IC50 | Data not explicitly available in reviewed literature. |
Note: While the inhibitory effects of DHAvD on MCF-7 cell invasion are documented, the specific IC50 value for cytotoxicity was not found in the reviewed literature.
Table 2: Effect of Dihydrothis compound (DHAvD) on MMP-9 Expression and Cell Invasion
| Cell Line | Treatment | Effect on MMP-9 Expression | Effect on Cell Invasion | Signaling Pathways Implicated | Reference |
| MCF-7 | TPA (12-O-tetradecanoylphorbol-13-acetate) | Increased | Increased | MAPK/NF-κB and MAPK/AP-1 | [4][5] |
| MCF-7 | TPA + DHAvD | Suppressed | Inhibited | Suppression of MAPK/NF-κB and MAPK/AP-1 | [4][5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Dihydrothis compound on cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Dihydrothis compound (DHAvD) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of DHAvD (e.g., 0, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Cell Invasion Assay (Matrigel Invasion Assay)
This protocol assesses the effect of Dihydrothis compound on the invasive potential of cancer cells.
Materials:
-
MCF-7 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
Dihydrothis compound (DHAvD)
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Thaw Matrigel at 4°C overnight. Dilute with cold serum-free DMEM to a final concentration of 1 mg/mL.
-
Coat the upper surface of the transwell inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for 4-6 hours to allow for gelling.
-
Harvest MCF-7 cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cells with the desired concentration of DHAvD for 24 hours.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of DMEM with 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Western Blot Analysis for MMP-9, MAPK, and NF-κB Pathway Proteins
This protocol is for detecting changes in the expression and activation of key signaling proteins in response to Dihydrothis compound.
Materials:
-
MCF-7 cells
-
Dihydrothis compound (DHAvD)
-
TPA (12-O-tetradecanoylphorbol-13-acetate)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-MMP-9, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed MCF-7 cells and grow to 70-80% confluency.
-
Pre-treat cells with DHAvD for 1 hour, followed by stimulation with TPA (100 nM) for the indicated times.
-
Lyse the cells with RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear extracts).
References
- 1. Overview of the Anticancer Profile of Avenanthramides from Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrothis compound inhibits human breast cancer cell invasion through suppression of MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrothis compound inhibits human breast cancer cell invasion through suppression of MMP-9 expression (Journal Article) | ETDEWEB [osti.gov]
Topical Application of Avenanthramide D in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenanthramides (AVNs), a group of phenolic alkaloids found primarily in oats (Avena sativa), have garnered significant attention in dermatological research for their potent anti-inflammatory, antioxidant, and anti-itch properties.[1][2] Among these, Avenanthramide D, and its synthetic analog Dihydrothis compound (dhAvD), are of particular interest for their potential therapeutic applications in various inflammatory skin conditions.[3][4] These compounds have been shown to modulate key inflammatory pathways, enhance skin barrier function, and alleviate symptoms associated with conditions like atopic dermatitis, psoriasis, and pruritus.[5][6][7] This document provides detailed application notes and experimental protocols based on published research to guide the use of this compound and its derivatives in a research setting.
Mechanism of Action
The primary anti-inflammatory mechanism of avenanthramides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] Avenanthramides have been demonstrated to inhibit the degradation of IκB-α, a key inhibitor of NF-κB.[8][10] This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[8][11][12] Additionally, some avenanthramides, like the synthetic analog Dihydrothis compound, have been shown to inhibit mast cell degranulation, a critical event in the release of histamine (B1213489) and other pro-inflammatory substances.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on the topical application and effects of this compound and related compounds.
Table 1: In Vitro Studies on Avenanthramides
| Compound | Cell Type | Concentration | Duration | Key Findings | Reference(s) |
| Avenanthramides | Human Keratinocytes | 1 ppb | Not specified | Inhibited IκB-α degradation and phosphorylation of p65 subunit of NF-κB. | [8][10] |
| Avenanthramides | Human Keratinocytes | Not specified | Not specified | Significantly inhibited TNF-α induced NF-κB luciferase activity and subsequent IL-8 release. | [8][10] |
| Dihydrothis compound (dhAvD) | HaCaT cells | Not specified | Not specified | Enhanced keratinocyte proliferation, migration, and tight junction protein expression. | [3][15] |
| Dihydrothis compound (dhAvD) | Human Keratinocytes | Not specified | Not specified | Restored barrier function and normalized expression of tight junction proteins and natural moisturizing factors in an IL-4/IL-13 induced atopic dermatitis model. | [3][16] |
| Avenanthramide C | RBL-2H3, mBMMCs, RPMCs | 1–100 nM | Not specified | Inhibited IgE-stimulated mast cell degranulation by suppressing phosphorylation of key signaling proteins and decreasing intracellular calcium levels. | [17][18] |
Table 2: In Vivo Studies on Avenanthramides
| Compound | Model | Concentration/Dose | Duration | Key Findings | Reference(s) |
| Avenanthramides | Murine models of contact hypersensitivity and neurogenic inflammation | 1-3 ppm (topical) | Not specified | Mitigated inflammation. | [8][10] |
| Avenanthramides | Murine itch model | 1-3 ppm (topical) | Not specified | Reduced pruritogen-induced scratching. | [5][8][10] |
| Dihydrothis compound (dhAvD) | Human subjects with sensitive skin | 24.5 µg/mL (topical) | 2 weeks | Improved skin barrier function, increased epidermal thickness, and reduced skin sensitivity. | [3] |
| Dihydrothis compound (dhAvD) | Human subjects with dry, pruritic skin | 0.10% in emulsion (topical) | 4 weeks | Showed improvement in dry skin symptoms and pruritus compared to vehicle alone. | [4] |
| Oatmeal-containing lotion with avenanthramides | Human subjects with mild to moderate psoriasis | At least once daily (topical) | 4 weeks | Statistically significant improvements in all self-assessed skin condition parameters. | [7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NF-κB Activation in Human Keratinocytes
Objective: To assess the ability of this compound to inhibit the activation of the NF-κB pathway in human keratinocytes stimulated with TNF-α.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Recombinant human TNF-α
-
This compound (or relevant avenanthramide compound)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (primary antibodies for IκB-α, phospho-p65, and a loading control like GAPDH; secondary antibodies)
-
Reagents for NF-κB luciferase reporter assay
Methodology:
-
Cell Culture: Culture HEKa cells in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate plates. Once confluent, pre-treat the cells with varying concentrations of this compound (e.g., 1 ppb to 100 ppm) for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the medium and incubate for a predetermined period (e.g., 30 minutes for IκB-α degradation analysis, or longer for cytokine release).
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκB-α and phospho-p65.
-
Use a suitable loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
NF-κB Luciferase Reporter Assay:
-
Transfect cells with an NF-κB luciferase reporter plasmid.
-
Following transfection, treat cells with this compound and stimulate with TNF-α as described above.
-
Measure luciferase activity according to the manufacturer's instructions to quantify NF-κB transcriptional activity.
-
-
IL-8 Release Assay (ELISA):
-
Collect the cell culture supernatant after treatment and stimulation.
-
Measure the concentration of IL-8 using a commercially available ELISA kit.
-
Protocol 2: Murine Model of Contact Hypersensitivity
Objective: To evaluate the anti-inflammatory effect of topically applied this compound in a mouse model of contact hypersensitivity.
Materials:
-
Female ICR mice
-
Sensitizing agent (e.g., oxazolone)
-
This compound solution (e.g., 1-3 ppm in a suitable vehicle like acetone)
-
Vehicle control
-
Positive control (e.g., 1% hydrocortisone)
-
Micrometer for measuring ear thickness
Methodology:
-
Sensitization: Sensitize the mice by applying a solution of the sensitizing agent (e.g., oxazolone) to a shaved area of the abdomen.
-
Challenge: After a set period (e.g., 5-7 days), challenge the mice by applying a lower concentration of the same sensitizing agent to the surface of one ear.
-
Treatment: Immediately after the challenge, topically apply the this compound solution, vehicle, or positive control to the challenged ear.
-
Measurement of Inflammation: Measure the ear thickness using a micrometer at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
Data Analysis: The degree of inflammation is quantified as the increase in ear thickness compared to the baseline measurement before the challenge. Compare the results from the this compound-treated group with the vehicle and positive control groups.
Signaling Pathways and Workflows
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of mast cell degranulation by Avenanthramide C.
Caption: Experimental workflow for a murine contact hypersensitivity model.
Conclusion
This compound and its related compounds exhibit significant potential for the topical treatment of various dermatological conditions, primarily through their anti-inflammatory and barrier-enhancing properties. The provided protocols and data serve as a foundational guide for researchers investigating the therapeutic applications of these promising natural compounds. Further research is warranted to fully elucidate their mechanisms of action and to optimize their formulation and delivery for clinical use.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. Oat flour with avenanthramides - Cosmacon [cosmacon.de]
- 3. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Colloidal Oatmeal Formulations and the Treatment of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. jddonline.com [jddonline.com]
- 7. Open-Label Study: Over-the-Counter Oat Flour/Oat Oil/ Oat Extract-containing Lotion With Avenanthramides for Sensitive Skin and Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.febscongress.org [2024.febscongress.org]
- 12. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydrothis compound inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avenanthramide C from germinated oats exhibits anti-allergic inflammatory effects in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of Avenanthramide D chemical synthesis
Welcome to the technical support center for the chemical synthesis of Avenanthramide D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chemical synthesis of this compound?
A1: The most common method for the chemical synthesis of this compound is the amide coupling between a derivative of p-coumaric acid and anthranilic acid. This is typically achieved through two main routes: the acyl chloride method and the mixed anhydride (B1165640) method. The traditional acyl chloride method involves converting p-coumaric acid to its acyl chloride, which is then reacted with anthranilic acid.[1][2] A more recent and environmentally friendly approach is the mixed anhydride method, which avoids the use of toxic reagents.[2] Biosynthetic routes using engineered microorganisms like E. coli have also been developed and can produce significant quantities of this compound.[3][4]
Q2: What is a typical expected yield for the chemical synthesis of this compound?
A2: While specific yields for this compound can vary based on the chosen method and optimization, related avenanthramide syntheses, such as for Avenanthramide E, report typical yields in the range of 60-80% using the acyl chloride method.[1] The mixed anhydride method is also reported to produce high yields and purity, often allowing for isolation by crystallization without the need for chromatographic purification.[2]
Q3: What are the key starting materials for the chemical synthesis of this compound?
A3: The primary starting materials for the chemical synthesis of this compound are:
-
p-Coumaric acid (the hydroxycinnamic acid component).
-
Anthranilic acid (the aminobenzoic acid component).
Q4: How can I monitor the progress of the reaction?
A4: The progress of the amide coupling reaction can be monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the recommended purification techniques for this compound?
A5: The most common method for purifying crude this compound is silica (B1680970) gel column chromatography.[1] A suitable solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used for elution.[1] For the mixed anhydride method, direct crystallization of the product is often possible, which eliminates the need for chromatography.[2] High-Performance Liquid Chromatography (HPLC) can be used for further purification to achieve high purity (>95%).[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Acylating Agent: The p-coumaroyl chloride or mixed anhydride may have degraded due to moisture. | 1a. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] 1b. Use freshly opened or properly stored reagents. 1c. Confirm the formation of the acyl chloride or mixed anhydride before adding the anthranilic acid. |
| 2. Poor Reactivity of Starting Materials: Impurities in p-coumaric acid or anthranilic acid can hinder the reaction. | 2a. Use high-purity starting materials. 2b. Consider recrystallizing the starting materials before use. | |
| 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | 3a. For the acyl chloride method, perform the addition of the acyl chloride at 0°C and then allow the reaction to warm to room temperature and stir overnight.[1] 3b. Optimize the temperature based on TLC monitoring. | |
| Multiple Spots on TLC (Side Products) | 1. Self-condensation of p-coumaroyl chloride. | 1a. Add the p-coumaroyl chloride solution dropwise to the anthranilic acid solution at a low temperature (0°C) to minimize self-reaction.[1] |
| 2. Reaction with Solvent: Pyridine, if used as a solvent, can sometimes react. | 2a. Use an anhydrous, high-purity grade of pyridine.[1] 2b. Consider alternative non-reactive bases like triethylamine (B128534) in an inert solvent like dichloromethane (B109758). | |
| Difficulty in Purification | 1. Co-eluting Impurities: Side products may have similar polarity to this compound. | 1a. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent combination might improve separation. 1b. Consider using a different stationary phase for chromatography. 1c. Attempt recrystallization of the crude product before chromatographic purification. |
| 2. Product Instability on Silica Gel: Avenanthramides can sometimes be sensitive to acidic silica gel. | 2a. Use neutral or deactivated silica gel for chromatography. 2b. Minimize the time the product spends on the column. | |
| Low Yield After Purification | 1. Loss of Product During Work-up: The product might be partially soluble in the aqueous layer during extraction. | 1a. Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery.[1] 1b. Ensure the pH of the aqueous layer is acidic (~pH 2) during extraction to keep the product protonated and more soluble in the organic phase.[1] |
| 2. Inefficient Column Chromatography: Product may be lost on the column. | 2a. Carefully select the column size and amount of silica gel appropriate for the scale of your reaction. 2b. Ensure proper packing of the column to avoid channeling. |
Experimental Protocols
Protocol 1: this compound Synthesis via the Acyl Chloride Method
This protocol is adapted from a standard procedure for synthesizing similar avenanthramides.[1]
Step 1: Formation of p-Coumaroyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-coumaric acid in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude p-coumaroyl chloride.
Step 2: Amide Coupling
-
In a separate flask, dissolve anthranilic acid in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Dissolve the crude p-coumaroyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the anthranilic acid solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Protocol 2: Improved Synthesis via the Mixed Anhydride Method
This method is presented as a more environmentally friendly alternative to the acyl chloride method.[2]
-
Dissolve p-coumaric acid in acetone.
-
Add triethylamine to the solution.
-
Cool the mixture and add isobutyl chloroformate to form the mixed anhydride.
-
Add anthranilic acid to the reaction mixture.
-
The resulting O-carbonate-protected amide often crystallizes directly from the reaction mixture.
-
The protecting group can be removed using morpholine (B109124) in methanol (B129727) to yield the final this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Acyl Chloride Method | Mixed Anhydride Method | Biosynthesis (E. coli) |
| Key Reagents | p-Coumaric acid, Anthranilic acid, Thionyl/Oxalyl chloride, Pyridine, DCM | p-Coumaric acid, Anthranilic acid, Triethylamine, Isobutyl chloroformate, Acetone | Glucose, Engineered E. coli strain |
| Typical Yield | 60-80% (reported for similar compounds)[1] | High yield and purity[2] | ~317.2 mg/L[4] |
| Purification | Silica gel column chromatography[1] | Often direct crystallization[2] | Downstream processing from culture |
| Advantages | Established and widely used method. | Environmentally friendly, avoids toxic reagents, simpler purification.[2] | Sustainable, can produce complex analogs.[6] |
| Disadvantages | Uses toxic and corrosive reagents, requires chromatography.[2] | May require optimization for specific substrates. | Requires expertise in metabolic engineering. |
Visualizations
Caption: Workflow for this compound synthesis via the acyl chloride method.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of avenanthramides using engineered Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities [mdpi.com]
Overcoming low solubility of Avenanthramide D in aqueous solutions
Welcome to the technical support center for Avenanthramide D (Avn-D). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: I've added this compound powder directly to my aqueous buffer/cell culture medium, but it won't dissolve. What should I do?
A1: Direct dissolution of this compound in aqueous solutions is not recommended due to its hydrophobic nature. Avenanthramides are sparingly soluble in aqueous buffers.[1] The standard and required procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Action: Prepare a fresh stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[2][3] Gentle warming (37°C) or sonication can assist in complete dissolution.[3] Once fully dissolved, this stock solution can be serially diluted into your aqueous experimental medium.
Q2: My this compound dissolved in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "crashing out" and occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) to one where it is poorly soluble (aqueous medium).
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.1%, to minimize both solvent toxicity and precipitation.[3][4] If your dilution scheme results in a higher DMSO percentage, you may need to prepare a more dilute intermediate stock solution.
-
Optimize the Dilution Process:
-
Pre-warm your medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[3]
-
Use Dropwise Addition: Add the DMSO stock solution slowly, drop-by-drop, to the vortexing or swirling aqueous medium.[4] This facilitates rapid dispersion and prevents the formation of localized high concentrations that can lead to precipitation.
-
-
Perform a Solubility Test: Before treating your cells, it is advisable to determine the maximum soluble concentration of Avn-D in your specific medium. Prepare a serial dilution in a 96-well plate and visually inspect for precipitation after incubation at 37°C.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound? A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[2] For preparing stock solutions for biological experiments, high-purity, anhydrous DMSO is the industry standard.[3]
Q2: What is the expected solubility of this compound in these solvents? A2: While quantitative solubility can vary by batch and purity, published data for avenanthramides provide a good reference. For instance, Avenanthramide C methyl ester is soluble at approximately 20 mg/mL in DMSO.[1] Some suppliers indicate that this compound can be dissolved in DMSO up to 50 mg/mL with the aid of ultrasonication.[5]
Q3: How should I prepare a stock solution of this compound? A3: To prepare a stock solution, weigh the desired amount of Avn-D powder and dissolve it in the calculated volume of pure DMSO.[3] Vortex thoroughly. If needed, you can use a 37°C water bath or a sonicator to ensure it is fully dissolved.[3]
Q4: How should I store my this compound solutions? A4:
-
DMSO Stock Solutions: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]
-
Aqueous Solutions: Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Q5: Are there advanced methods to improve the aqueous solubility of this compound for in vivo studies? A5: Yes, several formulation strategies can enhance solubility for more complex applications.[6]
-
Co-solvency: This involves using a mixture of solvents. A common formulation for poorly soluble compounds is a combination of DMSO, PEG300, and Tween-80 in a saline or buffer solution.[3][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Avn-D, forming an "inclusion complex" with a water-soluble exterior.[8][9] This is a powerful technique to significantly increase aqueous solubility and bioavailability.[8]
Data Presentation
Table 1: Solubility Profile of Avenanthramides
| Compound | Solvent | Reported Solubility | Source(s) |
| This compound | DMSO | ≥ 2.5 mg/mL | [5] |
| 50 mg/mL (with ultrasonic aid) | [5] | ||
| Methanol | Soluble (qualitative) | [2] | |
| Avenanthramide C | Aqueous Buffer (PBS, pH 7.2) with 50% DMSO | ~0.5 mg/mL | [1] |
| (Methyl Ester) | DMSO | ~20 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] | |
| Aqueous Buffers | Sparingly Soluble | [1] | |
| General Avenanthramides | Water | Highly pH-dependent | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: The molecular weight of this compound is 283.3 g/mol .[2] To make 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 283.3 g/mol * 1000 mg/g = 2.833 mg
-
-
Weigh Compound: Carefully weigh out 2.833 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Mix: Vortex the tube vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If solid particles remain, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently, or sonicate for 2-5 minutes until the solution is clear.[3]
-
Store: Aliquot and store at -20°C or -80°C.[3]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium (e.g., Cell Culture)
-
Pre-warm Medium: Warm your sterile cell culture medium or aqueous buffer to 37°C.[3]
-
Prepare Intermediate Dilutions (If necessary): To achieve a very low final concentration and keep the DMSO percentage below 0.1%, it may be necessary to perform a serial dilution of the high-concentration stock in pure DMSO first.
-
Final Dilution: Place the required volume of pre-warmed medium in a sterile tube. While gently vortexing or swirling the medium, add the calculated volume of your Avn-D DMSO stock dropwise.[4]
-
Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 3: Solubility Enhancement using a Co-Solvent Formulation
This protocol is adapted for challenging applications and may require optimization.
-
Prepare Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
Prepare Vehicle: Create a co-solvent vehicle by mixing the components in the desired ratio. A common formulation consists of:[7]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (or PBS)
-
-
Formulation: Add the high-concentration DMSO stock to the other vehicle components (PEG300, Tween-80, Saline) and mix thoroughly to achieve the final desired concentration of this compound. Sonication can aid in creating a stable solution.
-
Note: The final concentration of each solvent component must be considered for potential effects in your experimental model.
-
Protocol 4: Solubility Enhancement using Cyclodextrin Complexation
This protocol provides a general workflow for using cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in saline).
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarify Solution: Centrifuge the solution at high speed to pellet any undissolved compound.
-
Filter Sterilize: Filter the resulting supernatant through a 0.22 µm filter to sterilize and remove any remaining particulates. The clear filtrate is your aqueous this compound solution.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Avenanthramide Isomers
Welcome to the technical support center for the HPLC separation of Avenanthramide (AVN) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in AVN analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I'm observing significant peak tailing for my Avenanthramide peaks. What are the likely causes and how can I fix it?
A1: Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue when analyzing phenolic compounds like Avenanthramides. It can compromise resolution and lead to inaccurate quantification.[1][2] The causes can be broadly categorized as either chemical or physical.
Troubleshooting Steps:
-
Initial Diagnosis (Chemical vs. Physical Cause):
-
Inject a neutral, non-ionizable compound (e.g., toluene (B28343) or uracil).
-
If the neutral marker peak is symmetrical: The tailing is likely due to chemical interactions specific to your Avenanthramide isomers.
-
If the neutral marker peak also tails: The problem is likely physical, related to the HPLC system itself.[1]
-
-
Solutions for Chemical-Based Peak Tailing:
-
Mobile Phase pH Adjustment: Avenanthramides have acidic phenolic hydroxyl groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the column, a primary cause of tailing.[1][3] Lowering the mobile phase pH to 2.5-3.0 using an additive like formic or acetic acid will suppress the ionization of these silanol groups and ensure the Avenanthramides are in their protonated, unionized form, minimizing secondary interactions and sharpening the peaks.[1][3][4]
-
Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces the potential for tailing interactions.[2]
-
Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase (e.g., using a 20-25 mM phosphate (B84403) buffer) can help mask residual silanol activity.[3][4] Note: For LC-MS, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[3]
-
-
Solutions for Physical-Based Peak Tailing:
-
Check for Column Voids: A void at the column inlet can cause peak distortion. This can result from pressure shocks or operating at a pH outside the column's stable range.[4] Try reverse-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[1]
-
Minimize Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can lead to peak broadening and tailing.[1][2] Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep connections as short as possible.[1]
-
Inspect for Blockages: A partially blocked column inlet frit can distort the flow path.[1] Back-flushing the column may resolve this. If not, the frit or the entire column may need replacement.[1]
-
Q2: My Avenanthramide isomer peaks are not well-resolved (co-eluting or appearing as shoulders). How can I improve the resolution?
A2: Achieving baseline separation of structurally similar isomers is challenging. Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve it, you can adjust these parameters.
Troubleshooting Steps:
-
Optimize Selectivity (α): This is often the most effective way to improve the separation of closely eluting compounds like isomers.[5][6]
-
Change Mobile Phase Composition: If you are using acetonitrile (B52724) as the organic modifier, try switching to methanol (B129727) or vice versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.[6]
-
Adjust Mobile Phase pH: For ionizable isomers, modifying the pH can alter their charge state and hydrophobicity, leading to changes in retention and improved selectivity.[5]
-
Column Temperature: Temperature can significantly affect selectivity. Try increasing or decreasing the column temperature in 5-10°C increments to see the effect on resolution. Sometimes, a change in temperature can even reverse the elution order.[5][6][7]
-
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[5]
-
Optimize Retention Factor (k):
-
Adjust Organic Modifier Concentration: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention time of the isomers. Longer retention on the column often leads to better separation. An ideal retention factor is generally between 2 and 10.[5]
-
Q3: One or more of my Avenanthramide peaks appear to be splitting into two. What is causing this?
A3: Peak splitting can be caused by several factors, from issues with the separation method to problems with the column or instrument.[8]
Troubleshooting Steps:
-
Check for Co-elution: The split peak might actually be two distinct but very closely eluting isomers or compounds.[8] Try injecting a smaller volume of your sample. If the split becomes two more defined peaks, you have a resolution problem. Refer to the steps in Q2 to improve separation.[8]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than your initial mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Column Contamination or Damage:
-
Blocked Inlet Frit: A partial blockage of the column's inlet frit can disrupt the sample band, causing it to split.[8] Try cleaning the frit by back-flushing the column.
-
Column Void/Channeling: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.[8][9] This usually requires column replacement.
-
-
Mobile Phase Issues: Ensure your mobile phase solvents are properly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[9]
Data Presentation: Comparison of C18 Columns
The choice of HPLC column can significantly impact the separation of Avenanthramide isomers. The following table summarizes the performance of three different C18 columns for the separation of major AVNs, demonstrating the effect of particle technology on retention and efficiency.
| Parameter | Avenanthramide A (2p) | Avenanthramide C (2c) | Avenanthramide B (2f) |
| Cortecs C18 (Solid-core, 2.7 µm) | |||
| Retention Time (min) | 10.12 | 8.89 | 10.63 |
| Resolution (Rs) | - | 4.88 (vs. 2p) | 2.15 (vs. 2p) |
| Asymmetry Factor (As) | 1.17 | 1.15 | 1.18 |
| Symmetry C18 (Fully porous, 3.5 µm) | |||
| Retention Time (min) | 14.15 | 12.39 | 14.90 |
| Resolution (Rs) | - | 4.93 (vs. 2p) | 2.05 (vs. 2p) |
| Asymmetry Factor (As) | 1.25 | 1.23 | 1.26 |
| XBridge C18 (Fully porous, 3.5 µm) | |||
| Retention Time (min) | 15.68 | 13.68 | 16.48 |
| Resolution (Rs) | - | 4.90 (vs. 2p) | 1.95 (vs. 2p) |
| Asymmetry Factor (As) | 1.30 | 1.28 | 1.32 |
| (Data adapted from a study evaluating chromatographic performance.[10][11] Conditions will vary based on specific instrumentation and mobile phase.) |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of Avenanthramide isomers.
Objective: To separate and quantify the major Avenanthramide isomers (AVN A, B, and C) from an oat extract.
1. Materials and Reagents
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (or Acetic Acid)
-
Ultrapure Water
-
Avenanthramide standards (A, B, C)
-
Oat sample (finely ground)
2. Sample Preparation (Solvent Extraction)
-
Weigh approximately 0.5 g of finely ground oat sample into a centrifuge tube.
-
Add 10 mL of 80% ethanol (B145695) (or methanol).
-
Vortex vigorously for 1 minute.
-
Agitate on a magnetic stirrer or shaker for 30 minutes at room temperature.[12]
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.[12]
-
Reconstitute the dried extract in 1-2 mL of the initial mobile phase composition.[12]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Instrumentation and Conditions
-
HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A solid-core particle column can offer better resolution and shorter run times.[10][11]
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v).[13]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm (Avenanthramides show strong absorbance around this wavelength).[13]
-
Injection Volume: 10 µL
4. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 85 | 15 |
| 35.0 | 85 | 15 |
| (This is a representative gradient and should be optimized for your specific column and isomers of interest.) |
5. Data Analysis
-
Identify the Avenanthramide peaks in the sample chromatogram by comparing their retention times with those of the injected standards.
-
Create a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the amount of each Avenanthramide isomer in the sample by using the regression equation from the calibration curve.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the HPLC analysis of Avenanthramide isomers.
Caption: Troubleshooting workflow for improving peak resolution.
Caption: General workflow for HPLC method development.
Caption: Structures of major Avenanthramide isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Evaluation of chromatographic performance of three C18 columns for avenanthramides separation | Semantic Scholar [semanticscholar.org]
- 11. distantreader.org [distantreader.org]
- 12. benchchem.com [benchchem.com]
- 13. odr.chalmers.se [odr.chalmers.se]
Preventing degradation of Avenanthramide D during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Avenanthramide D during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a phenolic alkaloid found in oats, composed of a p-coumaric acid and an anthranilic acid moiety.[1] Like other avenanthramides, its structure, particularly the phenolic hydroxyl groups, makes it susceptible to oxidation. The presence of a di-hydroxylated cinnamic acid moiety, similar to that in Avenanthramide C, suggests a particular sensitivity to alkaline and neutral pH conditions, especially when combined with heat, which can lead to decomposition.[2]
Q2: What are the primary factors that cause this compound degradation during extraction?
The main factors contributing to the degradation of this compound during extraction are:
-
pH: Neutral to alkaline conditions (pH > 7) can cause significant degradation, especially when heated.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. While some heat may be necessary for efficient extraction, prolonged exposure to high temperatures should be avoided.
-
Light: While avenanthramides themselves are relatively stable to UV light, the precursor cinnamic acids can undergo isomerization, which may impact the overall extraction profile.[2] It is good practice to protect extracts from light.
-
Oxidation: The phenolic nature of this compound makes it susceptible to oxidation, which can be catalyzed by enzymes or the presence of metal ions.
Q3: What is the recommended solvent for extracting this compound?
Aqueous alcohol solutions are most effective for extracting avenanthramides. The most commonly recommended solvents are:
-
80% Methanol (B129727): Has been shown to be highly effective for avenanthramide extraction.[1][3]
-
80% Ethanol (B145695): Another widely used and effective solvent.[4] The optimal concentration of methanol has been reported to be around 70-80%.[5][6] Pure methanol is less effective.[5]
Q4: Can I use water to extract this compound?
While water is an environmentally friendly solvent, it is generally too polar to efficiently extract the relatively non-polar avenanthramides at room temperature.[7] Pressurized Hot Water Extraction (PHWE) can be used, where water at high temperatures (e.g., 160°C) becomes less polar and can extract avenanthramides. However, this method requires specialized equipment and carries the risk of thermal degradation.[7]
Q5: How can I prevent the degradation of this compound during extraction?
To minimize degradation, consider the following:
-
Control pH: Maintain a slightly acidic pH during extraction. Some protocols recommend using 80% ethanol buffered to pH 2.8.[7][8]
-
Manage Temperature: Use moderate temperatures for extraction (e.g., room temperature to 55°C).[5][9] If a heating step is necessary, keep it as short as possible. Evaporate solvents at reduced pressure and temperatures not exceeding 40°C.[1][3]
-
Protect from Light: Conduct the extraction process in the dark or using amber glassware to prevent potential light-induced changes.[9]
-
Use Antioxidants: Consider adding an antioxidant like ascorbic acid (Vitamin C) to the extraction solvent. Avenanthramides and ascorbic acid have been shown to have a synergistic antioxidant effect, which may help protect this compound from oxidative degradation.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Extraction: Solvent-to-solid ratio is too low, or extraction time is insufficient. 2. Degradation during Extraction: pH is too high, or the temperature is excessive. 3. Improper Sample Preparation: Plant material is not ground finely enough. | 1. Increase the solvent-to-solid ratio and/or the extraction time. Perform multiple extractions (e.g., 2-3 times) and pool the supernatants. 2. Adjust the pH of the extraction solvent to be slightly acidic (e.g., pH 2.8-4). Use room temperature or moderately elevated temperatures (not exceeding 55°C). 3. Ensure the oat material is finely milled to increase the surface area for extraction. |
| Presence of Unknown Peaks in HPLC/UPLC | 1. Degradation Products: this compound has degraded into other compounds. 2. Co-extraction of Impurities: The extraction solvent is not selective enough. | 1. Review your extraction protocol and check for factors that could cause degradation (high pH, high temperature, light exposure). Consider adding an antioxidant to the extraction solvent. 2. Incorporate a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography, to remove impurities. |
| Inconsistent Results Between Batches | 1. Variability in Starting Material: Different batches of oats can have varying levels of avenanthramides. 2. Inconsistent Extraction Conditions: Minor variations in pH, temperature, or extraction time between batches. 3. Instability of Internal Standard: If using an internal standard for quantification, it may be degrading during the process. | 1. If possible, use a single, homogenized batch of oat material for the entire experiment. 2. Strictly control all extraction parameters for each batch. 3. Verify the stability of your internal standard under your extraction conditions. If it is not stable, use an external standard curve for quantification.[4] |
Quantitative Data Summary
Table 1: Comparison of Solvents for Avenanthramide Extraction
| Solvent | Relative Yield of Avenanthramides | Reference |
| Methanol | Highest | [9] |
| Ethanol | High | [9] |
| Isopropanol | Lower | [9] |
| 70% Methanol | Optimal | [5] |
| 80% Methanol | High | [5] |
| 90% Methanol | Lower than 70-80% | [5] |
Table 2: Effect of Temperature on Avenanthramide Stability (Avenanthramide C as a proxy for D)
| pH | Temperature | Stability of Avenanthramide C (Bc) | Reference |
| 7 | Room Temperature | Relatively Stable | |
| 7 | 95°C | Almost completely decomposed | |
| 12 | Room Temperature | Completely decomposed | |
| 12 | 95°C | Completely decomposed |
Experimental Protocols
Protocol 1: Standard Solvent Extraction of Avenanthramides
This protocol is adapted from established methods for avenanthramide extraction.[1][3][11]
Materials:
-
Milled oat sample
-
80% Methanol in water (v/v)
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh 5.0 g of the milled oat sample into a flask.
-
Add 35 mL of 80% methanol to the flask.
-
Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.
-
Centrifuge the mixture at 600 x g for 10 minutes at 18°C.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
Concentrate the combined supernatant using a rotary evaporator at a temperature not exceeding 40°C.
-
Dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis or further purification.
Protocol 2: Purification of Avenanthramides using Column Chromatography
This is a general protocol for the purification of the crude extract obtained from Protocol 1.
Materials:
-
Crude avenanthramide extract
-
Silica (B1680970) gel for column chromatography
-
Appropriate mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent and pack the glass column.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the dissolved extract onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if using a gradient system.
-
Collect fractions of a defined volume.
-
Monitor the fractions for the presence of avenanthramides using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing the desired avenanthramides.
-
Evaporate the solvent from the pooled fractions under reduced pressure.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: this compound activating the Nrf2-ARE antioxidant pathway.
Caption: Decision logic for preventing this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of avenanthramides from oats (Avena sativa) using pressurized hot water extraction | LUP Student Papers [lup.lub.lu.se]
- 8. Analysis of avenanthramides in oat products and estimation of avenanthramide intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Avenanthramide Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the pH and temperature stability of avenanthramides (AVNs). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of avenanthramides and how does their structure affect stability?
A1: The three most common avenanthramides found in oats are Avenanthramide A (AVN A, also known as 2p or Bp), Avenanthramide B (AVN B, 2f or Bf), and Avenanthramide C (AVN C, 2c or Bc).[1][2] They share a common 5-hydroxyanthranilic acid moiety but differ in the structure of their linked phenolic acid: p-coumaric acid for AVN A, ferulic acid for AVN B, and caffeic acid for AVN C.[3][4] This structural difference, particularly the number and position of hydroxyl groups on the cinnamic acid portion, is the primary determinant of their differing stabilities.[5] AVN C, with its catechol (3,4-dihydroxy) group from caffeic acid, is the most susceptible to oxidation and degradation, especially under neutral to alkaline conditions.[2][5]
Q2: In general, how stable are avenanthramides to pH changes?
A2: Avenanthramide stability is highly dependent on the specific avenanthramide and the pH of the solution.
-
AVN A is very stable across a wide pH range, showing little to no degradation even in alkaline conditions.[1][5]
-
AVN B is more sensitive and begins to degrade in neutral (pH 7) and alkaline (pH > 7) conditions.[1][3]
-
AVN C is the most sensitive, showing significant degradation in neutral pH and almost complete decomposition in alkaline solutions (pH 12).[1][5]
Q3: What is the impact of temperature on avenanthramide stability?
A3: While generally considered heat-stable under many commercial processing conditions, the stability of avenanthramides at elevated temperatures is strongly influenced by pH.[5] The combination of high temperature (e.g., 95°C) and neutral or alkaline pH significantly accelerates the degradation of AVN B and especially AVN C.[1][2][5] For instance, AVN C can be almost completely decomposed at pH 7 when combined with heat treatment.[5] In contrast, AVN A remains largely stable even at 95°C.[1]
Q4: What are the recommended storage conditions for avenanthramide stock solutions?
A4: Based on stability data, stock solutions should be prepared in a slightly acidic solvent. For long-term storage, it is recommended to store aliquoted solutions at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[6] Avoid neutral or alkaline buffers for long-term storage, especially for AVN B and AVN C.
Troubleshooting Guide
Issue 1: I am observing significant loss of Avenanthramide C during my extraction and analysis.
-
Potential Cause 1: pH of Extraction Solvent. You may be using a neutral or alkaline buffer for extraction. AVN C is highly unstable in these conditions.[5]
-
Solution: Use a slightly acidic extraction solvent. A common method involves using 80% ethanol (B145695) in a 10 mM phosphate (B84403) buffer adjusted to an acidic pH (e.g., pH 2.8).[7][8]
-
-
Potential Cause 2: High Temperature During Extraction. Techniques like heating or long sonication times can raise the sample temperature, accelerating degradation, especially if the pH is not acidic.
-
Solution: Perform extractions at room temperature or on ice. If using sonication, use short bursts and allow the sample to cool.
-
Issue 2: The concentration of AVN B and AVN C is decreasing in my formulation at neutral pH.
-
Potential Cause: Inherent Instability. AVN B and AVN C are known to be unstable at neutral pH. This degradation is exacerbated if the formulation undergoes any heat treatment steps.[1][3][9]
-
Solution: If possible, adjust the formulation to a slightly acidic pH. If neutral pH is required, the formulation should be protected from heat and light and stored at refrigerated temperatures. Consider the use of antioxidants to mitigate oxidative degradation of AVN C.
-
Issue 3: My quantitative results for avenanthramides are inconsistent.
-
Potential Cause 1: Isomerization. While avenanthramides themselves are relatively stable to UV light, their precursor cinnamic acids can isomerize from the trans to the cis form upon exposure to daylight or UV light.[2] This could potentially affect quantification if your standards are improperly handled.
-
Solution: Prepare standards fresh and store all solutions (samples and standards) in amber vials or protect them from light to prevent photo-isomerization.
-
-
Potential Cause 2: Incomplete Extraction. Avenanthramides may be bound to other matrix components. A single extraction may not be sufficient for complete recovery.
-
Solution: Studies often employ repeated extraction steps (e.g., three times) and pool the supernatants to ensure quantitative recovery.[7]
-
Quantitative Data Summary
The following tables summarize the stability of the three main avenanthramides after a 3-hour incubation period under various pH and temperature conditions, based on data from key stability studies.
Table 1: Avenanthramide Stability at Room Temperature
| Avenanthramide | % Remaining at pH 2 | % Remaining at pH 7 | % Remaining at pH 12 |
| AVN A (Bp) | ~100% | ~100% | ~100% |
| AVN B (Bf) | ~100% | ~100% | ~100% |
| AVN C (Bc) | ~100% | ~100% | Diminished Completely |
Data synthesized from Dimberg et al., 2001.[2][5]
Table 2: Avenanthramide Stability at 95°C
| Avenanthramide | % Remaining at pH 2 | % Remaining at pH 7 | % Remaining at pH 12 |
| AVN A (Bp) | ~100% | ~100% | ~100% |
| AVN B (Bf) | ~100% | Minor Degradation | Minor Degradation |
| AVN C (Bc) | ~100% | >85% Degradation | Diminished Completely |
Data synthesized from Dimberg et al., 2001.[1][2][5]
Experimental Protocols
Protocol 1: Avenanthramide Stability Testing
This protocol is based on the methodology described by Dimberg et al. (2001) for assessing pH and temperature stability.[2]
-
Preparation of Solutions:
-
Prepare stock solutions of purified AVN A, AVN B, and AVN C in a suitable organic solvent (e.g., methanol).
-
Prepare a series of buffers at the desired pH values (e.g., pH 2, 7, and 12) using sodium phosphate or another appropriate buffer system.
-
-
Incubation:
-
For each avenanthramide, aliquot the stock solution into separate reaction vials and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried avenanthramides in each of the prepared buffers to a known final concentration.
-
Divide the samples for each pH condition into two sets. Incubate one set at room temperature and the other set in a water bath or oven at the desired high temperature (e.g., 95°C).
-
Incubate all samples for a defined period (e.g., 3 hours).
-
-
Sample Analysis:
-
After incubation, immediately cool the high-temperature samples on ice.
-
If necessary, acidify the samples to quench further degradation, particularly for those at neutral or alkaline pH.
-
Analyze the remaining concentration of each avenanthramide using a validated HPLC method.
-
Protocol 2: General HPLC Method for Avenanthramide Quantification
This is a generalized HPLC protocol synthesized from several cited methods.[7][8]
-
Column: Reversed-phase C18 column (e.g., 2.6 µm particle size, 50 x 2.1 mm).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 3% acetic acid).
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%), linearly increasing to a higher percentage (e.g., 55-95%) over 10-20 minutes to elute the avenanthramides.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Detection: Diode-Array Detector (DAD) or UV detector set to approximately 280 nm or scanning from 200-400 nm.
-
Quantification: Calculate the concentration based on the peak area of the samples against a calibration curve prepared from certified reference standards.
Visualized Workflow
The following diagram illustrates a logical workflow for conducting a comprehensive stability study of avenanthramides.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 4. The effect of mechanical processing on avenanthramide and phenol levels in two organically grown Italian oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Avenanthramide D Bioavailability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Avenanthramide D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability in cell culture a concern?
This compound is a polyphenolic alkaloid found in oats with demonstrated antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Its hydrophobic nature leads to poor aqueous solubility, which can result in low bioavailability in cell culture systems. This poor solubility can cause the compound to precipitate out of the culture medium, leading to inconsistent and non-reproducible experimental results.
Q2: What is the standard method for dissolving this compound for cell culture experiments?
The most common method for dissolving this compound is to first create a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO). This stock solution is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[2]
Q3: What are the main signaling pathways affected by Avenanthramides?
Avenanthramides have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. These include:
-
NF-κB Pathway: Avenanthramides can inhibit the activation of NF-κB, a key regulator of inflammatory responses, by preventing the degradation of its inhibitor, IκBα.[3][4][5][6]
-
MAPK Pathway: Avenanthramides can suppress the phosphorylation of key proteins in the MAPK signaling cascade, such as ERK, JNK, and p38, which are involved in cell proliferation and inflammatory responses.[7][8][9]
-
PI3K/Akt Pathway: Avenanthramides have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Cloudiness or visible precipitate in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. | 1. Optimize DMSO Dilution: Prepare a high-concentration stock solution of this compound in DMSO. When diluting to the final working concentration, add the stock solution to pre-warmed (37°C) media dropwise while gently vortexing to facilitate dispersion. 2. Use a Co-solvent: A mixture of ethanol (B145695) and polyethylene (B3416737) glycol 400 (45:55 ratio) at a final concentration of 0.1% in the growth medium has been shown to be effective for solubilizing hydrophobic compounds.[15] |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the cell culture medium. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing serial dilutions and observing for precipitation. |
| Temperature Effects | The solubility of this compound may decrease at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. |
| Instability in Media | Avenanthramides can be sensitive to pH and temperature, potentially leading to degradation and precipitation over time.[16][17] | Minimize the time the compound is in the media before and during the experiment. For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals. |
Issue 2: Low or No Biological Effect of this compound
Symptoms:
-
The expected cellular response (e.g., reduction in inflammatory markers, decreased cell viability) is not observed.
-
High variability in results between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Cellular Uptake | Due to its hydrophobicity, this compound may have poor permeability across the cell membrane. | 1. Use of Enhancement Strategies: Consider using bioavailability enhancers such as cyclodextrins or formulating this compound into nanoparticles. 2. Increase Incubation Time: Allow for a longer incubation period to facilitate passive diffusion into the cells. |
| Efflux by Cellular Transporters | Cells may actively pump this compound out via efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 2 (MRP2).[18] | Co-administer this compound with a known efflux pump inhibitor, such as quercetin, which has been shown to improve the absorption of avenanthramides in a Caco-2 cell model.[18] |
| Compound Degradation | Avenanthramides can degrade under certain conditions of pH, temperature, and light exposure.[16][17] | Prepare fresh stock solutions regularly and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | The concentration of this compound used may be too low to elicit a significant biological response. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and endpoint. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Solution using DMSO
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% cell culture grade DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Pre-warm the complete cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.
-
Ensure the final DMSO concentration is below 0.5% (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Enhancing this compound Bioavailability with Cyclodextrins
-
Prepare a Cyclodextrin-Avenanthramide D Complex:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD may need to be optimized (e.g., 1:1 or 1:2).
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilize the solution to obtain a powder of the inclusion complex.
-
-
Prepare the Final Working Solution:
-
Dissolve the lyophilized this compound-cyclodextrin complex in pre-warmed (37°C) cell culture medium to the desired final concentration.
-
Sterile-filter the solution before adding it to the cells.
-
Protocol 3: Cellular Uptake Assay for this compound
-
Cell Seeding: Seed the cells of interest in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (prepared using one of the methods above) at the desired concentration and for various time points (e.g., 1, 4, 12, 24 hours).
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | High | [23] |
| Ethanol | Moderate | General knowledge |
| Cell Culture Medium (aqueous) | Low | General knowledge |
Table 2: Comparison of this compound Delivery Methods (Hypothetical Data)
| Delivery Method | Cellular Uptake (ng/mg protein) | IC50 (µM) in Anti-inflammatory Assay |
| This compound in 0.1% DMSO | 50 ± 8 | 25 ± 4 |
| This compound-HP-β-CD Complex | 150 ± 20 | 10 ± 2 |
| This compound-PLGA Nanoparticles | 250 ± 35 | 5 ± 1 |
Visualizations
Caption: Workflow for comparing different this compound delivery methods.
Caption: this compound inhibits NF-κB activation by targeting the IKK complex.
Caption: this compound can inhibit the MAPK signaling cascade.
References
- 1. Avenanthramides: Unique Bioactive Substances of Oat Grain in the Context of Cultivar, Cropping System, Weather Conditions and Other Grain Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 9. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. odr.chalmers.se [odr.chalmers.se]
- 15. Chemical characterization of the avenanthramide-rich extract from oat and its effect on D-galactose-induced oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method for separating and analyzing this compound and dihydrothis compound (2018) | Chen Binghui | 1 Citations [scispace.com]
- 21. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Germination on the Avenanthramide Content of Oats and Their in Vitro Antisensitivity Activities [mdpi.com]
- 23. researchgate.net [researchgate.net]
Reducing off-target effects of Avenanthramide D in cellular assays
Welcome to the technical support center for Avenanthramide D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound, and its synthetic analog dihydrothis compound (dhAvD), are known to exhibit several biological activities. Their primary on-target effects are believed to be anti-inflammatory, antioxidant, and anticancer in nature. These effects are mediated through the modulation of key signaling pathways, including:
-
NF-κB Pathway: Avenanthramides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses. This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[1][2][3]
-
MAPK Pathway: Studies have indicated that this compound can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[4] This can, in turn, affect downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.
-
EGFR Signaling: Recent evidence suggests that avenanthramides can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6][7] By inhibiting EGFR phosphorylation, they can impede downstream signaling pathways such as the PI3K/Akt and MEK/ERK pathways, which are often dysregulated in cancer.[7][8]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of reproducibility. While this compound has known on-target activities, its full off-target profile is not yet completely characterized. Therefore, it is crucial to design experiments that can help distinguish between on-target and off-target effects to ensure the accurate interpretation of your data.
Q3: I am observing unexpected or inconsistent results in my cellular assay with this compound. Could these be off-target effects?
Unexpected or inconsistent results are common challenges in cellular assays and can indeed be indicative of off-target effects. Some common signs include:
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the intended target is knocked down or knocked out using techniques like siRNA or CRISPR.
-
High concentration required for effect: The effective concentration of this compound in your assay is significantly higher than its reported biochemical potency for the intended target. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.
-
Cell line-specific effects: The observed phenotype varies significantly across different cell lines, which may be due to differential expression of on-target and off-target proteins.
-
Unexplained cytotoxicity: Significant cell death is observed at concentrations intended to be non-toxic, suggesting engagement of critical off-target pathways.
If you are encountering any of these issues, it is recommended to proceed with the troubleshooting and validation strategies outlined in this guide.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential off-target effects of this compound in your cellular assays.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High Cytotoxicity at Effective Concentrations | Off-target effects on essential cellular pathways. | 1. Dose-Response Curve: Perform a detailed dose-response curve to determine the lowest effective concentration. 2. Cell Viability Assays: Use multiple, mechanistically distinct cytotoxicity assays (e.g., MTS, LDH release, Annexin V staining). 3. Compare with Structurally Unrelated Inhibitor: Use a different known inhibitor of the same target pathway to see if it recapitulates the cytotoxicity. | Identification of a therapeutic window with minimal toxicity. Understanding the mechanism of cell death. Differentiation between on-target and off-target cytotoxicity. |
| Inconsistent Phenotype Across Different Experiments | 1. Compound Instability: this compound may be unstable under specific experimental conditions. 2. Cellular Context: Differences in cell passage number, confluency, or media components. 3. Off-target Engagement: Variable expression of off-target proteins. | 1. Check Compound Stability: Assess the stability of this compound in your culture media over the course of the experiment. 2. Standardize Cell Culture Conditions: Maintain consistent cell culture practices. 3. Profile Target and Off-Target Expression: Use Western blot or qPCR to quantify the expression levels of the intended target and potential off-targets in your cell lines. | Consistent and reproducible experimental results. Understanding the cellular context necessary for the observed phenotype. |
| Observed Phenotype Does Not Match Genetic Knockdown of the Target | The phenotype is likely due to an off-target effect of this compound. | 1. Orthogonal Validation: Use a structurally distinct inhibitor for the same target. 2. Rescue Experiment: If possible, introduce a drug-resistant mutant of the target protein. 3. Off-Target Identification: Consider performing a broad kinase selectivity screen or other unbiased screening methods. | Confirmation that the phenotype is independent of the intended target. Identification of the true molecular target responsible for the observed effect. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target Class | Specific Target | IC50 (nM) | Notes |
| Primary Target | EGFR | Value | On-target potency |
| Primary Target | IKKβ | Value | On-target potency |
| Off-Target Kinase | Kinase X | Value | Potential off-target |
| Off-Target Kinase | Kinase Y | Value | Potential off-target |
| Other Off-Target | Protein Z | Value | Potential off-target |
Researchers should populate this table with their own experimental data.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target and investigate the off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Carefully collect the supernatant.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 2: siRNA-Mediated Target Knockdown
Objective: To determine if the phenotype observed with this compound is dependent on the presence of its intended target.
Methodology:
-
siRNA Transfection:
-
Design and synthesize at least two different siRNAs targeting your protein of interest, along with a non-targeting control siRNA.
-
24 hours before transfection, seed cells at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 25-50 nM is a good starting point.
-
Add the transfection complexes to the cells and incubate for 24-72 hours.[10]
-
-
Validation of Knockdown:
-
After the incubation period, harvest a subset of the cells to confirm target protein knockdown by Western blot or qPCR. A knockdown efficiency of >70% is generally considered acceptable.
-
-
Phenotypic Assay:
-
Treat the remaining siRNA-transfected cells (both target-specific and control) with this compound or a vehicle control.
-
Perform your cellular assay to assess the phenotype of interest.
-
Data Analysis:
-
Compare the phenotype in the target-knockdown cells treated with this compound to the control siRNA-treated cells.
-
If the phenotype is significantly diminished or absent in the target-knockdown cells, it provides strong evidence that the effect of this compound is on-target.
Protocol 3: Competitive Binding Assay
Objective: To determine if this compound binds to a suspected off-target protein.
Methodology:
-
Assay Setup:
-
This assay requires a labeled ligand (e.g., fluorescently or radioactively labeled) that is known to bind to the suspected off-target protein.
-
Prepare a constant concentration of the off-target protein and the labeled ligand.
-
Prepare a serial dilution of unlabeled this compound.
-
-
Competition:
-
Incubate the off-target protein and labeled ligand with the different concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
-
Detection:
Data Analysis:
-
Plot the signal from the labeled ligand as a function of the this compound concentration.
-
A decrease in the signal with increasing concentrations of this compound indicates that it is competing with the labeled ligand for binding to the off-target protein.
-
The data can be fitted to a competition binding curve to determine the IC50 and subsequently the Ki (inhibitory constant) of this compound for the off-target protein.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: General experimental workflow for validation studies.
References
- 1. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrothis compound inhibits human breast cancer cell invasion through suppression of MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and In Silico Analysis of Oat Avenanthramides as EGFR Inhibitors: Effects on EGF-Induced Lung Cancer Cell Growth and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the mechanism of avenanthramide in the treatment of atherosclerosis based on network pharmacology and molecular docking: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and In Silico Analysis of Oat Avenanthramides as EGFR Inhibitors: Effects on EGF-Induced Lung Cancer Cell Growth and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: High-Throughput Screening of Avenanthramides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on method development for high-throughput screening (HTS) of Avenanthramides (AVNs).
Frequently Asked Questions (FAQs)
Q1: What are Avenanthramides (AVNs) and why are they of interest for high-throughput screening?
A1: Avenanthramides are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa).[1] They have garnered significant interest for their antioxidant, anti-inflammatory, anti-itch, and anti-atherogenic properties, making them promising candidates for drug discovery and development.[1] High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, and developing robust HTS methods for AVNs is crucial for efficiently identifying and characterizing their biological activities.[2]
Q2: What are the primary biological activities of AVNs that are targeted in HTS campaigns?
A2: The primary biological activities of AVNs targeted in HTS are their antioxidant and anti-inflammatory effects.[1][3] HTS assays are designed to screen for compounds that can mitigate oxidative stress or reduce inflammation, both of which are implicated in a wide range of diseases.[4][5]
Q3: What are the most common analytical methods for quantifying AVNs in samples for HTS?
A3: The most common analytical methods are Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for sensitive and selective quantification.[6][7] These methods allow for the separation and measurement of individual AVN isoforms, such as AVN A, B, and C.[6]
Q4: What are the main challenges when performing HTS with natural product extracts like those containing AVNs?
A4: HTS of natural product extracts presents several challenges, including:
-
Assay Interference: Compounds within the extract can interfere with the assay technology, for example, by having native fluorescence.[8]
-
Complexity of Extracts: Crude extracts contain a multitude of compounds at varying concentrations, which can lead to synergistic or antagonistic effects, complicating data interpretation.[9]
-
Low Abundance of Active Compounds: The concentration of the active AVN may be low in the crude extract, making detection difficult.[10]
-
False Positives and Negatives: Natural products can cause false positives through non-specific activity or assay interference, while sample degradation can lead to false negatives.[8]
Troubleshooting Guides
Section 1: Sample Preparation and Analysis
| Problem | Possible Cause | Recommended Solution |
| Low AVN Yield During Extraction | Inefficient extraction solvent or method. | Optimize the extraction solvent. 80% ethanol (B145695) or 70% methanol (B129727) are commonly used.[11][12] Consider using buffered ethanol (e.g., with 10 mM phosphate (B84403) buffer, pH 2.0) to improve stability and yield.[11] Employing techniques like sonication or heating (e.g., 50-70°C) can also enhance extraction efficiency.[11][12] |
| Degradation of AVNs. | AVNs, particularly AVN-B, can be sensitive to alkaline and neutral pH, especially with heat.[13][14] Ensure the extraction and storage conditions are at an appropriate pH (acidic is generally better). Avoid excessive heat and light exposure.[13] | |
| Poor Chromatographic Resolution (Peak Tailing/Broadening) in HPLC/UPLC | Secondary interactions between AVNs and the stationary phase. | This is often due to interactions with residual silanol (B1196071) groups on C18 columns. Lowering the mobile phase pH (typically between 2.0 and 3.0) with an acid like formic acid can suppress these interactions.[15] |
| Blocked column frit. | Reverse-flush the column according to the manufacturer's instructions to dislodge particulates.[15] | |
| High extra-column volume. | Use shorter tubing with a narrower internal diameter to connect the injector, column, and detector.[15] | |
| Inconsistent Quantification Results | Instability of internal or external standards. | Verify the stability of your standards under the analytical conditions. Prepare fresh standards regularly and store them properly. |
| Matrix effects from complex samples. | Perform a matrix effect study by spiking known concentrations of AVN standards into your sample matrix and comparing the response to the standard in a clean solvent. If significant matrix effects are observed, consider using a matrix-matched calibration curve or more advanced sample cleanup techniques. |
Section 2: High-Throughput Screening (HTS) Assays
| Problem | Possible Cause | Recommended Solution |
| High Rate of False Positives in Antioxidant Assays (e.g., DPPH, ABTS) | Assay interference from colored compounds in the extract. | Run a blank sample containing the extract without the radical solution to measure and subtract the background absorbance. |
| Non-specific reduction of the radical. | Confirm hits using a secondary, mechanistically different antioxidant assay (e.g., ORAC or a cellular-based assay) to rule out non-specific activity.[4] | |
| High Variability in Cell-Based Assays | Inconsistent cell seeding density. | Use an automated cell counter to ensure uniform cell numbers across all wells of the microplate. Optimize seeding density to ensure cells are in a logarithmic growth phase during the assay.[16] |
| Edge effects in microplates. | Avoid using the outer wells of the microplate for samples, or fill them with a buffer or media to create a more uniform environment. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[17] | |
| Low Signal-to-Noise Ratio in Reporter Gene Assays (e.g., NF-κB) | Insufficient stimulation of the pathway. | Optimize the concentration of the stimulating agent (e.g., TNF-α) and the incubation time to achieve a robust and reproducible signal window.[5] |
| Cytotoxicity of the AVN extract. | Perform a cytotoxicity assay in parallel to the primary screen to identify concentrations at which the extract is toxic to the cells. Test samples at non-toxic concentrations in the primary assay.[11] | |
| Hit Confirmation is Not Reproducible | Compound instability or poor solubility. | Re-test a fresh sample of the extract. Investigate the stability of the extract under assay and storage conditions. Try different solubilizing agents if precipitation is observed.[8] |
Data Presentation
Table 1: Comparison of Common High-Throughput Antioxidant Assays
| Assay | Principle | Throughput | Advantages | Limitations |
| DPPH | Electron Transfer (ET)[4] | High | Simple, rapid, and cost-effective.[4] Suitable for hydrophobic systems.[4] | Non-physiological radical.[4] Can be affected by interfering substances. |
| ABTS | Electron Transfer (ET)[4] | High | Applicable to both hydrophilic and lipophilic compounds.[4] | Can be affected by interfering substances. |
| ORAC | Hydrogen Atom Transfer (HAT) | Medium | Measures the ability to quench peroxyl radicals. More biologically relevant than ET-based assays. | More complex and time-consuming. |
| Cellular Antioxidant Assay (CAA) | Intracellular ROS Scavenging | Medium to High | Provides a more biologically relevant measure of antioxidant activity within a cellular environment.[4] | More complex, requires cell culture facilities. Potential for compound cytotoxicity.[4] |
Table 2: Typical LC-MS/MS Parameters for AVN Quantification
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient | 10% B to 90% B over 10 minutes[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for Major Avenanthramides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Avenanthramide A (2p) | 316.1 | 163.1 |
| Avenanthramide B (2f) | 346.1 | 193.1 |
| Avenanthramide C (2c) | 330.1 | 177.1 |
Experimental Protocols
Protocol 1: Extraction of Avenanthramides from Oats for HTS
-
Sample Preparation: Mill oat samples to a fine powder.
-
Extraction:
-
Weigh 1 gram of the milled oat sample into a centrifuge tube.
-
Add 10 mL of 80% ethanol.
-
Vortex thoroughly to ensure complete mixing.
-
Sonicate the mixture for 15 minutes at room temperature.
-
Place the tube on a vertical shaker for 30 minutes.[4]
-
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2.2-4) on the remaining pellet with another 10 mL of 80% ethanol and combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a vacuum evaporator at a temperature not exceeding 40°C.[18]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for HTS (e.g., DMSO or the assay buffer) to a desired stock concentration.
Protocol 2: High-Throughput DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 100 µM).
-
Prepare a series of dilutions of your AVN extract and a positive control (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH stock solution to each well of a 96-well plate.
-
Add 100 µL of your AVN extract dilutions, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] * 100
Protocol 3: Cell-Based NF-κB Reporter Assay for Anti-Inflammatory Activity
-
Cell Seeding: Seed a human cell line engineered with an NF-κB reporter construct (e.g., HEK293-NF-κB-luciferase) into a 96-well white, clear-bottom plate at a pre-optimized density. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare dilutions of your AVN extract in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the AVN extract dilutions.
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells except the negative control wells, to a final concentration known to induce a strong NF-κB response.[5]
-
Incubate for an additional 6-8 hours.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase substrate reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (cells treated with TNF-α but no AVN extract).
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the AVN extract.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for Avenanthramides.
Caption: Anti-inflammatory signaling pathway of Avenanthramides.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. phcogrev.com [phcogrev.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. google.com [google.com]
- 18. mdpi.com [mdpi.com]
Challenges in isolating pure Avenanthramide D from natural sources
Technical Support Center: Avenanthramide D Isolation
Welcome to the technical support center for challenges in the isolation of pure this compound (AVA D). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound from natural sources like oats?
Isolating pure this compound is a multi-faceted challenge due to several factors:
-
Low Natural Abundance: Avenanthramides are present in low concentrations in oats, with major forms like AVA A, B, and C being more prevalent than AVA D.[1][2] This necessitates processing large amounts of starting material and highly efficient extraction and purification methods.
-
Structural Similarity to Other Isomers: Avenanthramides are a group of structurally similar phenolic alkaloids.[1][3] AVA D and its related isomers, including Dihydrothis compound, often have very similar polarities and molecular weights, leading to co-elution during standard chromatographic separation.[4]
-
Extraction Inefficiency: The yield of Avenanthramides is highly dependent on the extraction method. Factors such as solvent choice, solvent-to-solid ratio, temperature, and pH can significantly impact recovery rates.[5][6][7]
-
Compound Stability: Certain avenanthramides can be sensitive to pH, heat, and light.[8] For instance, some are unstable under alkaline or neutral conditions, especially when combined with heat, which can lead to degradation during extraction and purification.[8]
Q2: Which extraction solvent is most effective for maximizing Avenanthramide yield?
The choice of solvent is critical for effective extraction. Aqueous alcohol solutions are commonly used. Methanol (B129727) has been shown to be particularly effective.
-
Methanol vs. Other Alcohols: Studies comparing methanol, ethanol (B145695), and isopropanol (B130326) for AVA extraction have shown that methanol yields the highest levels of Avenanthramides, followed by ethanol.[6]
-
Aqueous Concentration: The concentration of the alcohol is also crucial. For methanol, concentrations between 70% and 80% (v/v) in water have been found to be optimal for increasing the yield of various Avenanthramides.[6][9]
-
Buffered Solvents: Some protocols utilize buffered ethanol (e.g., 80% ethanol in a pH 2.8 phosphate (B84403) buffer) to optimize extraction.[2] However, one study found that unbuffered 80% ethanol gave significantly higher yields than buffered ethanol.[5]
Q3: My this compound peak is not resolving from other peaks during HPLC. How can I improve separation?
Poor resolution is a common issue due to the presence of structurally similar isomers. Consider the following strategies:
-
Column Chemistry: Standard C18 columns are widely used for Avenanthramide analysis.[1][10] However, for particularly difficult separations like AVA D from Dihydrothis compound, a specialized column may be necessary. A chiral chromatographic column with cyclodextrin (B1172386) as the stationary phase has been specifically patented for this purpose.[4]
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition is critical. Most methods use a gradient elution with a combination of an aqueous phase (often a buffer like phosphate or formic acid) and an organic phase (acetonitrile or methanol).[1][11] Adjusting the gradient slope, pH of the aqueous phase, and organic solvent can significantly improve resolution.
-
Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve separation. Additionally, adjusting the column temperature can alter selectivity and resolution; a typical temperature is 35-40°C.[1][11]
Troubleshooting Guides
Problem 1: Low Yield of Total Avenanthramides in Crude Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | Switch to an 70-80% aqueous methanol solution.[6][9] | Methanol has demonstrated superior extraction efficiency for Avenanthramides compared to other solvents like ethanol or isopropanol.[6][7] |
| Inefficient Extraction | Ensure multiple extraction cycles (e.g., 3x) are performed on the oat material.[5] | A single extraction is often insufficient to recover all available Avenanthramides. Repeated extractions maximize the yield. |
| Incorrect Temperature | Optimize extraction temperature. Studies suggest temperatures around 55-70°C can enhance yield.[6][7] | Elevated temperatures can improve solvent penetration and solute solubility, but excessively high temperatures risk compound degradation.[9] |
| Compound Degradation | Avoid high pH conditions during extraction and processing. If possible, maintain a slightly acidic pH.[12] | Some Avenanthramides are unstable in neutral or alkaline conditions, especially when heated, leading to losses.[8] |
| Insufficient Grinding | Ensure the oat material is milled to a fine powder (e.g., passed through a 0.5 mm sieve).[6] | Increasing the surface area of the plant material enhances solvent contact and improves extraction efficiency. |
Problem 2: Purified this compound Sample Shows Signs of Degradation
| Potential Cause | Troubleshooting Step | Rationale |
| pH Instability | During workup and storage, use slightly acidic buffers and avoid exposure to neutral or alkaline solutions.[8] | Avenanthramides, particularly those with catechol groups like AVA C (structurally related to D), are sensitive to degradation at higher pH. |
| Thermal Degradation | Use reduced pressure for solvent evaporation and ensure the temperature does not exceed 40-50°C.[1][5][13] | Heat can accelerate the degradation of sensitive phenolic compounds. |
| Oxidation | Store purified fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below).[6] | Phenolic compounds are susceptible to oxidation, which can be minimized by removing oxygen and storing at cold temperatures. |
| Photodegradation | Protect samples from direct light exposure by using amber vials or covering glassware with foil. | While the major Avenanthramides have shown resistance to UV-induced isomerization, their corresponding cinnamic acids are sensitive, and prolonged light exposure is a general risk for complex organic molecules. |
Data Presentation
Table 1: Comparison of Extraction Solvents on Avenanthramide Yield
This table summarizes the relative efficiency of different solvents for extracting major Avenanthramides (2c, 2p, 2f), which informs the general approach for AVA D.
| Solvent | Relative Yield of AVA 2c | Relative Yield of AVA 2p | Relative Yield of AVA 2f | Source |
| Methanol | Highest | Highest | Highest | [6] |
| Ethanol | Intermediate | Intermediate | Intermediate | [6] |
| Isopropanol | Lowest | Lowest | Lowest | [6] |
| 70% Methanol | Optimal | Optimal | Optimal | [9] |
| 80% Methanol | High | High | High | [1][13] |
| 80% Ethanol | High | High | High | [2][5] |
Data is synthesized from studies optimizing extraction conditions. "Highest" indicates the best performing solvent in comparative tests.
Experimental Protocols
Protocol 1: Optimized Solid-Liquid Extraction of Avenanthramides from Oats
This protocol is adapted from methodologies focused on maximizing total Avenanthramide yield.[5][6]
-
Preparation: Mill husked oat grains to a fine powder and pass through a 0.5 mm sieve.
-
Extraction:
-
Weigh 1.0 g of milled oat powder into a centrifuge tube.
-
Add 20 mL of 80% aqueous methanol.
-
Agitate on an orbital shaker or using a magnetic stirrer for 20 minutes at 50°C, protected from light.[5]
-
-
Centrifugation: Centrifuge the mixture at 1800 x g for 10 minutes.
-
Collection: Carefully decant the supernatant into a collection flask.
-
Re-extraction: Repeat steps 2-4 two more times on the remaining pellet, combining all supernatants.
-
Solvent Evaporation: Dry the combined extracts under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 40°C.[1][13]
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 1-2 mL) and filter through a 0.45 µm PTFE membrane filter prior to HPLC analysis or purification.[1]
Protocol 2: HPLC Method for Separation of Avenanthramide Isomers
This protocol provides a general framework for the analytical separation of Avenanthramides. For preparative scale, parameters must be adjusted accordingly.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Reversed-Phase C18 Column (e.g., 100 x 3.0 mm, 5 µm particle size).[1] For AVA D specific separation, a Chiral Column (cyclodextrin stationary phase) is recommended.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water or 0.05 M Phosphate Buffer (pH 2.4).[1][11]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Gradient Elution Example:
-
0-50 min: 5% to 60% B
-
50-56 min: 60% to 90% B
-
56-60 min: Hold at 90% B
-
60-65 min: Return to 5% B (re-equilibration)
-
Visualizations
Caption: A flowchart of the this compound isolation process.
Caption: A decision tree for troubleshooting HPLC separation issues.
References
- 1. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of avenanthramides in oat products and estimation of avenanthramide intake in humans [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Method for separating and analyzing this compound and dihydrothis compound (2018) | Chen Binghui | 1 Citations [scispace.com]
- 5. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. odr.chalmers.se [odr.chalmers.se]
- 11. tandfonline.com [tandfonline.com]
- 12. US6818232B1 - Oat extracts: refining, compositions and methods of use - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Avenanthramide Recovery from Oat Bran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Avenanthramides (AVAs) from oat bran.
Frequently Asked Questions (FAQs)
Q1: What are Avenanthramides and which are the most common forms in oats?
A1: Avenanthramides (AVAs) are a group of phenolic alkaloids unique to oats, known for their antioxidant and anti-inflammatory properties. The most common forms are AVA-A (2p), AVA-B (2f), and AVA-C (2c), which are esters of a hydroxylated and/or methoxylated anthranilate derivative and a hydroxycinnamic acid derivative.[1][2]
Q2: Which oat cultivars are best for high AVA yield?
A2: The concentration of AVAs can vary significantly between different oat cultivars. For instance, in a study of Finnish oat cultivars, 'Viviana' showed the highest total AVA content (185 ± 12.5 mg/kg), while 'Avetron' had the lowest (26.7 ± 1.44 mg/kg).[3][4][5] Wild oat species, such as A. sterilis, have been found to contain even higher levels, reaching up to 1825 mg/kg.[6]
Q3: How does the part of the oat plant and its growth stage affect AVA content?
A3: AVA content varies across different parts of the oat plant and its developmental stages. Generally, oat bran and flakes contain higher concentrations of AVAs compared to other tissues.[3] Furthermore, AVA content tends to increase as the plant matures. Germination has been shown to significantly increase AVA content, with some studies reporting up to a 25-fold increase in seedlings compared to seeds.[3][7]
Q4: What are the primary methods for extracting AVAs from oat bran?
A4: The most common methods for AVA extraction include conventional solvent extraction using aqueous ethanol (B145695) or methanol (B129727). More advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are also employed to enhance extraction efficiency.[8][9][10][11][12]
Q5: How can AVAs be purified after extraction?
A5: Following extraction, AVAs are typically purified using chromatographic techniques. Column chromatography with resins like Sephadex LH-20 or silica (B1680970) gel is a common initial purification step. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often used.[5][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of Avenanthramides.
Issue 1: Low AVA Yield in Conventional Solvent Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Concentration | Optimize the alcohol-to-water ratio. A 70% methanol solution has been identified as optimal in some studies.[8][10][14] For ethanol, 80% is commonly used.[15][16] | The polarity of the solvent mixture is critical for efficiently dissolving AVAs. Pure methanol can lead to a decrease in extraction yield.[10] |
| Inadequate Extraction Temperature | Adjust the temperature. An optimal temperature of 55-60°C has been reported for methanol-based extractions.[8][10][17] | Higher temperatures can increase solubility and diffusion rates. However, temperatures exceeding 60°C may lead to degradation of AVAs. |
| Insufficient Extraction Time | Increase the extraction duration. Optimal times can range from 1 to 3 hours. One study found 165 minutes to be optimal for their specific conditions.[8][10] | Longer contact time allows for more complete diffusion of AVAs from the plant matrix into the solvent. |
| Inefficient Solid-Liquid Contact | Ensure the oat bran is finely milled (e.g., to pass through a 0.5 mm sieve).[8] Utilize continuous agitation (e.g., magnetic stirrer or orbital shaker) during extraction.[1][4] | A smaller particle size increases the surface area for extraction. Agitation ensures a consistent concentration gradient, driving diffusion. |
| Single vs. Multiple Extractions | Perform multiple extraction steps (typically 2-3) on the same sample and pool the supernatants.[1][4][15] | A single extraction may not be sufficient to recover all AVAs. Repeating the process significantly improves the cumulative yield. |
Issue 2: Inconsistent Results in Advanced Extraction Methods (UAE/SFE)
| Potential Cause | Troubleshooting Step | Rationale |
| Ultrasound-Assisted Extraction (UAE): Inefficient Cavitation | Optimize ultrasound frequency and power. Frequencies in the range of 20-45 kHz are commonly investigated.[18] Ensure the sample is adequately immersed in the solvent in the ultrasonic bath. | Ultrasound enhances extraction by creating acoustic cavitation, which disrupts cell walls and improves solvent penetration. The efficiency of this process is dependent on the ultrasonic parameters. |
| Supercritical Fluid Extraction (SFE): Poor Solubility | Adjust pressure and temperature. For SFE with CO2 and an ethanol co-solvent, optimal yields have been found at pressures around 38 MPa and temperatures of 55°C.[12] | The solvating power of supercritical CO2 is highly dependent on its density, which is controlled by pressure and temperature. The addition of a co-solvent like ethanol is often necessary to increase the polarity of the supercritical fluid for extracting phenolic compounds like AVAs. |
| Sample Preparation | For SFE, particle size is a critical limiting factor. Use finely milled oat bran to ensure efficient extraction.[11] | Larger particle sizes can limit the diffusion of the supercritical fluid into the plant matrix, reducing extraction efficiency.[11] |
Issue 3: Co-elution of Impurities During HPLC Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Chromatographic Resolution | Optimize the mobile phase gradient. A common mobile phase consists of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like methanol or acetonitrile.[1][15] | A well-designed gradient allows for the separation of AVAs from other phenolic compounds and impurities with similar polarities. |
| Column Overloading | Reduce the amount of crude extract injected onto the HPLC column. | Injecting too much sample can lead to broad, overlapping peaks, which diminishes resolution. |
| Incorrect Column Chemistry | Ensure the use of an appropriate stationary phase. C18 reverse-phase columns are most commonly used for AVA analysis and purification.[13][15] | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the different AVA analogues based on their polarity. |
Data Presentation: Comparison of Extraction Methods and Yields
Table 1: Influence of Solvent and Temperature on AVA Yield
| Solvent System | Temperature (°C) | Time (min) | AVA 2c Yield (mg/kg) | AVA 2p Yield (mg/kg) | AVA 2f Yield (mg/kg) | Reference |
| 70% Methanol | 55 | 165 | 9.70 ± 0.38 | 10.05 ± 0.44 | 19.18 ± 0.80 | [8][10][14] |
| 80% Methanol | 40 | 120 | ~7.5 | ~8.0 | ~15.0 | [10] |
| 80% Methanol | 60 | 120 | ~9.5 | ~10.0 | ~18.5 | [10][17] |
| 80% Ethanol | Room Temp. | 2 x 2 min (homogenizer) | Varies by cultivar | Varies by cultivar | Varies by cultivar | [13] |
| 80% Ethanol | Room Temp. | 15 (ultrasonic bath) | Varies by cultivar | Varies by cultivar | Varies by cultivar | [13] |
Table 2: Avenanthramide Content in Different Oat Cultivars
| Oat Cultivar | Total AVA Content (mg/kg) | Reference |
| Avetron | 26.7 ± 1.44 | [3][5] |
| Viviana | 185 ± 12.5 | [3][5] |
| Numbat (naked oat) | 586 | [6] |
| A. sterilis (wild oat) | up to 1825 | [6] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of Avenanthramides
This protocol is adapted from methods described by Bryngelsson et al. (2002) and Multari et al.
-
Sample Preparation: Mill oat bran to pass through a 0.5 mm sieve.
-
Extraction:
-
Weigh 5.0 g of milled oat bran into a flask.
-
Add 35 mL of 80% aqueous methanol.
-
Stir the mixture for 30 minutes at room temperature using a magnetic stirrer.
-
Centrifuge the sample at 600 x g for 10 minutes at 18°C.
-
Carefully decant and collect the supernatant.
-
-
Repeat Extraction:
-
Add another 35 mL of 80% methanol to the remaining pellet.
-
Repeat the stirring and centrifugation steps.
-
Combine the supernatants from both extractions.
-
-
Solvent Evaporation:
-
Dry the pooled supernatant under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 40°C.
-
-
Reconstitution:
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Avenanthramides
This protocol is a general guideline based on principles of UAE.
-
Sample Preparation: Mill oat bran to a fine powder.
-
Extraction:
-
Place a known amount of milled oat bran (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% methanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 25 kHz) and power for a set duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 50°C).
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant.
-
-
Further Processing:
-
The supernatant can be directly analyzed or subjected to solvent evaporation and reconstitution as described in Protocol 1.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for Avenanthramide extraction and purification.
Caption: Avenanthramide inhibition of the NF-κB signaling pathway.
References
- 1. [PDF] Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 2. Exploring the mechanism of avenanthramide in the treatment of atherosclerosis based on network pharmacology and molecular docking: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Avenanthramide on the Small Intestinal Damage through Hsp70-NF-κB Signaling in an Ovalbumin-Induced Food Allergy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. poga.ca [poga.ca]
- 14. ANTIOXIDANT FUNCTION OF OAT AVENANTHRAMIDES AGAINST AGING - UNIV OF WISCONSIN [portal.nifa.usda.gov]
- 15. Avenanthramide - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 17. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases [mdpi.com]
- 18. Mechanism by which avenanthramide-c, a polyphenol of oats, blocks cell cycle progression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing solvent usage in Avenanthramide D extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing solvent usage in Avenanthramide D (Avn-D) extraction. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to promote efficient and sustainable extraction practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for Avenanthramide extraction?
A1: The most frequently used solvents for extracting Avenanthramides from oats are aqueous solutions of methanol (B129727) and ethanol (B145695).[1][2] Studies have often utilized 70-80% methanol or 80% ethanol.[1][3][4][5] Pure methanol has also been used, but research suggests that aqueous solutions can be more effective.[1][2]
Q2: How can I optimize conventional solvent extraction to reduce solvent consumption?
A2: To minimize solvent usage in conventional extraction, consider the following:
-
Solvent-to-Sample Ratio: Use the lowest effective solvent-to-sample ratio. A study showed that reducing the sample size by half while maintaining the same solid-to-solvent ratio saved extractants without compromising results.[5][6]
-
Extraction Repetitions: A single, thorough extraction may be as effective as multiple extractions, significantly reducing solvent use and time.[5][6] One study found that a single extraction with 80% ethanol yielded comparable results to triplicate extractions.[5]
-
Optimized Parameters: Employing response surface methodology (RSM) can identify the optimal conditions (solvent concentration, temperature, and time) to maximize yield with minimal solvent.[1][2] For instance, one study determined the optimal conditions for the highest yield of Avenanthramides to be a methanol concentration of 70% at 55°C for 165 minutes.[1][2]
Q3: What are some greener, alternative extraction techniques that use less solvent?
A3: Several sustainable extraction technologies can significantly reduce or eliminate the need for organic solvents:
-
Supercritical Fluid Extraction (SFE): This technique, particularly with supercritical CO2, is effective for non-polar compounds and reduces solvent residue.[7][8]
-
Pressurized Hot Water Extraction (PHWE): This method uses water at elevated temperatures and pressures, making it a greener alternative to solvent-based extractions.[9]
-
Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to enhance extraction efficiency, often requiring less solvent and lower temperatures.[8][10]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate extraction and reduce solvent volume.[7][8][10]
-
Enzyme-Assisted Extraction (EAE): This method uses enzymes to break down cell walls, facilitating the release of target compounds, and can be combined with other techniques like ultrasonication for improved efficiency.[8][11]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Concentration | The polarity of the solvent mixture is critical. For methanol, a concentration of 70-85% has been found to be effective, with yields decreasing at higher concentrations.[1][2] For ethanol, 80% is commonly used.[5] Verify and adjust your solvent-to-water ratio. |
| Inefficient Extraction Time/Temperature | Extraction is time and temperature-dependent. One optimization study found 55°C for 165 minutes to be optimal for methanol extraction.[1][2] Significantly shorter durations or lower temperatures may result in incomplete extraction. Conversely, excessively high temperatures can degrade Avenanthramides. |
| Insufficient Sample Lysis | The solvent needs to penetrate the plant material. Ensure the oat material is finely milled (e.g., passed through a 0.5 mm sieve) to increase the surface area for extraction.[2] |
| Single vs. Multiple Extraction Steps | While a single extraction can be sufficient[5], if yields are consistently low with your optimized single-step protocol, a second extraction of the pellet may be warranted to recover residual Avenanthramides.[3][4] |
Problem 2: Extract Contains High Levels of Impurities
| Potential Cause | Troubleshooting Step |
| Co-extraction of Undesirable Compounds | The chosen solvent may be extracting other compounds with similar solubility. Adjusting the polarity of the solvent (e.g., modifying the water percentage) can help selectively extract Avenanthramides. |
| Lack of a Purification Step | The initial extract is a crude mixture. Downstream purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) is necessary to isolate this compound from other Avenanthramides and impurities.[12] |
| Extraction of Bound Phenolics | Avenanthramides exist as free and bound forms. The extraction method may be releasing bound forms, which could be considered impurities if only free Avenanthramides are desired. Acid or alkaline hydrolysis is typically required to release bound phenolics and may not be necessary for standard Avenanthramide extraction.[3] |
Quantitative Data Summary
Table 1: Comparison of Solvents for Avenanthramide Extraction Extraction Conditions: 25°C for 60 minutes.
| Solvent | Avn 2c Yield (mg/kg) | Avn 2p Yield (mg/kg) | Avn 2f Yield (mg/kg) |
| Methanol | ~6.5 | ~7.0 | ~13.0 |
| Ethanol | ~5.8 | ~6.2 | ~11.5 |
| Isopropanol | ~4.5 | ~5.0 | ~9.0 |
| (Data synthesized from graphical representations in Maliarová et al., 2015)[1][13] |
Table 2: Effect of Methanol Concentration on Avenanthramide Yield Extraction Conditions: 25°C for 60 minutes.
| Methanol Concentration (% v/v) | Avn 2c Yield (mg/kg) | Avn 2p Yield (mg/kg) | Avn 2f Yield (mg/kg) |
| 40 | ~4.0 | ~4.2 | ~7.5 |
| 60 | ~5.8 | ~6.0 | ~11.0 |
| 80 | ~6.8 | ~7.2 | ~13.8 |
| 100 | ~5.5 | ~6.0 | ~11.2 |
| (Data synthesized from graphical representations in Maliarová et al., 2015)[1][13] |
Table 3: Optimized Conventional Extraction Parameters vs. Standard Method
| Parameter | Standard Method | Optimized Method |
| Solvent | 80% Methanol | 70% Methanol |
| Temperature | Room Temperature | 55°C |
| Time | 30 minutes (x2 extractions) | 165 minutes (single extraction) |
| Reference | [3][4] | [1][2] |
Experimental Protocols
Protocol 1: Optimized Conventional Solvent Extraction
This protocol is based on the response surface methodology optimization for maximizing Avenanthramide yield.[1][2]
-
Sample Preparation: Mill oat grain to pass through a 0.5 mm sieve.
-
Extraction:
-
Weigh approximately 300 mg of the milled oat sample into a centrifuge tube.
-
Add 3 mL of 70% (v/v) aqueous methanol.
-
Place the tube on an orbital thermo-shaker in the dark.
-
Extract for 165 minutes at 55°C.
-
-
Separation:
-
Centrifuge the sample at 6,500 x g for 5 minutes.
-
Carefully collect the supernatant.
-
-
Analysis: The supernatant can be stored at -20°C before analysis by HPLC.
Protocol 2: Single-Step Reduced Solvent Extraction
This protocol is a simplified method designed to reduce solvent usage and labor.[5][6]
-
Sample Preparation: Finely mill the oat grain.
-
Extraction:
-
Weigh 0.25 g of the milled sample into a tube.
-
Add 15 mL of 80% ethanol (maintaining a 1:60 g/mL solid-to-solvent ratio).
-
Incubate in a shaker at 50°C for 60 minutes.
-
-
Separation:
-
Centrifuge the mixture at 1,800 x g for 10 minutes.
-
Collect the supernatant.
-
-
Drying and Reconstitution:
-
Dry the supernatant in a vacuum oven at 50°C overnight.
-
Re-dissolve the dried extract in 1 mL of methanol for analysis.
-
Visualizations
Caption: Workflow for conventional this compound extraction.
Caption: Logical relationships for minimizing solvent use.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains [mdpi.com]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Extraction of avenanthramides from oats (Avena sativa) using pressurized hot water extraction | LUP Student Papers [lup.lub.lu.se]
- 10. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
Avenanthramides in Solution: Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals, ensuring the stability of avenanthramides (AVNs) in solution is critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions and troubleshooting advice for common stability issues encountered when working with these unique oat-derived polyphenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of avenanthramides in solution?
The stability of avenanthramides is primarily influenced by pH, temperature, and exposure to UV light. The specific type of avenanthramide is also a critical factor, as their individual chemical structures dictate their susceptibility to degradation.[1][2][3]
Q2: Which of the common avenanthramides is the most unstable?
Avenanthramide-C (AVN-C) is generally the most sensitive of the three main avenanthramides (A, B, and C).[1][3] It is particularly susceptible to degradation under neutral to alkaline conditions, especially when combined with heat.[3] In contrast, Avenanthramide-A (AVN-A) is known to be significantly more stable across a range of pH values and temperatures.[1][2]
Q3: What are the recommended storage conditions for avenanthramide stock solutions?
For long-term storage, it is recommended to store avenanthramide stock solutions at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: Are avenanthramides sensitive to light?
Yes, avenanthramides can be affected by ultraviolet (UV) light. Some studies report that exposure to daylight or UV light can cause isomerization from the trans to the cis form, which may alter their biological activity.[1] However, other research suggests that the avenanthramides themselves are relatively stable to UV irradiation, while their precursor cinnamic acids are more prone to isomerization.[3] As a precaution, it is advisable to protect avenanthramide solutions from light.
Q5: What solvents are recommended for dissolving avenanthramides?
Avenanthramides are soluble in organic solvents such as ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5][6] They are also soluble in ethyl acetate, diethyl ether, and aqueous acetone.[5] Their solubility in water is highly dependent on pH; solubility increases at a higher pH due to the ionization of the carboxyl group.[5] For aqueous buffers, it is often recommended to first dissolve the avenanthramide in a small amount of DMSO and then dilute it with the chosen buffer.[6]
Troubleshooting Guide
Issue 1: Precipitation of Avenanthramides in Aqueous Solution
Symptoms:
-
Cloudiness or visible particulate matter in the solution after preparation or storage.
-
Inconsistent results in bioassays.
Possible Causes:
-
Low Solubility: The concentration of the avenanthramide may exceed its solubility limit in the chosen aqueous buffer.
-
pH Shift: A change in the pH of the solution could decrease solubility.
-
Low Temperature: Storage at low temperatures (e.g., 4°C) can sometimes lead to precipitation of less soluble compounds.
Solutions:
-
Co-Solvent Use: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For Avenanthramide-C methyl ester, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[6]
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to dissolve the compound.[4]
-
pH Adjustment: The solubility of avenanthramides in aqueous solutions is pH-dependent, increasing at higher pH values.[5] Adjusting the pH of your buffer may improve solubility, but be mindful of the stability of the specific avenanthramide at that pH.
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use.[4]
Issue 2: Suspected Degradation of Avenanthramides in Solution
Symptoms:
-
Loss of biological activity in your assay over time.
-
Appearance of new peaks or disappearance of the parent peak in HPLC analysis.
-
A noticeable color change in the solution.
Possible Causes:
-
High pH: Avenanthramide-C, and to a lesser extent AVN-B, are prone to degradation in neutral and alkaline solutions (pH ≥ 7).[1][2]
-
Elevated Temperature: High temperatures can accelerate the degradation of sensitive avenanthramides, particularly AVN-C.[1][2]
-
Light Exposure: Prolonged exposure to UV or daylight can cause isomerization or degradation.[1]
-
Oxidation: As phenolic compounds, avenanthramides can be susceptible to oxidation.
Solutions:
-
pH Control: Maintain the pH of the solution in the acidic to neutral range (ideally pH 4-6) where avenanthramides are reported to be more stable.[7]
-
Temperature Management: Avoid heating solutions containing AVN-C. Prepare and store solutions at room temperature or below, following recommended storage guidelines.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use of Antioxidants: While not a standard practice, for specific applications, the inclusion of a mild antioxidant could be considered, but its compatibility with the experimental system must be validated.
-
Inert Gas: When preparing stock solutions in organic solvents for long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.[6]
Data on Avenanthramide Stability
The stability of the three main avenanthramides (AVN-A, B, and C) was investigated under different pH and temperature conditions. The following table summarizes the percentage of the compound remaining after a 3-hour incubation period.
| Avenanthramide Type | Condition | % Remaining (Room Temp) | % Remaining (95°C) |
| AVN-A (2p) | pH 7 (Neutral) | ~100% | ~100% |
| pH 12 (Alkaline) | ~100% | ~100% | |
| AVN-B (2f) | pH 7 (Neutral) | ~100% | Diminished |
| pH 12 (Alkaline) | ~100% | Diminished | |
| AVN-C (2c) | pH 7 (Neutral) | ~100% | >85% Decrease |
| pH 12 (Alkaline) | Completely Diminished | Completely Diminished |
Data compiled from studies by Dimberg et al. (2001).[1]
Experimental Protocols
Protocol 1: Preparation of Avenanthramide Stock Solution
-
Weighing: Accurately weigh the required amount of solid avenanthramide in a suitable vial.
-
Solvent Addition: Add the solvent of choice (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Inert Gas Purge: For long-term storage, gently blow a stream of nitrogen or argon gas over the solution to displace oxygen before capping the vial tightly.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Stability Testing of Avenanthramides by HPLC
-
Solution Preparation: Prepare solutions of the avenanthramide of interest in different buffers (e.g., pH 4, 7, 9) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into an HPLC system to determine the initial concentration.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous formic acid is commonly used.[8]
-
Detection: UV detection at 330 nm.[8]
-
-
Incubation: Incubate the prepared solutions under the desired test conditions (e.g., room temperature in the dark, 50°C, exposure to UV light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 24 hours), take an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the avenanthramide remaining at each time point relative to the initial concentration (T=0). Plot the percentage remaining versus time to determine the degradation kinetics.
Visual Guides
Caption: Workflow for assessing avenanthramide stability in solution.
Caption: Troubleshooting logic for avenanthramide stability issues.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. phcogrev.com [phcogrev.com]
- 8. The effect of mechanical processing on avenanthramide and phenol levels in two organically grown Italian oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve problems in Avenanthramide D HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve problems during the High-Performance Liquid Chromatography (HPLC) analysis of Avenanthramide D.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of non-linear calibration curves in this compound analysis?
A1: Non-linear calibration curves for this compound can stem from several factors. At high concentrations, detector saturation can occur. Conversely, at very low concentrations, issues like analyte adsorption to vials or instrument surfaces can be problematic. Other causes include improper preparation of standard solutions, the presence of co-eluting impurities, or using an inappropriate calibration model.
Q2: My calibration curve for this compound has a poor coefficient of determination (R²). What should I investigate?
A2: A low R² value (typically below 0.999) suggests significant variability in your data. Key areas to investigate include:
-
Inconsistent injection volumes: Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
-
Standard degradation: Avenanthramides, as phenolic compounds, can be susceptible to degradation. Prepare fresh standards regularly and store them appropriately (protected from light and at a low temperature).
-
Mobile phase inconsistency: Inconsistent mobile phase composition, especially pH, can lead to shifts in retention time and peak area.[1] Ensure accurate preparation and adequate mixing.
-
Column performance: A deteriorating column can cause peak shape issues and inconsistent responses.[2][3]
Q3: I'm observing significant peak tailing for my this compound standards. How can I resolve this?
A3: Peak tailing is a common issue with phenolic compounds like Avenanthramides.[2][3] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on C18 columns.[2][3] To address this:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) can suppress the ionization of phenolic groups and silanols, leading to better peak shapes.[2]
-
Use an end-capped column: Modern, end-capped columns have fewer active silanol sites, reducing secondary interactions.[2]
-
Consider alternative stationary phases: A phenyl-hexyl column might offer different selectivity and improved peak shape for aromatic compounds.[2]
Q4: What concentration range is typically used for an this compound calibration curve?
A4: Based on validated methods, a common concentration range for Avenanthramide analysis is 0.5 to 50 mg/kg.[4][5] However, the optimal range will depend on the sensitivity of your instrument and the expected concentration of this compound in your samples.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Peak Areas for the Same Standard
-
Potential Cause 1: Autosampler/Injection Issues
-
Troubleshooting Steps:
-
Visually inspect the injection syringe for air bubbles.
-
Perform a needle wash/purge cycle.
-
Check for leaks in the injection port and sample loop.
-
Run a series of blank injections to ensure the system is clean.
-
-
-
Potential Cause 2: Sample/Standard Evaporation
-
Troubleshooting Steps:
-
Ensure vials are properly capped.
-
Use autosampler vials with septa appropriate for your solvent.
-
If running long sequences, consider using a temperature-controlled autosampler.
-
-
-
Potential Cause 3: Inconsistent Mobile Phase Composition
-
Troubleshooting Steps:
-
Ensure mobile phase components are accurately measured and well-mixed.[1]
-
Degas the mobile phase to prevent bubble formation in the pump.
-
If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Issue 2: Drifting Retention Times During a Calibration Curve Run
-
Potential Cause 1: Inadequate Column Equilibration
-
Troubleshooting Steps:
-
Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before starting the sequence.
-
Ensure the column temperature is stable.
-
-
-
Potential Cause 2: Changes in Mobile Phase pH
-
Troubleshooting Steps:
-
Use a buffered mobile phase to maintain a stable pH.[2]
-
Prepare fresh mobile phase daily, as the pH of aqueous-organic mixtures can change over time.
-
-
-
Potential Cause 3: Column Contamination
Data Summary
| Parameter | Typical Values | Source |
| Linearity (R²) | ≥ 0.9997 | [4][5] |
| Concentration Range | 0.5 - 50 mg/kg | [4][5] |
| Limit of Detection (LOD) | 0.01 - 0.21 mg/kg | [4][5] |
| Limit of Quantification (LOQ) | 0.02 - 0.64 mg/kg | [4][5] |
| Intra-day Precision (%RSD) | 1.5 - 4.9% | [4][5] |
| Inter-day Precision (%RSD) | 2.2 - 4.8% | [4][5] |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a synthesis of validated methods found in the literature.[4][6][7]
-
Column: Agilent Eclipse XDB-C18 (4.6 mm i.d. × 150 mm, 5 µm) or equivalent.[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might be: 0-4 min, 0-10% B; 4-15 min, 10-55% B; 15-18 min, 55-0% B; 18-23 min, 0% B.[4]
-
Flow Rate: 0.9 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 280 nm or Diode Array Detector (DAD) monitoring 200-600 nm.[4]
-
Injection Volume: 10 µL.
Preparation of Calibration Standards
-
Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a primary stock solution of known concentration (e.g., 1000 µg/mL).
-
Intermediate Stock Solution: Dilute the primary stock solution to create an intermediate stock (e.g., 100 µg/mL).
-
Working Standards: Perform serial dilutions of the intermediate stock solution with the initial mobile phase composition to prepare a series of at least 5-6 working standards covering the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Visualizations
Caption: Workflow for Creating an this compound Calibration Curve.
Caption: Troubleshooting Decision Tree for HPLC Calibration Curve Problems.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. Analysis of avenanthramides in oat products and estimation of avenanthramide intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Avenanthramide D vs. other Avenanthramides antioxidant activity
Avenanthramides, a class of phenolic alkaloids unique to oats (Avena sativa L.), are recognized for their potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the antioxidant activity of different avenanthramides, with a focus on the most studied compounds, Avenanthramide A, B, and C. While direct comparative data for a specific "Avenanthramide D" is not prevalent in scientific literature, this guide will address its synthetic analog, dihydrothis compound, in the context of the structure-activity relationships that govern the antioxidant potential of this compound class.
Understanding Avenanthramide Nomenclature
Avenanthramides (AVNs) are amides formed between an anthranilic acid derivative and a hydroxycinnamic acid derivative.[1][2] Two primary nomenclature systems are used:
-
Collins Nomenclature : Assigns an alphabetical letter (e.g., Avenanthramide A, B, C).[3]
-
Dimberg Nomenclature : Uses a number for the anthranilic acid moiety and a letter for the hydroxycinnamic acid (e.g., 'p' for p-coumaric acid, 'f' for ferulic acid, 'c' for caffeic acid).[3][4]
The most abundant and studied AVNs are:
-
Avenanthramide A (2p) : 5-hydroxyanthranilic acid + p-coumaric acid
-
Avenanthramide B (2f) : 5-hydroxyanthranilic acid + ferulic acid
-
Avenanthramide C (2c) : 5-hydroxyanthranilic acid + caffeic acid[2]
The term "this compound" is not consistently used for a naturally occurring oat AVN. However, a synthetic analog, dihydrothis compound (dhAvD) , has been developed and studied for its antioxidant and anti-inflammatory effects, particularly in dermatology.[5][6][7]
Comparative Antioxidant Activity: Quantitative Data
The antioxidant capacity of avenanthramides is directly linked to their chemical structure, specifically the substitution pattern on the hydroxycinnamic acid ring. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups determine the compound's ability to donate hydrogen atoms and stabilize free radicals.[8] Numerous studies have consistently demonstrated a clear hierarchy in the antioxidant activity of the major avenanthramides.
Experimental data from various in vitro assays consistently show that Avenanthramide C possesses the highest antioxidant activity, followed by B, and then A.[8][9] This is attributed to the catechol (3,4-dihydroxy) structure of the caffeic acid moiety in AVN-C, which is highly effective at scavenging radicals.[8]
| Compound | Assay | Result | Reference |
| Avenanthramide C (2c) | DPPH Radical Scavenging | Highest activity among A, B, and C. More active than Trolox®. | [9][10] |
| Ferric Reducing Antioxidant Potential (FRAP) | Highest activity. | [11] | |
| Inhibition of β-carotene bleaching | Highest activity, comparable to BHT. | [9] | |
| Antigenotoxicity (Comet Assay) | Highest protective activity against H₂O₂-induced DNA damage (EC₅₀ of 0.9 ± 0.4 µM). | [9] | |
| Avenanthramide B (2f) | DPPH Radical Scavenging | Intermediate activity, more active than Trolox®. | [8][10] |
| Inhibition of β-carotene bleaching | Intermediate activity. | [9] | |
| Avenanthramide A (2p) | DPPH Radical Scavenging | Lowest activity among A, B, and C. | [8][10] |
| Inhibition of β-carotene bleaching | Lowest activity. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two common assays used to evaluate the antioxidant activity of avenanthramides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the deep violet DPPH solution to the pale yellow non-radical form is monitored by the decrease in absorbance.
Protocol:
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 400 µM) in a suitable solvent like methanol (B129727) or ethanol. Also prepare a series of concentrations for the test avenanthramide and a standard antioxidant (e.g., Trolox).[10][12]
-
Reaction Mixture : In a test tube or microplate well, mix the avenanthramide solution with the DPPH solution. A typical mixture might involve adding 0.5 mL of the test extract to 3 mL of the DPPH working solution.[12][13]
-
Incubation : The mixture is vortexed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10][12]
-
Measurement : The absorbance of the remaining DPPH is measured at its maximum absorbance wavelength (typically 517-520 nm) using a spectrophotometer. A blank containing the solvent instead of the antioxidant is also measured.[10][13]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can be expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[13]
Inhibition of Linoleic Acid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid, which serves as a model for lipid peroxidation in biological membranes.[14] Oxidation can be initiated by heat or free radical generators.
Protocol:
-
Sample Preparation : An emulsion of linoleic acid is prepared. For instance, a solution is made containing linoleic acid, a detergent like Tween 80, and β-carotene in chloroform (B151607). The chloroform is evaporated, and aerated distilled water is added to form an emulsion.[15]
-
Reaction : The avenanthramide test solution is added to an aliquot of the linoleic acid emulsion. A control sample without the antioxidant is also prepared.[16]
-
Incubation : The samples are incubated at a specific temperature (e.g., 42°C or 50°C) for an extended period, with absorbance readings taken at regular intervals.[16][17] The oxidation of linoleic acid results in the bleaching (discoloration) of β-carotene.
-
Measurement : The absorbance is measured spectrophotometrically, typically around 470 nm. The rate of β-carotene bleaching is inversely proportional to the antioxidant activity of the compound being tested.[15]
-
Alternative Detection (TBA Method) : At the end of the incubation, secondary oxidation products like malondialdehyde (MDA) can be measured using the thiobarbituric acid (TBA) method. The sample is mixed with trichloroacetic acid and TBA solution, boiled, and the absorbance of the resulting pink-colored complex is measured at 532 nm.[16]
Visualizations: Structure-Activity and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex relationships and pathways.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. covalo.com [covalo.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Linoleic acid peroxidation assay: Significance and symbolism [wisdomlib.org]
- 15. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 16. Evaluation of In Vitro Antioxidant Activity of the Water Extract Obtained from Dried Pine Needle (Pinus densiflora) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Avenanthramides A, B, and C, with Insights into Dihydroavenanthramide D
For Immediate Release
Avenanthramides (AVAs), a group of phenolic alkaloids unique to oats, have garnered significant attention within the scientific community for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of three major naturally occurring AVAs: Avenanthramide A (AVA-A), Avenanthramide B (AVA-B), and Avenanthramide C (AVA-C). Additionally, this report briefly covers the synthetic analogue, Dihydroavenanthramide D (dhAvD), and its role in mitigating inflammatory responses. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced anti-inflammatory potential of these compounds.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of Avenanthramides A, B, and C has been quantitatively assessed by evaluating their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The half-maximal effective concentration (EC50) values for the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation in mouse myoblast C2C12 cells are presented in Table 1. Lower EC50 values indicate greater potency.
| Avenanthramide | EC50 for NF-κB Inhibition (µM) |
| Avenanthramide A (2p) | 9.10 |
| Avenanthramide B (2f) | 29.3 |
| Avenanthramide C (2c) | 64.3 |
Data sourced from Yang et al., 2014.
Experimental Protocols
Inhibition of NF-κB Activation in C2C12 Cells (Luciferase Reporter Assay)
This assay quantifies the ability of Avenanthramides to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
1. Cell Culture and Transfection:
-
Mouse myoblast C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
Cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressing Renilla luciferase vector is often co-transfected to normalize for transfection efficiency.
2. Treatment:
-
Following transfection, cells are pre-treated with varying concentrations of Avenanthramide A, B, or C for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding a stimulating agent, typically Tumor Necrosis Factor-alpha (TNF-α), to the cell culture medium.
3. Luciferase Assay:
-
After a defined incubation period with the inflammatory stimulus, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
4. Data Analysis:
-
The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with TNF-α alone).
-
EC50 values are determined by plotting the percentage of inhibition against the logarithm of the Avenanthramide concentration and fitting the data to a dose-response curve.
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)
This assay measures the ability of Avenanthramides to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
2. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test Avenanthramides.
-
After a pre-incubation period, inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
3. Nitrite (B80452) Measurement (Griess Reaction):
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent. This involves a two-step diazotization reaction that results in a colored azo product.
-
The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of inhibition of NO production is determined by comparing the nitrite concentrations in the Avenanthramide-treated groups to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
Caption: NF-κB Signaling Pathway and the Inhibitory Action of Avenanthramides.
Caption: Workflow for Assessing the Anti-inflammatory Effects of Avenanthramides.
Discussion of Comparative Efficacy
The presented data indicates a clear structure-activity relationship among the tested Avenanthramides in the context of NF-κB inhibition. Avenanthramide A, with an EC50 of 9.10 µM, is the most potent inhibitor of the three. Avenanthramide B (EC50 = 29.3 µM) is moderately potent, while Avenanthramide C (EC50 = 64.3 µM) is the least potent in this specific assay. These differences in bioactivity can be attributed to the variations in their chemical structures.
Insights into Dihydrothis compound (dhAvD)
Dihydrothis compound is a synthetic analog of natural Avenanthramides. While direct comparative studies with AVA-A, B, and C are limited, dhAvD has demonstrated notable anti-inflammatory and skin-barrier-enhancing properties. It has been shown to inhibit mast cell degranulation and reduce the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6). Its mechanism of action may involve interaction with the neurokinin-1 receptor (NK1R). Further research is warranted to quantitatively compare the anti-inflammatory potency of dhAvD with its natural counterparts.
Conclusion
Avenanthramides A, B, and C exhibit differential anti-inflammatory effects, with Avenanthramide A being the most potent inhibitor of NF-κB activation. This comparative analysis provides valuable data for researchers and drug development professionals interested in the therapeutic potential of these oat-derived compounds. The synthetic analog, Dihydrothis compound, also presents a promising avenue for the development of novel anti-inflammatory agents. Future studies should focus on a broader range of inflammatory markers and in vivo models to further elucidate the comparative efficacy of these compounds.
Dihydroavenanthramide D vs. Avenanthramide D: A Comparative Analysis of Stability and Efficacy
This guide provides a detailed comparison of the stability and efficacy of Dihydroavenanthramide D (dhAvD) and this compound, targeting researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of these compounds.
Executive Summary
Dihydrothis compound, a synthetic analog of naturally occurring avenanthramides, offers enhanced chemical stability due to its saturated structure.[1][2][3] While both compound classes exhibit potent anti-inflammatory and antioxidant properties, they appear to exert their effects through distinct primary mechanisms. Avenanthramides are well-documented inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[4] In contrast, Dihydrothis compound has been shown to modulate the neurokinin-1 (NK-1) receptor pathway, leading to the inhibition of mast cell degranulation and a subsequent reduction in the release of pro-inflammatory mediators like IL-6.[5] This guide synthesizes the current understanding of their stability and efficacy, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Comparison of Physicochemical Properties and Stability
| Property | Dihydrothis compound | This compound |
| Chemical Structure | Saturated alkyl chain | Contains a double bond in the alkyl chain |
| Chemical Stability | Higher chemical stability due to the absence of a double bond, making it less susceptible to oxidation.[1][2] | The double bond makes it more prone to oxidation and other chemical reactions.[1][2] Natural avenanthramides, particularly type C, can be sensitive to alkaline and neutral pH, especially with heat.[6] |
| Source | Synthetic | Naturally occurring in oats (Avena sativa) |
Table 2: Comparative Efficacy - Anti-inflammatory Activity
| Assay / Model | Dihydrothis compound | This compound / Other Avenanthramides |
| Mechanism of Action | Inhibition of mast cell degranulation via the neurokinin-1 (NK-1) receptor pathway; reduction of IL-6 secretion.[5] Also reported to inhibit MAPK/NF-κB and MAPK/AP-1 pathways in cancer cells.[4] | Inhibition of the NF-κB signaling pathway by preventing IκBα degradation.[4] |
| In Vitro: IL-6 Release | Reduces secretion of IL-6.[5] | Oat extracts rich in avenanthramides reduce IL-1β-induced IL-6 release from endothelial cells.[7] |
| In Vivo: Anti-pruritic | Significantly more effective than polidocanol (B41958) in reducing pruritus in a clinical study.[2] | Topical application of avenanthramides reduced pruritogen-induced scratching in a murine model.[3] |
Table 3: Comparative Efficacy - Antioxidant Activity
| Assay | Dihydrothis compound | This compound / Other Avenanthramides |
| DPPH Radical Scavenging | Data not available in comparative studies. | Avenanthramide C shows higher activity than Avenanthramides A and B.[8][9] |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available in comparative studies. | Avenanthramide C demonstrates the highest activity among tested avenanthramides.[8] |
| Mechanism of Action | Presumed to act as a free radical scavenger. | Activates the Nrf2-ARE signaling pathway and acts as a direct free radical scavenger.[10] |
Signaling Pathways
The primary anti-inflammatory mechanisms of action for Dihydrothis compound and Avenanthramides are depicted below, highlighting their distinct molecular targets.
Caption: Signaling pathways for Dihydrothis compound and Avenanthramides.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB transcriptional activity.
Caption: Experimental workflow for NF-κB luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Co-transfect cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization using a suitable transfection reagent.[11][12]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Compound Treatment and Stimulation:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control.
-
Mast Cell Degranulation Assay (β-hexosaminidase release)
This assay measures the ability of a compound to inhibit the release of granular contents from mast cells.
Protocol:
-
Cell Culture and Sensitization:
-
Culture rat basophilic leukemia (RBL-2H3) cells or bone marrow-derived mast cells (BMMCs).
-
Sensitize the cells overnight with anti-DNP IgE.[14]
-
-
Compound Treatment and Stimulation:
-
Measurement of β-hexosaminidase Activity:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant.
-
To measure total β-hexosaminidase, lyse the cell pellet with Triton X-100.[14]
-
Incubate aliquots of the supernatant and cell lysate with a p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution for 90 minutes at 37°C.[15]
-
Stop the reaction with a stop solution (e.g., 0.4 M Glycine).[15]
-
Measure the absorbance at 405 nm.[15]
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
-
Determine the inhibitory effect of Dihydrothis compound on degranulation.
-
IL-6 Quantification by ELISA
This protocol is for the quantitative measurement of Interleukin-6 (IL-6) in cell culture supernatants.
Protocol:
-
Sample Collection:
-
Culture relevant cells (e.g., mast cells, keratinocytes) and treat with inflammatory stimuli in the presence or absence of Dihydrothis compound or Avenanthramide.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Add 100 µL of standards and samples to wells of a 96-well plate pre-coated with an anti-human IL-6 antibody and incubate for 80 minutes at 37°C.[16]
-
Wash the plate multiple times with a wash buffer.[16]
-
Add a biotinylated anti-human IL-6 detection antibody, incubate for 50 minutes at 37°C, and then wash.[16]
-
Add a streptavidin-HRP conjugate, incubate, and wash.
-
Add a TMB substrate solution and incubate in the dark until a color develops.[17]
-
Stop the reaction with a stop solution.[17]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards.
-
Determine the concentration of IL-6 in the samples by interpolating from the standard curve.
-
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrothis compound inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fn-test.com [fn-test.com]
- 14. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmgood.com [abmgood.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Avenanthramide Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Avenanthramides (AVAs) from oats is a critical first step in harnessing their potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Avenanthramides, a unique group of phenolic alkaloids found in oats, have garnered significant interest for their potential therapeutic applications. The choice of extraction method can profoundly impact the yield, purity, and ultimately, the biological activity of the extracted AVAs. This comparison covers conventional and modern techniques, highlighting their principles, performance, and procedural details.
Comparative Performance of Extraction Methods
The selection of an extraction method is a trade-off between efficiency, cost, environmental impact, and the desired purity of the final extract. The following table summarizes the key quantitative parameters for different AVA extraction methods based on available literature. It is important to note that yields can vary significantly depending on the oat cultivar, the specific AVAs being quantified, and the analytical techniques employed.
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Time | Typical Yield (mg/kg of oats) | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction | 80% Ethanol (B145695) or 70% Methanol (B129727) | Room Temperature - 60°C | 30 min - 165 min | 26.7 - 185[1] | Simple, low-cost equipment | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 20 - 90°C | 15 - 30 min | Yields enhanced compared to conventional methods[2] | Reduced extraction time, lower solvent consumption, improved efficiency | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | 50-80% Aqueous Ethanol or Methanol | 40 - 60°C | 5 - 25 min | High efficiency for phenolic compounds | Rapid, reduced solvent use, higher yields in shorter times | Requires microwave-transparent vessels, potential for non-uniform heating |
| Pressurized Hot Water Extraction (PHWE) | Water, often with formic acid | ~160°C | Varies | Yields similar to reference methods[3] | "Green" method (uses water), tunable selectivity | High pressure and temperature require specialized equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvent (e.g., 80% Ethanol) | ~55°C | Varies | Up to 34.52 µg/g for total AVNs | "Green" solvent, high selectivity, solvent-free extract | High initial equipment cost, requires high pressure |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for the key extraction methods discussed.
Conventional Solvent Extraction (CSE)
This method relies on the solubilization of AVAs in a suitable solvent.
Methodology:
-
Sample Preparation: Mill oat grains or bran to a fine powder (e.g., pass through a 0.5 mm sieve).
-
Extraction:
-
Mix the powdered oat sample with 80% ethanol or 70% methanol at a solid-to-solvent ratio of 1:10 to 1:60 (g/mL).[4][5][6][7]
-
Agitate the mixture using a magnetic stirrer or orbital shaker for a defined period, typically ranging from 30 to 165 minutes.[5][6][7] The optimal conditions for the highest yield using 70% methanol were found to be 55°C for 165 minutes.[5][6][7]
-
A simplified and efficient method involves a single extraction with 80% ethanol at 50°C for 60 minutes.[8]
-
-
Separation: Centrifuge the mixture (e.g., 1600 x g for 10 minutes) to pellet the solid material.[6]
-
Collection: Decant the supernatant containing the extracted AVAs.
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.[6]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
Methodology:
-
Sample Preparation: Prepare milled oat bran as described for CSE.
-
Extraction:
-
Suspend the oat bran in 80% ethanol in a glass container.
-
Place the container in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20-45 kHz) and power for a set duration (e.g., 15-30 minutes).[9][10] The extraction can be performed at various temperatures, with studies showing that increasing temperature can improve the yield of free phenolics.[2]
-
-
Separation and Concentration: Follow the same steps as in CSE (centrifugation, collection, and solvent evaporation).
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.
Methodology:
-
Sample Preparation: Use milled oat samples as in CSE.
-
Extraction:
-
Separation and Concentration: Proceed with the same separation and concentration steps as outlined for CSE.
Visualizing Workflows and Biological Pathways
To provide a clearer understanding of the experimental processes and the biological context of Avenanthramides, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for Avenanthramide extraction.
Avenanthramides exert their biological effects by modulating key signaling pathways involved in inflammation. The NF-κB pathway is a primary target.
Caption: Avenanthramide-mediated inhibition of the NF-κB signaling pathway.[12][13][14]
In addition to the NF-κB pathway, Avenanthramides have been shown to modulate the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.
Caption: Modulation of the PI3K/Akt signaling pathway by Avenanthramides.[4][15][16][17][18]
References
- 1. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Extraction of avenanthramides from oats (Avena sativa) using pressurized hot water extraction | LUP Student Papers [lup.lub.lu.se]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic modelling of ultrasound-assisted extraction of phenolics from cereal brans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Avenanthramide on the Small Intestinal Damage through Hsp70-NF-κB Signaling in an Ovalbumin-Induced Food Allergy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Avenanthramide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of avenanthramides (AVNs), a group of phenolic alkaloids with significant antioxidant and anti-inflammatory properties almost exclusively found in oats. The following sections detail experimental protocols and present comparative data to aid in selecting the most suitable method for your research needs.
Comparative Analysis of HPLC and UPLC-MS/MS Methods
The separation and quantification of avenanthramides are predominantly achieved through reversed-phase HPLC. The choice of methodology often depends on the required sensitivity, resolution, and analytical throughput. While traditional HPLC with UV detection offers robust and reliable quantification, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) provides significantly enhanced sensitivity and speed.[1]
Below is a summary of performance data from various validated methods, highlighting key chromatographic and validation parameters.
| Parameter | Method 1: HPLC-DAD[2][3] | Method 2: HPLC-DAD[4] | Method 3: UPLC-MS/MS[5][6] |
| Instrumentation | Agilent 1260 Infinity II HPLC with DAD | Agilent 1100 HPLC with DAD | UHPLC system with a triple quadrupole mass spectrometer |
| Column | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Phenomenex Kinetex C18 (3.0 x 100 mm, 5 µm) | Not explicitly stated, but typically a sub-2 µm particle size column |
| Mobile Phase A | 3% Acetic Acid in Water | 0.05 M Phosphate (B84403) Buffer (pH 2.4) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (B129727) | Methanol | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.9 mL/min | 0.6 mL/min | Not explicitly stated |
| Detection | 280 nm | 350 nm | ESI in positive ion mode with Multiple Reaction Monitoring (MRM) |
| Linearity (R²) | ≥ 0.9997 | Not explicitly stated | Not explicitly stated |
| LOD | 0.01 - 0.21 mg/kg | Not explicitly stated | AVN 2c: 0.29 ng/mL, AVN 2p: 0.24 ng/mL, AVN 2f: 0.42 ng/mL |
| LOQ | 0.02 - 0.64 mg/kg | Not explicitly stated | AVN 2c: 1.96 ng/mL, AVN 2p: 0.60 ng/mL, AVN 2f: 2.2 ng/mL |
| Intra-day Precision (%RSD) | 1.5 - 4.9% | Not explicitly stated | Not explicitly stated |
| Inter-day Precision (%RSD) | 2.2 - 4.8% | Not explicitly stated | 5 - 9% |
| Intra-day Accuracy (%) | 90.7 - 103.8% | Not explicitly stated | Not explicitly stated |
| Inter-day Accuracy (%) | 90.4 - 107.9% | Not explicitly stated | Not explicitly stated |
| Recovery (%) | Not explicitly stated | Not explicitly stated | 95 - 113% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a starting point for researchers to adapt and optimize for their specific sample matrices and analytical instrumentation.
Method 1: HPLC-DAD for Simultaneous Analysis of Phenolic Compounds[2][3]
This method is suitable for the simultaneous quantification of avenanthramides and other phenolic compounds in oat samples.
1. Sample Preparation:
-
Weigh 2 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 80% ethanol (B145695) in 10 mM phosphate buffer (pH 2.8).
-
Sonicate the mixture for 10 minutes.
-
Shake for an additional 10 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction process three times until the extract is colorless.
-
Pool the supernatants and concentrate them for analysis.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Agilent Eclipse XDB-C18 (4.6 mm i.d. × 150 mm, 5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 3% acetic acid in water
-
B: Methanol
-
-
Flow Rate: 0.9 mL/min.
-
Gradient Elution:
-
0–4 min, 0–10% B
-
4–15 min, 10–55% B
-
15–18 min, 55–0% B
-
18–23 min, 0% B
-
-
Detection Wavelength: 280 nm.
Method 2: HPLC-DAD for Avenanthramide Analysis[4]
This method focuses specifically on the analysis of avenanthramides.
1. Sample Preparation:
-
Mill oat samples.
-
Extract 5.0 g of the milled sample twice with 35 mL of 80% methanol for 30 minutes at room temperature using a magnetic stirrer.
-
Centrifuge the samples for 10 minutes at 600g and 18°C.
-
Dry the supernatants under reduced pressure at a temperature not exceeding 40°C.
-
Dissolve the extracts in 2 mL of methanol and filter through a PTFE membrane filter before HPLC analysis.
2. Chromatographic Conditions:
-
Instrument: Agilent 1100 high-performance liquid chromatograph with a diode array detector (HPLC-DAD).
-
Column: Phenomenex Kinetex C18 (100 × 3.0 mm; 5 μm).
-
Column Temperature: 35°C.
-
Mobile Phase:
-
A: 0.05 M phosphate buffer (pH 2.4)
-
B: Methanol
-
-
Flow Rate: 0.6 mL/min.
-
Gradient Elution:
-
5–60% B in 50 min
-
60–90% B in 6 min
-
-
Detection Wavelength: 350 nm.
Method 3: UPLC-MS/MS for Rapid Quantitation of Avenanthramides[5][6]
This method offers high sensitivity and rapid analysis times, making it suitable for high-throughput screening.
1. Sample Preparation:
-
An internal standard is typically used to improve quantification accuracy.[1]
-
Extraction is often performed with a solvent like 80% ethanol.[7]
-
The extract is then filtered and diluted as necessary for LC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column with sub-2 µm particles.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient is used to separate the avenanthramides in a short run time, often less than 15 minutes.[1]
-
Ionization Mode: Positive ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target avenanthramides.
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the analysis of avenanthramides by HPLC, from sample preparation to data analysis.
Caption: General workflow for avenanthramide analysis by HPLC.
References
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantitation of avenanthramides in oat-containing products by high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Avenanthramide D and its Synthetic Analog, Dihydroavenanthramide D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Avenanthramide D (Avn-D), a naturally occurring phenolic compound found in oats, and its synthetic analog, Dihydrothis compound (DHAvD). We will delve into their known cross-reactivity and effects in key biological assays, supported by experimental data and detailed protocols. This objective comparison aims to assist researchers in selecting the appropriate compound for their studies in areas such as inflammation, oxidative stress, and cancer.
Introduction to this compound and Dihydrothis compound
Avenanthramides (Avns) are a group of polyphenol alkaloids unique to oats, recognized for their antioxidant and anti-inflammatory properties. This compound is one of the naturally occurring isoforms. Dihydrothis compound (DHAvD) is a synthetic analog of this compound, characterized by the saturation of the double bond in the cinnamic acid moiety. This structural modification may influence its stability and biological activity. Both compounds have garnered interest for their therapeutic potential.
Comparative Biological Activity: A Data-Driven Analysis
While direct comparative studies with IC50 values for this compound and Dihydrothis compound in the same assays are limited in publicly available literature, we can synthesize data from various sources to provide a comparative perspective on their bioactivities.
Anti-inflammatory Activity
Avenanthramides are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines. DHAvD has also been shown to exhibit anti-inflammatory effects.
Table 1: Comparison of Anti-inflammatory and Related Activities
| Compound | Assay/Target | Cell Line | IC50/EC50/Effect | Reference |
| Avenanthramides (general) | NF-κB Activation (luciferase assay) | Keratinocytes | Inhibition at 1 part per billion | |
| Avenanthramide C | NF-κB Activation (luciferase assay) | Endothelial Cells | Dose-dependent inhibition | |
| Dihydrothis compound | Mast Cell Degranulation | - | Inhibition reported | |
| Dihydrothis compound | IL-6 Secretion | - | Reduction reported |
Antioxidant Activity
The antioxidant properties of avenanthramides have been evaluated in various in vitro systems, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant capacity is a key contributor to their protective effects against oxidative stress-related diseases. DHAvD is also recognized for its antioxidant potential.
Table 2: Comparison of Antioxidant Activity
| Compound | Assay | Result | Reference |
| Avenanthramide C | DPPH radical scavenging | More active than Avenanthramides A and B | |
| Avenanthramides (general) | DPPH radical scavenging | Activity varies based on structure | |
| Dihydrothis compound | Antioxidant Activity | Reported as an antioxidant molecule |
Note: A direct quantitative comparison of the antioxidant activity of this compound and Dihydrothis compound using a standardized assay like DPPH is not available in the reviewed literature.
Activity in Cancer-Related Signaling Pathways
Avenanthramides have been shown to modulate signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt pathway. The synthetic analog DHAvD has also been investigated for its effects on cancer cell invasion.
Table 3: Comparison of Activity in Cancer-Related Signaling Pathways
| Compound | Pathway/Target | Cell Line | Effect | Reference |
| Avenanthramides (A and C) | EGFR Phosphorylation | A549 (Lung Cancer) | Inhibition of EGF-induced phosphorylation | |
| Avenanthramides (A and C) | PI3K/Akt Pathway | A549 (Lung Cancer) | Inhibition of EGF-induced Akt phosphorylation | |
| Avenanthramides (A and C) | MAPK/ERK Pathway | A549 (Lung Cancer) | Inhibition of EGF-induced ERK1/2 phosphorylation | |
| Dihydrothis compound | MAPK/NF-κB and MAPK/AP-1 | Human Breast Cancer Cells | Inhibition of invasion via these pathways |
Note: Specific IC50 values for this compound and Dihydrothis compound in these cancer-related signaling pathway assays are not detailed in the available literature.
Experimental Protocols
For researchers looking to validate or expand upon these findings, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.
Protocol:
-
Cell Culture and Transfection:
-
Seed human keratinocytes (or other relevant cell lines) in 96-well plates at a suitable density.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound, Dihydrothis compound, or a vehicle control for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at an appropriate concentration (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by comparing the normalized luciferase values of stimulated versus unstimulated cells.
-
Determine the inhibitory effect of the compounds by comparing the fold induction in the presence and absence of the compounds. IC50 values can be calculated from the dose-response curves.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.
-
Prepare serial dilutions of this compound, Dihydrothis compound, and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the solvent (as a control) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
EGFR Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of compounds on the phosphorylation status of the Epidermal Growth Factor Receptor (EGFR).
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma cells) to 70-80% confluency.
-
Serum-starve the cells for a period (e.g., 24 hours) to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound, Dihydrothis compound, or a vehicle control for a specified time.
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total EGFR and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.
-
Compare the normalized p-EGFR levels in treated versus untreated cells to determine the inhibitory effect of the compounds.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the experimental designs.
Caption: NF-κB signaling pathway and the inhibitory point of Avenanthramides.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
A Comparative Analysis of Synthetic vs. Natural Avenanthramide D in Experimental Research
An Objective Guide for Researchers and Drug Development Professionals
Avenanthramides, a group of phenolic alkaloids unique to oats, have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-proliferative properties. Avenanthramide D (Avn-D) is a notable member of this family. With the advent of chemical synthesis, researchers now have the option of using either naturally derived or synthetically produced Avn-D and its analogs in their experiments. This guide provides a comprehensive comparison of synthetic and natural this compound, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Introduction to this compound: Natural vs. Synthetic
Natural this compound is extracted from oats (Avena sativa). The concentration of individual avenanthramides, including Avn-D, can vary depending on the oat cultivar and growing conditions. Natural extracts typically contain a mixture of different avenanthramides.[1][2]
Synthetic this compound and its analogs are produced through chemical synthesis. This process allows for the creation of highly pure, specific avenanthramide congeners and novel derivatives, such as Dihydro-avenanthramide D (DH Avn-D), which has a modified chemical structure.[3][4] This provides researchers with a consistent and well-characterized source of the compound for reproducible experimental results.
Comparative Experimental Data
The following tables summarize quantitative data from studies comparing the biological activities of natural and synthetic avenanthramides.
Table 1: Anti-proliferative and Cytotoxic Effects on Cancer Cells
| Compound | Cell Line | Assay | Key Findings | Reference |
| Natural Avn Mixture (n-MIX) | CaCo-2 (Colon Cancer) | Cytotoxicity Assay | Exhibited significant cytotoxic effects. | [5] |
| Synthetic Avn-C (s-2c) | CaCo-2 (Colon Cancer) | Cytotoxicity Assay | Most cytotoxic among the tested synthetic Avns and more potent than n-MIX. | [5] |
| Natural Avn Mixture (n-MIX) | Hep3B (Liver Cancer) | Cytotoxicity Assay | Showed marked cytotoxic effects. | [5] |
| Synthetic Avns (s-2c, s-2p, s-2f) | Hep3B (Liver Cancer) | Cytotoxicity Assay | Displayed significant cytotoxic effects, with no significant difference between them and n-MIX. | [5] |
| Synthetic DH Avn-D | Human Breast Cancer Cells | Invasion Assay | Inhibited cancer cell invasion by suppressing MMP-9 expression. | [3] |
Table 2: Antioxidant Activity
| Compound | Assay | Key Findings | Reference |
| Natural Avn Mixture (n-MIX) | DCFH-DA (Intracellular Antioxidant Activity) | Showed similar intracellular antioxidant activity to synthetic Avns. | [5] |
| Synthetic Avn-C (s-2c) | ORAC, DPPH, ABTS (Chemical Antioxidant Capacity) | Exhibited the highest chemical antioxidant capacity among tested synthetic Avns. | [5] |
| Synthetic Avn-C (s-2c) | DPPH & FRAP | Showed the highest antioxidant activity among several synthetic avenanthramides tested. | [6] |
Table 3: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Natural Avn-enriched extracts | IL-1β-stimulated endothelial cells | Inhibited secretion of pro-inflammatory cytokines (IL-6) and chemokines (IL-8, MCP-1). | [3] |
| Synthetic DH Avn-D | Mast Cells | Inhibited mast cell degranulation and exhibited anti-inflammatory effects. | [3] |
| Natural and Synthetic Avns | Keratinocytes | Inhibited TNF-α-induced NF-κB activation and subsequent reduction of IL-8 release. | [3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of natural and synthetic avenanthramides on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., CaCo-2, Hep3B) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of natural avenanthramide mixtures or individual synthetic avenanthramides for a specified period (e.g., 24, 48, 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Antioxidant Capacity Assays
-
Objective: To determine the antioxidant potential of natural and synthetic avenanthramides.
-
Methodologies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to scavenge the stable free radical DPPH. The reduction in absorbance of the DPPH solution in the presence of the antioxidant is measured spectrophotometrically.[1][6]
-
FRAP (Ferric Reducing Antioxidant Potential) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The formation of the blue-colored ferrous complex is measured by the change in absorbance.[6]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator. The fluorescence decay is monitored over time.[5]
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) Assay for Intracellular ROS: This assay measures the level of reactive oxygen species (ROS) within cells. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[5]
-
Anti-inflammatory Activity Assays
-
Objective: To evaluate the anti-inflammatory effects of natural and synthetic avenanthramides.
-
Methodologies:
-
NF-κB Activation Assay:
-
Cells (e.g., keratinocytes) are treated with the test compound (natural or synthetic avenanthramide) for a specific duration.
-
Inflammation is induced using an agent like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[3][8]
-
The activation of the NF-κB signaling pathway is assessed by measuring the phosphorylation of key proteins like IκBα and the p65 subunit of NF-κB using Western blotting or by a luciferase reporter gene assay.[7]
-
-
Cytokine Release Assay (ELISA):
-
Cells are pre-treated with the avenanthramide compound and then stimulated with an inflammatory agent.
-
The cell culture supernatant is collected after a specific incubation period.
-
The concentration of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) or Interleukin-6 (IL-6), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][7]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Experimental workflow for comparing natural and synthetic this compound.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Caption: DH Avn-D inhibits MAPK/NF-κB and MAPK/AP-1 pathways.
Conclusion
Both natural and synthetic this compound, along with its derivatives, demonstrate significant biological activities.[3][5][9] Synthetic avenanthramides offer the advantage of high purity and consistency, which is crucial for reproducible scientific research and drug development.[5] Experimental data suggests that certain synthetic analogs, such as synthetic Avn-C and DH Avn-D, may exhibit enhanced activity in specific contexts compared to natural mixtures.[3][5]
For researchers, the choice between natural and synthetic this compound will depend on the specific aims of their study. If the goal is to investigate the effects of a specific, pure compound, synthetic this compound is the preferred choice. If the research aims to explore the synergistic effects of various avenanthramides as they occur in oats, a well-characterized natural extract would be more suitable. This guide provides a foundational understanding to make an informed decision based on available experimental evidence.
References
- 1. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.febscongress.org [2024.febscongress.org]
- 9. researchgate.net [researchgate.net]
Avenanthramide D: A Comparative Analysis of In Vitro and In Vivo Efficacy
Avenanthramide D (Avn-D), a key bioactive compound found in oats, and its synthetic analog dihydro-avenanthramide D (DH-Avn-D), have demonstrated significant therapeutic potential across a range of preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound and its derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the conditions under which this compound and its analogs exhibit their biological activities.
Table 1: In Vitro Efficacy of Avenanthramides
| Compound Tested | Assay | Cell Line | Concentration/Dose | Result | Reference |
| Avenanthramide 2c, 2f, 2p | NF-κB Inhibition | C2C12 cells | 9.10 µM (2p) - 64.3 µM (2c) | EC50 values for inhibiting TNF-α-induced NF-κB activation.[1] | [1] |
| Dihydro-avenanthramide D (DH Avn-D) | Mast Cell Degranulation Inhibition | Not specified | Not specified | Inhibited mast cell degranulation.[2] | [2] |
| Dihydro-avenanthramide D (DH Avn-D) | Cancer Cell Invasion | Human breast cancer cells | Not specified | Inhibited invasion through MAPK/NF-κB and MAPK/AP-1 pathways.[2] | [2] |
| Avenanthramide-enriched extract | Antioxidant Activity (DPPH assay) | Acellular | Not specified | Demonstrated antioxidant activity.[2] | [2] |
| Avenanthramide C | Antiproliferative Activity | Colon cancer cell lines (CaCo-2, HT29, etc.) | Not specified | More effective on colon cancer cells than prostate or breast cancer cells.[2] | [2] |
Table 2: In Vivo Efficacy of Avenanthramides
| Compound Tested | Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| Avenanthramide C | Rats | Exercise-induced oxidative stress | 0.1 g/kg diet | Reduced reactive oxygen species (ROS) in soleus muscle.[2] | [2] |
| Avenanthramide-enriched extract | D-galactose-induced oxidative stress mice | Not specified | Not specified | Increased antioxidant enzyme activity and upregulated their gene expression; decreased malondialdehyde (MDA) levels.[3][4] | [3][4] |
| Avenanthramide-enriched extract | Ldlr-/- mice | High-fat diet-induced atherosclerosis | Diet supplementation | Reduced atheroma lesions in the aortic valve.[5] | [5] |
| Avenanthramide-enriched mixture | Humans | Healthy older adults | 0.5g and 1g oral doses | Bioavailable with detectable plasma concentrations; increased plasma reduced glutathione (B108866).[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro NF-κB Inhibition Assay
-
Cell Culture: C2C12 myoblast cells were cultured in appropriate media and conditions.
-
Induction of NF-κB: Cells were stimulated with tumor necrosis factor-alpha (TNF-α) to induce the activation of the NF-κB signaling pathway.
-
Treatment: Cells were treated with varying concentrations of Avenanthramides 2c, 2f, and 2p.
-
Measurement: The inhibition of NF-κB activation was quantified to determine the half-maximal effective concentration (EC50) for each compound.[1]
In Vivo D-Galactose-Induced Oxidative Stress Model
-
Animal Model: Mice were used for this study.
-
Induction of Oxidative Stress: D-galactose was administered to the mice to induce a state of oxidative stress, mimicking aging-related damage.
-
Treatment: An avenanthramide-rich extract (ARE) from oat bran was administered to the treatment group.
-
Outcome Measures: The activity and gene expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) were measured. Malondialdehyde (MDA), a marker of lipid peroxidation, was also quantified.[3][4]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammatory pathways by targeting MAPK and IKK.
General Experimental Workflow for Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical characterization of the avenanthramide-rich extract from oat and its effect on D-galactose-induced oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Avenanthramides
For Researchers, Scientists, and Drug Development Professionals
Avenanthramides (AVNs), a group of phenolic alkaloids unique to oats, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comprehensive comparison of different Avenanthramides, detailing their structure-activity relationships (SAR) and the experimental evidence supporting these findings.
Structure and Classification of Avenanthramides
Avenanthramides consist of an anthranilic acid moiety linked to a cinnamic acid derivative via an amide bond. Variations in the substitution patterns on both the anthranilic acid and cinnamic acid rings give rise to a wide array of AVN analogs. The most common AVNs are classified based on the cinnamic acid derivative:
-
Avenanthramide-A (AVN-A): Derived from p-coumaric acid.
-
Avenanthramide-B (AVN-B): Derived from ferulic acid.
-
Avenanthramide-C (AVN-C): Derived from caffeic acid.
The anthranilic acid moiety can also be hydroxylated, most commonly at the 5-position, leading to derivatives often denoted with a "2" (e.g., 2p, 2f, 2c).
Antioxidant Activity: A Structure-Function Analysis
The antioxidant capacity of Avenanthramides is a key contributor to their protective effects. The structure of the cinnamic acid moiety plays a crucial role in this activity.
Key Structural Features for Antioxidant Activity:
-
Hydroxyl Groups on the Cinnamic Acid Ring: The number and position of hydroxyl groups are paramount. A greater number of hydroxyl groups, particularly in the ortho position, enhances radical scavenging activity.
-
Methoxy (B1213986) Groups: The presence of a methoxy group can also influence activity.
Comparative Antioxidant Activity:
The antioxidant activity of common Avenanthramides generally follows the order: Sinapic acid derivatives > Caffeic acid derivatives (AVN-C) > Ferulic acid derivatives (AVN-B) > p-Coumaric acid derivatives (AVN-A) [1]. This trend is attributed to the increasing number of hydroxyl and methoxy groups on the cinnamic acid ring, which enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical. For instance, AVN-C, with two adjacent hydroxyl groups on the cinnamic ring, is a more potent antioxidant than AVN-A, which has only one.[2]
Table 1: Comparison of Antioxidant Activities of Different Avenanthramides
| Avenanthramide | Cinnamic Acid Moiety | Key Structural Features | Relative Antioxidant Activity |
| AVN-A (2p) | p-Coumaric acid | One hydroxyl group | + |
| AVN-B (2f) | Ferulic acid | One hydroxyl, one methoxy group | ++ |
| AVN-C (2c) | Caffeic acid | Two hydroxyl groups (ortho) | +++ |
| AVN-S | Sinapic acid | Two methoxy, one hydroxyl group | ++++ |
Relative antioxidant activity is a qualitative summary based on available literature.
Anti-inflammatory Properties: Targeting Key Signaling Pathways
Avenanthramides exhibit potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
Mechanism of Action:
AVNs have been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[3][4] They can achieve this by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[3] Some studies suggest that AVNs may act as allosteric inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[4]
Structure-Activity Relationship in Anti-inflammatory Effects:
The anti-inflammatory potency of AVNs also appears to be linked to the substitution pattern on the cinnamic acid ring. AVN-C has been frequently reported to be a potent inhibitor of inflammatory responses.[5]
Table 2: Comparison of Anti-inflammatory Activities of Different Avenanthramides
| Avenanthramide | Key Anti-inflammatory Effects | Target Pathway |
| AVN-A, B, C | Inhibition of NF-κB activation | NF-κB |
| AVN-C | Inhibition of IL-6, IL-8 secretion | NF-κB |
| AVN-C | Suppression of MMP-9 expression | MAPK/NF-κB |
| AVNs | Reduction of COX-2 protein and activity | NF-κB |
Anti-cancer Activity: Inducing Apoptosis and Inhibiting Proliferation
Avenanthramides have demonstrated promising anti-cancer activities against various cancer cell lines, including colon and breast cancer. Their mechanisms of action involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Key Mechanisms:
-
Induction of Apoptosis: AVNs can trigger apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade.[6] Specifically, AVN-C has been shown to induce apoptosis in breast cancer cells by increasing the sub-G1 cell population and activating caspase-3/7.[7][8]
-
Inhibition of Cell Proliferation: AVNs can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.
Structure-Activity Relationship in Anti-cancer Effects:
Consistent with its antioxidant and anti-inflammatory properties, AVN-C often exhibits the most potent anti-cancer activity among the common AVNs.[9] Its dihydroxy substitution on the cinnamic acid ring is thought to be crucial for this enhanced effect. The methylated form of AVN-C has also been shown to be a potent inhibitor of colon cancer cell proliferation.[10]
Table 3: Comparison of Anti-cancer Activities of Different Avenanthramides
| Avenanthramide | Cancer Cell Line | Key Anti-cancer Effects | IC50 / Effective Concentration |
| AVN-A, B, C | MDA-MB-231 (Breast) | Reduction in cell viability | Significant effects at 400 µM |
| AVN-C | MDA-MB-231 (Breast) | Induction of apoptosis, Caspase-3/7 activation | Below 25% viability at 400 µM |
| AVN-C | HT29, Caco-2, LS174T, HCT116 (Colon) | Inhibition of cell proliferation | Effective inhibitory doses: 120-160 µM |
| CH3-AVN-C | HT29, Caco-2, LS174T, HCT116 (Colon) | Potent inhibition of cell proliferation | More potent than AVN-C |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the Avenanthramide to be tested.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the Avenanthramide solution to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the Avenanthramide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Avenanthramide for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Pre-treat the transfected cells with different concentrations of Avenanthramides.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The inhibitory effect of the Avenanthramide is determined by the reduction in luciferase activity compared to the stimulated control.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the structure-activity relationship of Avenanthramides, the following diagrams illustrate their key signaling pathways and a general experimental workflow.
Caption: Avenanthramides inhibit the NF-κB signaling pathway.
Caption: Avenanthramide-C induces apoptosis in cancer cells.
Caption: Workflow for evaluating Avenanthramide bioactivity.
References
- 1. Avenanthramides in oats (Avena sativa L.) and structure-antioxidant activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Avenanthramide-C reduces the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Avenanthramides inhibit proliferation of human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroavenanthramide D Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Dihydroavenanthramide D (DHAvD), a synthetic analog of a naturally occurring oat compound, across different cell lines. The information presented is supported by experimental data to aid in the evaluation of its potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the quantitative effects of Dihydrothis compound (DHAvD) observed in different human cell lines.
| Cell Line | Cell Type | Effect | Concentration | Quantitative Measurement |
| MCF-7 | Human Breast Cancer | Inhibition of TPA-induced cell invasion and MMP-9 expression. | Not specified | TPA-induced increases were "muted" by DHAvD[1][2]. |
| HaCaT | Human Keratinocytes | Increased cell proliferation. | 40 µg/mL | ~10% increase in proliferation[3]. |
| Accelerated wound closure. | 40 µg/mL | 61.4% acceleration in wound closure after 16 hours[3]. | ||
| Upregulation of tight junction protein mRNA (TJP1). | 40 µg/mL | 3.87-fold increase[3]. | ||
| Upregulation of tight junction protein mRNA (OCLN). | 10 µg/mL | 1.43-fold increase[3]. | ||
| Recovery of tight junction marker (CLDN1) expression after IL-4/IL-13 treatment. | 40 µg/mL | Significant recovery to 0.7-fold from a 0.33-fold downregulation[3]. | ||
| Recovery of tight junction marker (CLDN4) expression after IL-4/IL-13 treatment. | 40 µg/mL | Significant recovery to 0.8-fold from a 0.47-fold downregulation[3]. | ||
| Human Dermal Fibroblasts (HDFs) | Human Skin Fibroblasts | Inhibition of UVB-induced MMP-1 and MMP-3 expression. | Not specified | DHAvD inhibited UVB-induced expression[1][4]. |
| Inhibition of UVB-induced Reactive Oxygen Species (ROS) generation. | Not specified | Significantly blocked UVB-induced ROS generation[1][4]. | ||
| Mast Cells | Human Mast Cells | Inhibition of mast cell degranulation. | Not specified | DHAvD was found to inhibit mast cell degranulation[5][6]. |
| Reduction of Interleukin-6 (IL-6) secretion. | Not specified | DHAvD reduces the secretion of IL-6[5][6]. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by DHAvD and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol is used to assess the effect of DHAvD on cell viability and proliferation in cell lines such as HaCaT.
-
Cell Seeding: Plate cells (e.g., HaCaT) in a 96-well plate at a density of approximately 3 x 10³ cells per well and incubate for 24 hours to allow for cell attachment[3].
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of DHAvD. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[3].
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for an additional 1-4 hours at 37°C[3].
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Scratch (Wound Healing) Assay
This assay is employed to evaluate the effect of DHAvD on cell migration, particularly in HaCaT keratinocytes.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to at least 90% confluency[7].
-
Scratch Creation: Create a "wound" by scraping the cell monolayer in a straight line with a sterile 200 µL pipette tip[7].
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of DHAvD or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a phase-contrast microscope[3][7].
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time compared to the initial scratch area.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as MMPs and components of signaling pathways, in response to DHAvD treatment.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., MMP-1, MMP-3, phospho-p65 NF-κB) overnight at 4°C[1].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Cell Invasion Assay
This assay measures the ability of cancer cells, such as MCF-7, to invade through an extracellular matrix barrier in response to DHAvD.
-
Insert Preparation: Coat the upper chamber of a Transwell insert (typically with an 8 µm pore size) with a layer of Matrigel or a similar basement membrane extract.
-
Cell Seeding: Seed serum-starved cells in serum-free medium into the upper chamber.
-
Treatment: Add DHAvD to the upper chamber with the cells.
-
Chemoattractant: Add a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient period (e.g., 20-24 hours) to allow for cell invasion[8].
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.
Mast Cell Degranulation Assay
This assay is used to assess the inhibitory effect of DHAvD on the release of inflammatory mediators from mast cells.
-
Cell Culture: Culture a mast cell line (e.g., LAD2) or primary mast cells.
-
Sensitization (optional): For IgE-mediated degranulation, sensitize the cells with IgE overnight.
-
Treatment: Pre-incubate the cells with various concentrations of DHAvD.
-
Stimulation: Induce degranulation with a stimulus such as substance P, an antigen (if sensitized), or a calcium ionophore[5][9].
-
Supernatant Collection: After a short incubation period (e.g., 30 minutes), collect the cell supernatant.
-
Mediator Measurement: Quantify the amount of a released mediator, such as β-hexosaminidase or tryptase, in the supernatant using a colorimetric assay. Alternatively, measure the concentration of cytokines like IL-6 in the supernatant using an ELISA kit[5][9].
-
Analysis: Calculate the percentage of inhibition of degranulation or cytokine release by DHAvD compared to the stimulated control.
References
- 1. Dihydrothis compound prevents UV-irradiated generation of reactive oxygen species and expression of matrix metalloproteinase-1 and -3 in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrothis compound inhibits human breast cancer cell invasion through suppression of MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrothis compound Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrothis compound prevents UV-irradiated generation of reactive oxygen species and expression of matrix metalloproteinase-1 and -3 in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
- 7. nanobioletters.com [nanobioletters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Avenanthramide D
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Avenanthramide D. Adherence to these guidelines is essential to ensure the safety of researchers, scientists, and drug development professionals. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) and handling procedures are mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several health risks, necessitating stringent safety measures. According to its Safety Data Sheet (SDS), it is a skin and eye irritant, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child[1][2]. Therefore, a comprehensive PPE ensemble is required when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and replaced immediately if compromised[3]. For handling highly concentrated solutions, consider double-gloving[3]. | To prevent skin contact and irritation[1]. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles are mandatory[4]. A face shield must be worn in addition to safety goggles when there is a splash hazard[3]. | To protect against eye irritation from splashes or airborne particles[1]. |
| Body Protection | Laboratory coat or chemical-resistant suit | A clean, buttoned laboratory coat should be worn at all times. For procedures with a high risk of splashing or aerosol generation, a chemical-resistant suit is recommended. | To protect the skin from contact with the chemical[1]. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure[3]. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge is required. | To prevent respiratory tract irritation from inhalation of dust or aerosols[1]. |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. | To protect feet from spills. |
Operational Plan for Handling this compound
A systematic approach is critical to safely manage this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Key Considerations
While specific experimental protocols will vary, the following general principles must be applied when working with this compound:
-
Ventilation: Always handle solid this compound in a chemical fume hood to prevent inhalation of dust particles[3].
-
Weighing: Use a balance inside the fume hood or in a contained, ventilated enclosure.
-
Solubility: this compound is soluble in methanol (B129727) and DMSO[5]. Prepare solutions in the fume hood.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small powder spills, carefully wipe with a damp cloth. For larger spills, follow your institution's hazardous material spill response procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and compatible container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid hazardous waste in a designated container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a sealed bag and dispose of as solid hazardous waste. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Physical and Chemical Properties
Understanding the properties of this compound can inform safe handling and storage practices.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H13NO4 | [2][5] |
| Molecular Weight | 283.28 g/mol | [2] |
| Appearance | Light yellow solid | [5] |
| Solubility | Soluble in methanol and DMSO | [5] |
| Storage | Long Term: -20°C | [5] |
By implementing these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
